molecular formula C5H9O2- B1233124 Pivalate

Pivalate

Cat. No.: B1233124
M. Wt: 101.12 g/mol
InChI Key: IUGYQRQAERSCNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pivalate compounds, esters of 2,2-dimethylpropanoic acid, are a versatile class of reagents with significant value in advanced synthetic chemistry, particularly in organometallic catalysis and polymer science. A key application is in the formation of organozinc this compound reagents, which stand out for their effectiveness in Negishi cross-coupling reactions for carbon-carbon bond formation. These reagents, with structures like RZnOPiv, demonstrate enhanced stability towards moist air compared to conventional organometallics, a property attributed to the role of the this compound group in sequestering contaminants like water . Their utility extends to other important transformations, including acylations, allylations, and carbocuprations, enabling the synthesis of complex ketones and tri- or tetra-substituted alkenes . Beyond synthetic organic chemistry, this compound derivatives serve as monomers in polymer science. For instance, vinyl this compound can be polymerized to create poly(vinyl this compound), which has been investigated as a matrix for magnetic nanocomposites with potential biomedical applications, such as vascular embolization and hyperthermia treatment . It is crucial to note that this product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

2,2-dimethylpropanoate

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/p-1

InChI Key

IUGYQRQAERSCNH-UHFFFAOYSA-M

SMILES

CC(C)(C)C(=O)[O-]

Canonical SMILES

CC(C)(C)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Steric hindrance effects of the pivaloyl group in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Steric Hindrance Effects of the Pivaloyl Group in Synthesis

Introduction

In the intricate field of organic synthesis, the ability to control reactivity and selectivity is paramount. The pivaloyl group (Piv or Pv), formally known as the 2,2-dimethylpropanoyl group, is a cornerstone tool for synthetic chemists, primarily due to the profound steric hindrance exerted by its bulky tert-butyl moiety. This steric bulk is not a limitation but a powerful feature, enabling high levels of selectivity in protection schemes, directing reactions to specific sites, and enhancing the stability of intermediates. This technical guide provides a comprehensive overview of the steric effects of the pivaloyl group, offering insights into its application as a protecting group, a stereodirecting auxiliary, and a tool for controlling reactivity. Detailed experimental protocols and quantitative data are provided to support its practical application for researchers, scientists, and professionals in drug development.

The pivaloyl group's structure, with a quaternary carbon adjacent to the carbonyl, creates a congested environment that significantly shields the carbonyl carbon from nucleophilic attack and hinders rotation around adjacent single bonds. This unique characteristic is exploited to achieve chemo-, regio-, and stereoselectivity that would be challenging with less hindered acyl groups like acetyl or benzoyl.

The Pivaloyl Group as a Sterically Demanding Protecting Group

The most common application of the pivaloyl group is the protection of hydroxyl and amino functionalities. Its significant steric bulk imparts a high degree of stability, making the resulting pivaloate esters and pivalamides resistant to a wide range of reaction conditions under which other ester groups might be cleaved.

Stability and Orthogonality

Pivaloate esters are substantially more stable towards hydrolysis than acetate (B1210297) or benzoate (B1203000) esters.[1] This stability allows for the selective deprotection of other acyl groups in the presence of a pivaloyl group. For instance, an acetyl group can be selectively removed using mild basic conditions (e.g., K₂CO₃ in methanol/water) while leaving a pivaloyl group intact.[2] This orthogonality is a critical advantage in the multi-step synthesis of complex molecules like oligosaccharides and natural products.[2][3]

The order of hydrolytic stability for common acyl protecting groups is generally: Pivaloyl (Piv) > Benzoyl (Bz) > Acetyl (Ac) [2]

Regioselective Protection

The steric hindrance of the pivaloyl group is a powerful tool for differentiating between hydroxyl groups in polyol systems. Due to its large size, pivaloyl chloride (PvCl) reacts preferentially with less sterically hindered alcohols. This allows for the highly regioselective protection of primary alcohols in the presence of secondary or tertiary alcohols.[2][4]

Table 1: Quantitative Data on Selective Pivaloylation

Substrate (Diol)Reagent/ConditionsProduct Ratio (Primary:Secondary)Yield (%)Reference
1,2-PropanediolPivCl, Pyridine, 0°C>95:5~90%General observation[2]
Methyl 4,6-O-benzylidene-α-D-glucopyranosidePivCl, PyridineSelective for C2-OH over C3-OHHigh[3]
Introduction and Removal of the Pivaloyl Group

The introduction (pivaloylation) of the group is typically achieved by reacting the alcohol with pivaloyl chloride or pivaloic anhydride (B1165640).[5][6] Due to the steric hindrance of the reagent itself, these reactions can be slow and often require a catalyst like 4-(dimethylamino)pyridine (DMAP) to accelerate the process, especially for hindered substrates.[2][7]

Conversely, the remarkable stability of the pivaloyl group necessitates more forceful conditions for its removal (deprotection). Standard saponification requires harsh basic conditions. Alternatively, reductive cleavage using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) is effective.[8][9] For N-pivaloyl groups, such as on indoles, strong bases like lithium diisopropylamide (LDA) can be used for deprotection.[10][11]

Table 2: Summary of Protection and Deprotection Conditions

ReactionReagents and ConditionsFunctional GroupComments
Protection Pivaloyl chloride (PivCl), Pyridine or Et₃N, ± DMAP, CH₂Cl₂Alcohols, AminesStandard method; DMAP accelerates reaction with hindered alcohols.[2][5]
Pivaloic anhydride (Piv₂O), Lewis Acid (e.g., Sc(OTf)₃) or heatAlcoholsAlternative to PivCl; can be performed under catalyst-free conditions with heating.[4][5][6]
Deprotection Strong Base (e.g., NaOH, t-BuOK) in alcohol/water, heatPivaloate EstersHarsher conditions than for acetate/benzoate.[1][9]
LiAlH₄ or DIBAL-H in THF or Et₂OPivaloate EstersReductive cleavage to the alcohol.[8][9]
LDA in THF, 40-45 °CN-Pivaloyl IndolesEffective for robust N-Piv groups.[10][11]
Li + catalytic naphthalene (B1677914) in THFN-Pivaloyl TetrazolesReductive removal under non-acidic conditions.[12]

Steric Directing Effects in Synthesis

The steric bulk of the pivaloyl group can be strategically employed to direct reactions by physically blocking certain reaction sites, thereby forcing reagents to approach a substrate from a less hindered trajectory or at a more remote position.

Directing Group for Metallation and C-H Functionalization

The pivaloyl group can serve as a powerful directing group in aromatic and heterocyclic chemistry. For instance, in the chemistry of indoles, the N-pivaloyl group's steric bulk effectively shields not only the nitrogen but also the adjacent C-2 position. This has been used to direct intramolecular Friedel-Crafts acylations of indole-3-propionic acid derivatives to the C-4 position, overriding the natural electronic preference for reaction at C-2.[10][11] Similarly, the pivaloylamino group has been used to direct regioselective lithiation to the ortho-methyl group in aminopicoline derivatives.[7]

directing_effect cluster_0 Steric Shielding by Pivaloyl Group Indole N-Pivaloyl Indole Substrate C2 C-2 Position (Electronically Favored) C4 C-4 Position (Sterically Accessible) Piv Pivaloyl Group (Piv) (Large Steric Shield) Product C-4 Acylated Product (Regioselective Outcome) Piv->C2 Blocks Reagent Electrophile (e.g., Acylium ion) Reagent->C4 Attacks accessible site workflow Start Multifunctional Molecule (e.g., Diol) Protect Step 1: Selective Protection (PivCl, Base) Start->Protect Intermediate Pivaloyl-Protected Intermediate (One group is now shielded) Protect->Intermediate React Step 2: Desired Reaction (On unprotected group) Intermediate->React Deprotect Step 3: Deprotection (e.g., LiAlH4 or strong base) React->Deprotect Product Final Product Deprotect->Product

References

Spectroscopic Identification of Pivalate Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals]

Abstract

Pivalate esters, characterized by the sterically hindered tert-butyl group attached to the carbonyl carbon, are of significant interest in medicinal chemistry and organic synthesis, often serving as protecting groups or prodrug moieties. Their unambiguous identification is crucial for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize this compound esters, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated spectral data, and visual aids are presented to facilitate the rapid and accurate identification of this important class of compounds.

Introduction to this compound Esters

This compound esters, formally known as 2,2-dimethylpropanoate esters, are carboxylic acid esters derived from pivalic acid. The defining feature of a this compound ester is the presence of a quaternary carbon adjacent to the carbonyl group, which imparts significant steric hindrance. This steric bulk is responsible for their notable chemical stability, particularly their resistance to hydrolysis. This property makes them valuable as protecting groups for alcohols in multi-step organic syntheses. Furthermore, in drug development, the this compound group can be incorporated to create prodrugs, improving the pharmacokinetic properties of a parent drug.

Given their importance, the precise and efficient identification of this compound esters is a critical task for chemists in research and industry. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed structural information, enabling the unambiguous confirmation of the this compound moiety.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound esters. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can confirm the presence and connectivity of the characteristic groups within the ester.

In the ¹H NMR spectrum of a this compound ester, the most prominent and diagnostic signal is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak is typically found in the upfield region of the spectrum. The chemical shift of the protons on the alcohol portion of the ester will vary depending on their electronic environment.

The ¹³C NMR spectrum provides complementary information. Key signals to identify in a this compound ester include the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the tert-butyl methyl groups. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, and to identify quaternary carbons.[1][2] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.[1] A DEPT-90 experiment will only show CH signals.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For esters, including pivalates, the IR spectrum is characterized by a few strong, diagnostic absorption bands. The most intense and readily identifiable peak is the carbonyl (C=O) stretch.[3][4] Additionally, two distinct C-O stretching vibrations are observed.[3][4] This pattern of three strong peaks is a reliable indicator of an ester functional group.[4]

Tabulated Spectroscopic Data

The following tables summarize the characteristic NMR and IR spectroscopic data for common this compound esters.

Table 1: ¹H NMR Chemical Shifts (δ) for Representative this compound Esters in CDCl₃
Compound-(C(CH₃)₃) (s, 9H)-O-CHₓ-Other Protons
Methyl this compound~1.20 ppm3.65 ppm (s, 3H)-
Ethyl this compound~1.20 ppm4.05 ppm (q, 2H)1.25 ppm (t, 3H)
tert-Butyl this compound~1.20 ppm-1.45 ppm (s, 9H)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ) for Representative this compound Esters in CDCl₃
CompoundC =O-C (CH₃)₃-C(C H₃)₃Ester Alkyl Group Carbons
Methyl this compound~178 ppm~39 ppm~27 ppm~51 ppm (-OCH₃)
Ethyl this compound~178 ppm~39 ppm~27 ppm~60 ppm (-OCH₂), ~14 ppm (-CH₃)[5]
tert-Butyl this compound~177 ppm~39 ppm~27 ppm~80 ppm (-OC(CH₃)₃), ~28 ppm (-C(CH₃)₃)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 3: Characteristic IR Absorption Frequencies (ν) for this compound Esters
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
C=O Stretch1750 - 1735 cm⁻¹[6]Strong, Sharp[3]
C-O Stretch (asymmetric)1280 - 1250 cm⁻¹Strong
C-O Stretch (symmetric)1170 - 1100 cm⁻¹Strong
C-H Stretch (sp³)3000 - 2850 cm⁻¹Medium to Strong

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound ester in 0.6-0.7 mL of a suitable deuterated solvent.[5][7] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5]

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent for this compound esters.[5] Ensure the solvent is of high purity to avoid extraneous signals.[5]

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication can aid in dissolution.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[7] This prevents distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[7]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

IR Sample Preparation

The method for preparing a sample for IR spectroscopy depends on its physical state.

This method is suitable for pure, non-volatile liquid this compound esters.

  • Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[3]

  • Mount the plates in the spectrometer's sample holder.

  • Thoroughly grind 1-2 mg of the solid this compound ester with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the spectrometer's sample holder.

  • Dissolve a small amount of the this compound ester in a volatile solvent (e.g., dichloromethane (B109758) or chloroform).

  • Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

Visualization of Key Concepts

G Workflow for Spectroscopic Identification of a this compound Ester cluster_sample Sample cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion Unknown_Compound Unknown Compound IR_Acquisition Acquire IR Spectrum Unknown_Compound->IR_Acquisition NMR_Acquisition Acquire ¹H, ¹³C, DEPT Spectra Unknown_Compound->NMR_Acquisition IR_Analysis Analyze IR Spectrum IR_Acquisition->IR_Analysis Structure_Confirmed This compound Ester Structure Confirmed IR_Analysis->Structure_Confirmed C=O stretch at ~1740 cm⁻¹? Two C-O stretches? NMR_Analysis Analyze NMR Spectra NMR_Acquisition->NMR_Analysis NMR_Analysis->Structure_Confirmed Singlet at ~1.2 ppm (9H)? Carbonyl C at ~178 ppm?

References

A Comprehensive Guide to the Physical Properties of Common Pivalate Salts and Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of common pivalate salts and esters, substances of significant interest in pharmaceutical and chemical research. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols for property determination.

Core Physical Properties of this compound Salts and Esters

This compound salts and esters, derived from pivalic acid (2,2-dimethylpropanoic acid), are characterized by the bulky tert-butyl group, which imparts unique physical and chemical properties. These include distinct melting and boiling points, solubility profiles, and densities, which are critical parameters in drug development, formulation, and chemical synthesis.

This compound Salts

This compound salts are typically white crystalline solids at room temperature. Their physical properties are largely influenced by the nature of the cation and the crystal lattice energy.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Sodium this compound 1184-88-9C₅H₉NaO₂124.11>300White to almost white crystalline powder.[1]
Potassium this compound 19455-23-3C₅H₉KO₂140.22200 - 300White to almost white crystalline powder.[2][3][4]
Calcium this compound 112028-61-2C₁₀H₁₈CaO₄242.33Not availableData not available.
Lithium this compound 14271-99-9C₅H₉LiO₂108.07Not availableData not available.
Ammonium this compound Not availableC₅H₁₃NO₂119.16Not availableData not available.
Zinc this compound 15827-10-8C₁₀H₁₈O₄Zn267.64305 - 315 (sublimation)White solid.[5]

Solubility of this compound Salts:

Compound NameWater SolubilityOther Solvents
Sodium this compound Soluble.[6]Very soluble in ethanol, ethyl ether.[1]
Potassium this compound Data not availableData not available
Calcium this compound Data not availableData not available
Lithium this compound Data not availableData not available
Ammonium this compound Data not availableData not available
Zinc this compound Soluble.[7]Data not available
This compound Esters

This compound esters are generally colorless liquids with characteristic fruity odors. Their volatility and boiling points are key properties for their application as solvents and in fragrance formulations.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)Appearance
Methyl this compound 598-98-1C₆H₁₂O₂116.16-70101-1020.8731.390Clear colorless liquid.[8][9][10][11]
Ethyl this compound 3938-95-2C₇H₁₄O₂130.18-90118-1190.8561.391Clear, colorless liquid.[12][13][14][15]
n-Propyl this compound 5129-35-1C₈H₁₆O₂144.21Not availableNot availableNot availableNot availableData not available.
n-Butyl this compound 5129-37-3C₉H₁₈O₂158.24Not available164-165Not availableNot availableColorless to pale yellow clear liquid.[16]
Isobutyl this compound Not availableC₉H₁₈O₂158.24Not availableNot availableNot availableNot availableData not available.
tert-Butyl this compound 16474-43-4C₉H₁₈O₂158.24Not available134-1350.813Not availableClear colorless liquid, may darken during storage.[17][18][19]

Solubility of this compound Esters:

Compound NameWater SolubilityOther Solvents
Methyl this compound Insoluble.[11]Soluble in alcohol and ether.[11]
Ethyl this compound Insoluble.[12][14]Soluble in alcohol.[14]
n-Butyl this compound Insoluble (126.8 mg/L at 25°C).[16]Soluble in alcohol.[16]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount for the reliable application of this compound salts and esters in research and development. The following are detailed methodologies for key experiments.

Melting Point Determination (for Solids)

The melting point is a critical indicator of purity for crystalline solids.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the solid sample is completely dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[2]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.

    • For a more accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[2]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the substance.[1][20]

Boiling Point Determination (for Liquids)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath, heating block, or Thiele tube)

  • Rubber band or thread

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid into the test tube.[12][15]

  • Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[12][15]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the bottom of the test tube is aligned with the thermometer bulb.[15]

  • Heating: Immerse the assembly in the heating bath. Heat the bath gently.[8]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[15]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a compound.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • A range of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

  • Sample Preparation: Place approximately 0.1 g of a solid sample or 0.2 mL of a liquid sample into a small test tube.[13]

  • Solvent Addition: Add 3 mL of the chosen solvent to the test tube in portions, shaking or vortexing after each addition.[13]

  • Observation: Observe whether the sample dissolves completely, partially, or not at all. A substance is generally considered soluble if it forms a homogeneous solution.

  • Systematic Testing: A systematic approach is often employed:

    • Start with water to assess polarity.

    • If insoluble in water, test solubility in a non-polar solvent like diethyl ether.

    • For water-insoluble compounds, test solubility in 5% NaOH (indicates an acidic functional group) and 5% HCl (indicates a basic functional group).[10][17]

Density Determination

Density is the mass per unit volume of a substance.

For Liquids: Apparatus:

  • Graduated cylinder or pycnometer

  • Analytical balance

Procedure:

  • Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer.

  • Volume of Liquid: Add a known volume of the liquid to the container.

  • Mass of Container and Liquid: Weigh the container with the liquid.

  • Calculation: Subtract the mass of the empty container to find the mass of the liquid. Divide the mass of the liquid by its volume to calculate the density.[4][21]

For Solids (by displacement): Apparatus:

  • Graduated cylinder

  • Analytical balance

  • A liquid in which the solid is insoluble (e.g., water)

Procedure:

  • Mass of Solid: Weigh the solid sample.

  • Initial Volume of Liquid: Add a known volume of the liquid to the graduated cylinder and record the volume.

  • Volume of Liquid and Solid: Carefully place the solid into the graduated cylinder, ensuring it is fully submerged. Record the new volume.

  • Calculation: The difference between the final and initial volumes is the volume of the solid. Divide the mass of the solid by its volume to determine its density.[4][21]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a newly synthesized or unknown this compound compound.

G Workflow for Physical Property Characterization of this compound Compounds cluster_0 Initial Assessment cluster_1 Characterization of Solids cluster_2 Characterization of Liquids cluster_3 Data Analysis and Reporting start New this compound Compound state Determine Physical State (Solid or Liquid) start->state melting_point Melting Point Determination state->melting_point Solid boiling_point Boiling Point Determination state->boiling_point Liquid solubility_solid Solubility Testing melting_point->solubility_solid density_solid Density Measurement (Displacement Method) solubility_solid->density_solid data_compilation Compile and Tabulate Data density_solid->data_compilation solubility_liquid Solubility Testing boiling_point->solubility_liquid density_liquid Density Measurement (Pycnometer/Graduated Cylinder) solubility_liquid->density_liquid refractive_index Refractive Index Measurement density_liquid->refractive_index refractive_index->data_compilation report Generate Technical Report data_compilation->report

Workflow for characterizing a new this compound compound.

References

Discovery and history of pivalate in chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical synthesis, the deliberate and selective manipulation of functional groups is paramount. This necessity has led to the development of a vast arsenal (B13267) of protecting groups, temporary modifications that shield a reactive site while other chemical transformations are carried out elsewhere in the molecule. Among these, the pivaloyl (Piv) group, a sterically hindered acyl moiety, has carved out a significant niche. Its unique combination of stability and selective reactivity has made it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to materials science. This technical guide provides a comprehensive overview of the discovery, history, and application of the pivalate functionality in chemical synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its effective utilization.

Discovery and History: From Trimethylacetic Acid to a Staple Protecting Group

The story of the pivaloyl group is intrinsically linked to its parent carboxylic acid, pivalic acid (2,2-dimethylpropanoic acid). The journey began in the latter half of the 19th century, a period of foundational discoveries in organic chemistry.

The first synthesis of a derivative of pivalic acid, pivaloyl chloride (trimethylacetyl chloride), was achieved by the Russian chemist Aleksandr Butlerov in 1874 .[1][2] Butlerov, a key figure in the development of the theory of chemical structure, prepared pivaloyl chloride by reacting pivalic acid with phosphorus pentachloride.[2][3] This discovery laid the groundwork for the future use of the pivaloyl group in synthesis.

Pivalic acid itself is a colorless, crystalline solid at room temperature.[4] Its commercial-scale production is primarily achieved through the Koch reaction , a process that involves the hydrocarboxylation of isobutene with carbon monoxide in the presence of a strong acid catalyst like hydrogen fluoride.[4][5] This method provides an efficient and economical route to large quantities of pivalic acid, making its derivatives readily accessible for synthetic applications.[4]

The utility of the pivaloyl group as a protective moiety for alcohols was recognized later. Its significant steric bulk, conferred by the quaternary carbon atom, renders this compound esters unusually resistant to hydrolysis and many other reaction conditions compared to less hindered esters like acetates and benzoates.[6] This stability, coupled with the ability to be removed under specific conditions, established the pivaloyl group as a robust and reliable tool in the synthetic chemist's toolbox.

Synthesis of Pivalic Acid and Pivaloyl Chloride

The accessibility of this compound-based reagents is crucial for their widespread use. The following sections detail the primary industrial and laboratory-scale syntheses.

Pivalic Acid Synthesis: The Koch Reaction

The industrial synthesis of pivalic acid is dominated by the Koch reaction.[5] This powerful carbonylation reaction transforms alkenes or alcohols into sterically hindered carboxylic acids.

Koch_Reaction Isobutene Isobutene ((CH₃)₂C=CH₂) Carbocation tert-Butyl Cation ((CH₃)₃C⁺) Isobutene->Carbocation + H⁺ Acylium_Ion Pivaloyl Cation ((CH₃)₃CCO⁺) Carbocation->Acylium_Ion + CO CO Carbon Monoxide (CO) Pivalic_Acid Pivalic Acid ((CH₃)₃CCOOH) Acylium_Ion->Pivalic_Acid + H₂O H2O Water (H₂O) H_plus2 H⁺ H_plus H⁺

Figure 1: Mechanism of the Koch Reaction for Pivalic Acid Synthesis.

The reaction is typically carried out under high pressure and at elevated temperatures, using strong acid catalysts.[5]

Pivaloyl Chloride Synthesis

Pivaloyl chloride is the most common reagent for introducing the pivaloyl group. It is typically synthesized from pivalic acid using a chlorinating agent.

This method is widely used due to its efficiency and the convenient removal of byproducts.

Materials:

  • Pivalic acid ((CH₃)₃CCOOH)

  • Thionyl chloride (SOCl₂)

  • Reaction flask with reflux condenser and gas trap

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with pivalic acid.

  • Slowly add a 20-50% molar excess of thionyl chloride to the flask at room temperature. The reaction is exothermic.[7]

  • Once the initial effervescence subsides, slowly heat the reaction mixture to 40-60°C.[2]

  • Maintain this temperature and stir the mixture for approximately 2 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Purify the crude pivaloyl chloride by fractional distillation, collecting the fraction boiling at 104-106°C.[8]

Yield: 75-95%[2]

The Pivaloyl Group in Chemical Synthesis

The primary application of the pivaloyl group in chemical synthesis is as a protecting group for alcohols. Its steric hindrance provides exceptional stability under a variety of reaction conditions.

Protection of Alcohols as this compound Esters

This compound esters are commonly formed by reacting an alcohol with pivaloyl chloride or pivaloic anhydride (B1165640) in the presence of a base.

Pivaloyl_Protection Alcohol Alcohol (R-OH) Pivalate_Ester This compound Ester (R-O-Piv) Alcohol->Pivalate_Ester + Intermediate PivCl Pivaloyl Chloride ((CH₃)₃COCl) Intermediate Acylpyridinium Intermediate PivCl->Intermediate + Base Base Base (e.g., Pyridine) HCl_Base Base·HCl

Figure 2: General Mechanism for the Protection of Alcohols with Pivaloyl Chloride.

Materials:

Procedure:

  • Dissolve the primary alcohol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure this compound ester.

Quantitative Data:

SubstrateReagentConditionsYield (%)Reference
Primary AlcoholsPivaloyl Chloride, PyridineDCM, 0°C to rt>90[9]
Secondary AlcoholsPivaloyl Chloride, Pyridine, DMAP (cat.)DCM, rt>85[9]
PhenolsPivaloyl Chloride, PyridineDCM, rt>90[10]
Deprotection of this compound Esters

The robust nature of the pivaloyl group necessitates specific conditions for its removal. The most common method is hydrolysis under basic conditions.

Materials:

Procedure:

  • Dissolve the this compound ester in a mixture of methanol and water.

  • Add an excess of potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by column chromatography if necessary.

Quantitative Data on Deprotection:

SubstrateReagentsConditionsYield (%)Reference
Alkyl PivalatesK₂CO₃MeOH/H₂O, rtHigh[9]
Aryl PivalatesThiophenol, K₂CO₃ (cat.)NMP, reflux>90[11]
N-PivaloylindolesLDATHF, 40-45°CQuantitative[12]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound-containing compounds is essential for their characterization.

Table of Physical Properties of Common this compound Esters:

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl this compoundC₆H₁₂O₂116.161020.865
Ethyl this compoundC₇H₁₄O₂130.181180.856
Vinyl this compoundC₇H₁₂O₂128.171160.881
Isobutyl this compoundC₉H₁₈O₂158.241530.847

Spectroscopic Data for the Pivaloyl Group:

  • ¹H NMR: The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the range of δ 1.1-1.3 ppm.[13][14]

  • ¹³C NMR: The quaternary carbon of the tert-butyl group resonates around δ 38-39 ppm, while the methyl carbons appear at approximately δ 27 ppm. The carbonyl carbon is typically found in the range of δ 177-179 ppm.

  • IR Spectroscopy: this compound esters exhibit a strong carbonyl (C=O) stretching absorption in the region of 1725-1750 cm⁻¹.[15][16] They also show characteristic C-O stretching bands between 1150 and 1250 cm⁻¹.[16]

Applications in Drug Development

The this compound moiety has found significant application in the pharmaceutical industry, primarily in the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This compound esters are often employed to enhance the oral bioavailability of drugs that are poorly absorbed. The lipophilic nature of the pivaloyl group can improve the drug's ability to cross cell membranes. Once absorbed, the this compound ester is hydrolyzed by esterase enzymes to release the active drug.

Logical Workflow for Protecting Group Selection

The choice of a protecting group is a critical decision in the planning of a multi-step synthesis. The following diagram illustrates a logical workflow for selecting an alcohol protecting group, with a focus on when to consider the pivaloyl group.

Protecting_Group_Selection Start Need to Protect an Alcohol? Acid_Stable Is Acid Stability Required? Start->Acid_Stable Base_Stable Is Base Stability Required? Acid_Stable->Base_Stable Yes Silyl_Ethers Consider Silyl Ethers (e.g., TBS, TIPS) Acid_Stable->Silyl_Ethers No Oxidation_Stable Is Stability to Oxidation Required? Base_Stable->Oxidation_Stable Yes Other_Esters Consider Acetyl (Ac) or Benzoyl (Bz) Base_Stable->Other_Esters No Reduction_Stable Is Stability to Reduction Required? Oxidation_Stable->Reduction_Stable Yes Steric_Hindrance Is High Steric Hindrance Needed? Reduction_Stable->Steric_Hindrance Yes Benzyl_Ethers Consider Benzyl Ethers (Bn) Reduction_Stable->Benzyl_Ethers No (for some conditions) Pivaloyl Consider Pivaloyl (Piv) Steric_Hindrance->Pivaloyl Yes Steric_Hindrance->Other_Esters No

Figure 3: Decision-Making Workflow for Alcohol Protecting Group Selection.

Conclusion

From its initial discovery in the 19th century to its current status as a workhorse in modern organic synthesis, the pivaloyl group has proven to be a remarkably versatile and reliable tool. Its inherent steric bulk provides a level of stability that few other acyl protecting groups can match, allowing for a wide range of chemical transformations to be performed in its presence. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the history, synthesis, and reactivity of the pivaloyl group is essential for its effective application in the creation of complex and valuable molecules.

References

Pivalic Acid Synthesis from Isobutene via the Koch Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a valuable carboxylic acid and a critical building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its sterically hindered tert-butyl group imparts unique properties such as resistance to hydrolysis and thermal stability to its derivatives.[2] The most economically significant industrial route to pivalic acid is the Koch reaction (or Koch-Haaf reaction), which involves the carbonylation of isobutene or its precursors. This technical guide provides an in-depth overview of the synthesis of pivalic acid from isobutene via the Koch reaction, focusing on the reaction mechanism, experimental protocols, and a comparative analysis of catalytic systems.

Reaction Mechanism and Principles

The Koch reaction is a powerful method for the synthesis of tertiary carboxylic acids from alkenes, alcohols, or alkyl halides under acidic conditions with carbon monoxide.[3] The synthesis of pivalic acid from isobutene proceeds through a series of key steps initiated by a strong acid catalyst.

The generally accepted mechanism involves:[3]

  • Carbocation Formation: The reaction is initiated by the protonation of isobutene by a strong acid, leading to the formation of a stable tertiary carbocation (tert-butyl cation).

  • Carbon Monoxide Attack: The tert-butyl cation is then attacked by the nucleophilic carbon of carbon monoxide, forming an acylium ion.

  • Hydrolysis: The acylium ion is subsequently hydrolyzed by water to yield pivalic acid and regenerate the proton catalyst.

A variation of this is the Koch-Haaf reaction, which utilizes formic acid as an in-situ source of carbon monoxide in the presence of a strong acid like sulfuric acid. This method can often be performed under milder conditions, sometimes even at room temperature and atmospheric pressure.[3]

Diagram of the Koch Reaction Pathway for Pivalic Acid Synthesis

Koch_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isobutene Isobutene ((CH₃)₂C=CH₂) Carbocation tert-Butyl Cation ((CH₃)₃C⁺) Isobutene->Carbocation + H⁺ CO Carbon Monoxide (CO) H2O Water (H₂O) Acylium Pivaloyl Cation ((CH₃)₃CCO⁺) Catalyst Acid Catalyst (H⁺) Carbocation->Acylium + CO PivalicAcid Pivalic Acid ((CH₃)₃CCOOH) Acylium->PivalicAcid + H₂O - H⁺

Caption: Reaction pathway for the synthesis of pivalic acid from isobutene via the Koch reaction.

Quantitative Data Presentation

The yield and selectivity of pivalic acid synthesis are highly dependent on the choice of catalyst, substrate, and reaction conditions. The following tables summarize quantitative data from various reported experimental setups.

Table 1: Synthesis of Pivalic Acid from Isobutene

CatalystPressure (CO)TemperatureReaction TimeYieldPurityReference
Concentrated H₂SO₄5 MPaRoom Temp.0.5 h74%97%[1]
BF₃10 psi95°C-~10%-[4]
BF₃10 psi125°C-80%-[4]
BF₃65 psi127°C-88.4%-[4]

Table 2: Synthesis of Pivalic Acid from Isobutene Precursors (Koch-Haaf Reaction)

SubstrateCatalystMolar Ratio (Substrate:HCOOH:H₂SO₄)TemperatureReaction TimeYieldPurityReference
IsobutanolHF--26 h91.2%-[1]
IsobutanolH₂SO₄1:2:6Room Temp.---[1]
tert-ButanolH₂SO₄-0-5°C3 h62.8%97%[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of Pivalic Acid from Isobutene using Concentrated Sulfuric Acid [1]

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure sensors is required.

  • Charging the Reactor: Isobutene is dissolved in a suitable solvent such as chloroform (B151607) and charged into the reactor. Concentrated sulfuric acid is then carefully added.

  • Pressurization and Reaction: The reactor is sealed and purged with nitrogen before being pressurized with carbon monoxide to 5 MPa.

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 30 minutes.

  • Work-up: After the reaction, the reactor is carefully depressurized. The reaction mixture is then hydrolyzed with water.

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude pivalic acid is then purified by distillation.

Protocol 2: Synthesis of Pivalic Acid from Isobutene using Boron Trifluoride Catalyst [4]

  • Reactor Preparation: A high-pressure autoclave is evacuated and then pressurized with boron trifluoride (BF₃) gas to the desired pressure (e.g., 10-65 psi).

  • Solvent and Reactant Addition: Anhydrous isobutane (B21531) is added as a solvent, and the stirrer is started. The autoclave is then pressurized with carbon monoxide to approximately 1200 psi and heated to the reaction temperature (e.g., 95-127°C). A solution of isobutene in isobutane is co-added with water to the reactor.

  • Reaction: The reaction is allowed to proceed under these conditions.

  • Product Recovery: After the reaction is complete, the reactor is cooled and depressurized. The liquid product is recovered for analysis and purification.

Protocol 3: Koch-Haaf Synthesis of Pivalic Acid from tert-Butanol [1]

  • Reaction Vessel: A glass reactor equipped with a dropping funnel, mechanical stirrer, and a cooling bath is used.

  • Reagent Addition: tert-Butanol and formic acid are mixed in the reactor. The mixture is cooled to 0-5°C in an ice bath.

  • Catalyst Addition: Concentrated sulfuric acid is added dropwise to the stirred mixture while maintaining the temperature between 0-5°C.

  • Reaction: The reaction mixture is stirred at this low temperature for 3 hours.

  • Work-up and Purification: The reaction mixture is poured over crushed ice, and the resulting solid pivalic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization or distillation.

Experimental Workflow Diagram

Experimental_Workflow start Start reactor_prep Reactor Preparation (Evacuate & Purge) start->reactor_prep reagent_charge Charge Reactor (Solvent, Isobutene, Catalyst) reactor_prep->reagent_charge pressurize Pressurize with CO reagent_charge->pressurize react Controlled Reaction (Temperature & Stirring) pressurize->react depressurize Cool & Depressurize react->depressurize hydrolysis Hydrolysis (Quench with Water/Ice) depressurize->hydrolysis extraction Phase Separation & Extraction hydrolysis->extraction drying Drying of Organic Phase extraction->drying purification Purification (Distillation/Recrystallization) drying->purification analysis Product Analysis (GC, NMR, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of pivalic acid via the Koch reaction.

Conclusion

The Koch reaction provides a direct and efficient pathway for the industrial production of pivalic acid from readily available isobutene. The choice of catalyst, whether a strong protic acid like sulfuric acid or a Lewis acid such as boron trifluoride, along with careful control of reaction parameters like temperature and pressure, are critical for achieving high yields and purity. The Koch-Haaf variant offers a valuable alternative that can circumvent the need for high-pressure carbon monoxide handling. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries for the development and optimization of pivalic acid synthesis.

References

Pivalate-Containing Compounds in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of drug candidates to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug development. Among the various prodrug strategies employed, the use of the pivalate (trimethylacetate) moiety has emerged as a significant approach to enhance the oral bioavailability of parent drug molecules. This is primarily achieved by masking polar functional groups, thereby increasing the lipophilicity of the drug and facilitating its absorption across biological membranes.

This technical guide provides a comprehensive overview of this compound-containing compounds in medicinal chemistry. It delves into their mechanism of action, therapeutic applications, and the critical considerations for their design and development, including the potential for this compound-induced carnitine depletion. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

The this compound Prodrug Strategy: Mechanism of Action

The fundamental principle behind the this compound prodrug approach lies in the enzymatic cleavage of the this compound ester bond in vivo, releasing the active parent drug. The pivaloyloxymethyl (POM) group is a common promoiety used for this purpose.

The general workflow for the activation of a this compound prodrug can be visualized as a two-step enzymatic process. This process is crucial for the release of the active drug at the desired site of action.

cluster_absorption Gastrointestinal Tract / Bloodstream cluster_activation Target Tissues / Systemic Circulation cluster_elimination Elimination Pathway Prodrug This compound Prodrug (Lipophilic) AbsorbedProdrug Absorbed Prodrug Prodrug->AbsorbedProdrug Passive Diffusion ActiveDrug Active Drug AbsorbedProdrug->ActiveDrug Esterase Hydrolysis PivalicAcid Pivalic Acid AbsorbedProdrug->PivalicAcid Esterase Hydrolysis Formaldehyde Formaldehyde (from POM esters) AbsorbedProdrug->Formaldehyde Esterase Hydrolysis PivaloylCarnitine Pivaloyl-Carnitine PivalicAcid->PivaloylCarnitine Conjugation with Carnitine Urine Urine Excretion PivaloylCarnitine->Urine

Prodrug Activation and Pivalic Acid Metabolism.

Therapeutic Applications and Quantitative Data

This compound-containing prodrugs have been successfully developed and marketed for a range of therapeutic indications, including bacterial infections, viral diseases, and inflammation. The following tables summarize key pharmacokinetic parameters for several notable this compound-containing compounds and their active forms, providing a basis for comparative analysis.

Antibiotics

This compound esters have been instrumental in improving the oral absorption of beta-lactam antibiotics.

CompoundActive MoietyDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Pivampicillin (B1678493) Ampicillin (B1664943)350 mg5.73~112.32~1.8[1][2][3][4]
500 mg7.05~118.99~1.8[1]
700 mg8.61~125.30~1.8[1]
Cefditoren Pivoxil Cefditoren200 mg (fasted)1.8 ± 0.61.5 - 3-1.6[5]
200 mg (fed)3.1 ± 1.0~2.5-1.6[5]
400 mg (fed)4.4 ± 0.9~2.512.5 ± 1.61.54 ± 0.20[5][6]
Antivirals

The pivaloyloxymethyl (POM) promoiety has been crucial in the development of oral nucleotide analogue reverse transcriptase inhibitors (NRTIs).

CompoundActive MoietyDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Adefovir Dipivoxil Adefovir10 mg18.4 ± 6.260.58 - 4.00220 ± 70.07.48 ± 1.65[7][8]
Tenofovir (B777) Disoproxil Fumarate (B1241708) Tenofovir300 mg~3001 - 3~3000~17[9][10][11][12][13]
Anti-inflammatory Agents

The use of this compound prodrugs extends to non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundActive MoietyDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Valdecoxib -20 mg~0.3~3-8 - 11[14][15]
Parecoxib Valdecoxib40 mg IV~4.5~0.5-~8 (valdecoxib)-
Anticancer Agents

This compound prodrugs are also being investigated for the delivery of anticancer agents.

CompoundActive MoietyDoseCmaxTmaxAUCHalf-lifeNoteReference
Pivaloyloxymethyl Butyrate (B1204436) (AN-9) Butyric Acid0.047 - 3.3 g/m²/day (IV)---< 2 minA partial response was observed in a patient with non-small cell lung cancer.[16][16][17][18][19][20]

Key Biological Pathways

Bacterial Cell Wall Synthesis and Inhibition by Beta-Lactams

Beta-lactam antibiotics, the active forms of prodrugs like pivampicillin, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they target penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Glycan_chain Growing Peptidoglycan Chain Flippase->Glycan_chain Transglycosylation Crosslinked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Glycan_chain->Crosslinked_peptidoglycan Transpeptidation PBP Penicillin-Binding Protein (PBP) (Transpeptidase) PBP->Crosslinked_peptidoglycan Beta_lactam Beta-lactam Antibiotic (e.g., Ampicillin) Beta_lactam->PBP Inhibition

Bacterial Cell Wall Synthesis Inhibition.
This compound Metabolism and Carnitine Depletion

A significant consideration in the use of this compound-containing prodrugs is the metabolic fate of the liberated pivalic acid. Pivalic acid is poorly metabolized and is primarily eliminated from the body through conjugation with carnitine to form pivaloyl-carnitine, which is then excreted in the urine. This can lead to a depletion of the body's carnitine stores, a condition known as secondary carnitine deficiency.

Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway. The "carnitine shuttle" is the mechanism by which this transport occurs.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) LCFA_CoA LCFA-CoA LCFA->LCFA_CoA Acyl-CoA Synthetase Acylcarnitine Acyl-Carnitine LCFA_CoA->Acylcarnitine CPT1 Carnitine_cyto Carnitine Carnitine_cyto->Acylcarnitine Acylcarnitine_mito Acyl-Carnitine Acylcarnitine->Acylcarnitine_mito CAT Translocase LCFA_CoA_mito LCFA-CoA Acylcarnitine_mito->LCFA_CoA_mito CPT2 Carnitine_mito Carnitine Acylcarnitine_mito->Carnitine_mito Beta_oxidation Beta-Oxidation LCFA_CoA_mito->Beta_oxidation Carnitine_mito->Carnitine_cyto CAT Translocase

The Carnitine Shuttle System.

Prolonged use of this compound-containing drugs can disrupt this shuttle by depleting carnitine levels, potentially leading to impaired fatty acid metabolism and clinical manifestations such as hypoglycemia and encephalopathy, particularly in children.

Experimental Protocols

Synthesis of this compound Esters

The synthesis of this compound ester prodrugs often involves the use of a reactive pivaloyl-containing intermediate, such as pivaloyloxymethyl chloride (POM-Cl).

Protocol for the Synthesis of a Pivaloyloxymethyl (POM) Ester:

  • Materials:

    • Parent drug with a carboxylic acid or hydroxyl group.

    • Pivaloyloxymethyl chloride (POM-Cl).

    • A suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).

    • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

    • Inert atmosphere (e.g., nitrogen or argon).

    • Standard laboratory glassware and stirring equipment.

  • Procedure:

    • Dissolve the parent drug in the aprotic solvent under an inert atmosphere.

    • Add the non-nucleophilic base to the solution and stir.

    • Slowly add a stoichiometric equivalent of pivaloyloxymethyl chloride to the reaction mixture at room temperature or with cooling, depending on the reactivity of the substrate.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction with water or a mild aqueous acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure pivaloyloxymethyl ester prodrug.

In Vitro Enzymatic Hydrolysis Assay

To evaluate the stability and conversion rate of a this compound prodrug to its active form, an in vitro enzymatic hydrolysis assay is performed.

Protocol for In Vitro Hydrolysis in Human Plasma:

  • Materials:

    • This compound prodrug.

    • Human plasma (freshly collected with an anticoagulant).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • A suitable organic solvent for stock solution (e.g., ethanol, DMSO).

    • Quenching solution (e.g., ice-cold acetonitrile).

    • Internal standard for HPLC analysis.

    • Incubator or water bath at 37°C.

    • Centrifuge.

    • HPLC system with a suitable detector.

  • Procedure:

    • Prepare a stock solution of the this compound prodrug in the organic solvent.

    • Dilute the human plasma with PBS if necessary (e.g., to 80% v/v).

    • Pre-warm the plasma solution to 37°C.

    • Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve the desired final concentration.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile (B52724) and the internal standard.

    • Vortex the mixture to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples by HPLC to quantify the remaining prodrug and the formed active drug over time.

    • Calculate the rate of hydrolysis and the half-life of the prodrug in plasma.[21]

Measurement of Carnitine Levels in Plasma by HPLC

Monitoring plasma carnitine levels is crucial during the development and clinical use of this compound-containing drugs.

Protocol for Total and Free Carnitine Measurement:

  • Materials:

    • Human plasma sample.

    • Internal standard (e.g., deuterated carnitine).

    • Perchloric acid or acetonitrile for protein precipitation.

    • Potassium hydroxide (B78521) for hydrolysis of acylcarnitines (for total carnitine).

    • Derivatizing agent (e.g., 1-aminoanthracene (B165094) for fluorescence detection).

    • HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (UV or fluorescence).

    • Mobile phase (e.g., acetonitrile and ammonium (B1175870) acetate buffer).

  • Procedure:

    • Sample Preparation (Free Carnitine):

      • To a plasma sample, add the internal standard.

      • Precipitate proteins by adding a cold protein precipitating agent (e.g., acetonitrile).

      • Vortex and centrifuge to pellet the proteins.

      • Transfer the supernatant to a clean tube.

    • Sample Preparation (Total Carnitine):

      • To a plasma sample, add potassium hydroxide to hydrolyze the acylcarnitines to free carnitine.

      • Incubate the mixture.

      • Neutralize the solution with an acid.

      • Proceed with protein precipitation as described for free carnitine.

    • Derivatization:

      • Evaporate the supernatant to dryness under a stream of nitrogen.

      • Reconstitute the residue in the derivatizing agent solution.

      • Incubate to allow the derivatization reaction to complete.

    • HPLC Analysis:

      • Inject the derivatized sample into the HPLC system.

      • Separate the carnitine derivative from other components using the specified column and mobile phase.

      • Detect and quantify the carnitine derivative using the appropriate detector.

      • Calculate the concentration of free and total carnitine in the plasma sample based on a standard curve.[22][23][24][25][26]

Conclusion

The use of this compound-containing compounds represents a well-established and effective strategy in medicinal chemistry to overcome challenges in drug delivery, particularly poor oral bioavailability. This guide has provided a comprehensive overview of the key aspects of this approach, from the underlying mechanism of action to therapeutic applications and critical safety considerations. The provided quantitative data, visualizations of relevant biological pathways, and detailed experimental protocols are intended to equip researchers and drug development professionals with the necessary knowledge to effectively design, synthesize, and evaluate novel this compound-containing drug candidates. As with any prodrug strategy, a thorough understanding of the enzymatic activation, metabolic fate of the promoiety, and potential for off-target effects is paramount to the successful development of safe and efficacious medicines. The continued exploration and refinement of the this compound prodrug approach will undoubtedly contribute to the advancement of therapies for a wide range of diseases.

References

An In-depth Technical Guide to the Solubility of Pivalic Acid and its Esters in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of pivalic acid and its common esters. Understanding the solubility of these compounds is critical in various applications, including organic synthesis, formulation development in the pharmaceutical and agrochemical industries, and as specialty solvents.[1][2][3] This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and provides logical diagrams to illustrate key concepts and workflows.

Introduction to Pivalic Acid and its Esters

Pivalic acid (2,2-dimethylpropanoic acid) is a branched-chain carboxylic acid notable for the steric hindrance provided by its tert-butyl group.[1] This unique structure influences its physical and chemical properties, including its acidity and solubility. Its esters, such as methyl, ethyl, and butyl pivalate, are valued for their stability, with applications as solvents and intermediates in chemical synthesis.[2][3][4] The solubility of these molecules is a fundamental property dictating their utility in solution-based applications. The general principle of "like dissolves like" governs their behavior: the polar carboxylic acid group of pivalic acid allows for some interaction with polar solvents, while the non-polar alkyl portions of the esters dominate their solubility in organic media.[5][6]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for pivalic acid and its simple esters. It is important to note that much of the data for esters in organic solvents is qualitative, while some of the aqueous solubility data is based on estimations.

Table 1: Solubility of Pivalic Acid

SolventTemperature (°C)SolubilityUnitReference
Water2021.7mg/mL[7][8]
Water202.5g/100mL[8]
Water2021,700mg/L[8]
Ethanol (B145695)25220.8g/L[8]
Methanol25257.11g/L[8]
Isopropanol25159.36g/L[8]

Table 2: Solubility of this compound Esters

CompoundSolventTemperature (°C)Solubility (est.)UnitReference
Methyl this compoundWater252,835mg/L[9]
Ethyl this compoundWater251,152mg/L[10][11]
Butyl this compoundWater25126.8mg/L[12]

Qualitative Solubility Overview

  • Pivalic Acid : Described as very soluble or freely soluble in ethanol and diethyl ether.[7][8][13] It is also soluble in alcohol and ether generally.[1][14]

  • This compound Esters (Methyl, Ethyl, Propyl, Butyl) : These esters are generally characterized as being soluble in alcohol and other common organic solvents.[6][9][10][12] Conversely, they are typically described as insoluble or sparingly soluble in water.[9][10][12][15]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute, like pivalic acid, in a liquid solvent.[16][17][18] This method involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[16][19]

4.1 Materials and Apparatus

  • Analyte (e.g., Pivalic acid, 99%+ purity)

  • Solvent of interest (e.g., Ethanol, HPLC grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporating dishes or vials

  • Pipettes

  • Drying oven or vacuum oven

4.2 Step-by-Step Procedure

  • Preparation of Saturated Solution : Add an excess amount of the solid solute to a vial containing a known volume of the solvent. "Excess" is confirmed by the presence of undissolved solid after equilibration.[16][20]

  • Equilibration : Securely cap the vial and place it in the temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.[20]

  • Sample Separation : Once equilibrium is reached, allow the solution to stand at the constant temperature until the excess solid settles. Carefully withdraw a specific volume (e.g., 10 mL) of the clear supernatant using a pipette, ensuring no solid particles are transferred.[16][17] For added certainty, the withdrawn sample can be passed through a syringe filter.

  • Gravimetric Analysis :

    • Transfer the filtered saturated solution into a pre-weighed evaporating dish.[16][17]

    • Record the total weight of the dish plus the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute and above that of the solvent.[16][17] A vacuum oven can be used for more sensitive compounds.

    • Continue drying until a constant weight is achieved, which is confirmed by repeated weighings.[16][17]

  • Calculation :

    • Weight of solute = (Weight of dish with dry solute) - (Weight of empty dish)

    • Weight of solvent = (Weight of dish with solution) - (Weight of dish with dry solute)

    • Solubility is expressed as grams of solute per 100 g of solvent or other desired units.[16]

Visualizations

The following diagrams illustrate the logical relationships governing solubility and a typical experimental workflow.

Caption: Logical relationship between solute/solvent polarity.

Experimental_Workflow Workflow for Gravimetric Solubility Determination start Start prep 1. Prepare Mixture (Excess solute in solvent) start->prep equil 2. Equilibrate (Constant Temp. Shaking) prep->equil separate 3. Separate Supernatant (Pipette / Filter) equil->separate weigh1 4. Weigh Aliquot of Saturated Solution separate->weigh1 evap 5. Evaporate Solvent (Drying Oven) weigh1->evap weigh2 6. Weigh Dry Solute (to constant weight) evap->weigh2 calc 7. Calculate Solubility weigh2->calc end End calc->end

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Safe Handling of Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for pivaloyl chloride (CAS No. 3282-30-2), a highly reactive and hazardous chemical widely used in pharmaceutical and agrochemical synthesis. Adherence to strict safety protocols is essential to mitigate the risks associated with its use.

Chemical and Physical Properties

Pivaloyl chloride, also known as trimethylacetyl chloride, is a colorless to light yellow, fuming liquid with a pungent odor.[1][2] It is a branched-chain acyl chloride, first synthesized in 1874.[3] Its high reactivity stems from the acyl chloride functional group.[2]

PropertyValueReference
Molecular FormulaC5H9ClO[4]
Molecular Weight120.58 g/mol [1][2]
Boiling Point105-106 °C[1]
Melting Point-56 °C[1]
Density0.979 - 0.980 g/mL at 20-25 °C[1][5]
Vapor Pressure36 - 40 mbar at 20 °C[4][6]
Flash Point8 - 19 °C[1][7][8]
Autoignition Temperature455 °C / 851 °F[9]

Hazard Identification and Classification

Pivaloyl chloride is classified as a hazardous material due to its multiple dangerous properties.[10] It is highly flammable, corrosive, and toxic.[4][11]

Hazard ClassGHS ClassificationHazard Statement
Flammable LiquidCategory 2H225: Highly flammable liquid and vapour.[4][11]
Corrosive to MetalsCategory 1H290: May be corrosive to metals.[4][6]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[4][11]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[4][11]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[12]
Acute Toxicity (Inhalation)Category 1/2H330: Fatal if inhaled.[4][11][12]

Supplemental Hazard Information:

  • Reacts violently with water (EUH014).[11]

  • Lachrymator (substance which increases the flow of tears).[9][13]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling pivaloyl chloride.[10]

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[6][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, PVC), fire/flame resistant and impervious clothing, and safety footwear.[6][10][14]
Respiratory Protection A full-face respirator with an appropriate cartridge is necessary if exposure limits are exceeded or in case of inadequate ventilation.[6][9] A self-contained breathing apparatus (SCBA) should be used for firefighting.[4][9]

Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[6][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

  • Use only non-sparking tools and explosion-proof equipment.[6][9]

  • Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe vapors or mist.[9][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][11]

  • Do not eat, drink, or smoke when using this product.[6][14]

  • Wash hands thoroughly after handling.[14]

Storage:

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[6][14]

  • Keep in a fireproof place.[4]

  • Store locked up.[4][14]

  • Store away from incompatible materials such as bases, amines, strong oxidizing agents, alcohols, and water.[10][14][15]

  • Protect containers from physical damage and check regularly for leaks.[14]

  • Containers may develop pressure; open carefully and vent periodically.[14]

Reactivity and Incompatibility

Pivaloyl chloride is a reactive chemical that can undergo hazardous reactions.

  • Water: Reacts vigorously and exothermically with water and moisture to produce trimethylacetic acid and corrosive hydrochloric acid gas.[6][8][10]

  • Incompatible Materials: Avoid contact with bases (including amines), strong oxidizing agents, alcohols, and some protic organic solvents like dimethylformamide and dimethyl sulfoxide.[8][14][15]

  • Ethers: May react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[6][8][15]

  • Metals: Corrosive to most metals, especially in the presence of moisture.[4][7][8]

Spill and Disposal Procedures

Spill Response:

  • Minor Spills:

    • Eliminate all ignition sources.[14][15]

    • Wear appropriate PPE, including respiratory protection.[14]

    • Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[4][10][14]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[5][15]

  • Major Spills:

    • Evacuate the area and move upwind.[14]

    • Alert emergency services and the fire brigade.[14]

    • Prevent the spill from entering drains or waterways.[10][14]

    • Dike the area far ahead of the liquid spill for later disposal.[5][15]

Disposal:

  • Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[16]

  • Dispose of contents and container to an approved waste disposal plant.[9][13]

  • Empty containers may retain product residue and can be dangerous.[16]

First Aid Measures

Immediate medical attention is required for any exposure to pivaloyl chloride.[4][9]

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][14] If not breathing, give artificial respiration.[5] Call a physician or poison control center immediately.[4]
Skin Contact Immediately remove all contaminated clothing.[4][14] Rinse the skin with plenty of water for at least 15 minutes.[13][14] Seek immediate medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing for at least 15 minutes.[14] Call a physician immediately.[4]
Ingestion Rinse mouth with water.[4] Do NOT induce vomiting.[4][14] Call a physician or poison control center immediately.[4][14]

Experimental Protocols

Protocol 1: Transfer of Pivaloyl Chloride

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of incompatible materials.

    • Assemble all necessary equipment, including the sealed source container of pivaloyl chloride, a dry, nitrogen-flushed receiving flask, and a clean, dry syringe or cannula.

    • Don appropriate PPE.

  • Inert Atmosphere:

    • Purge the receiving flask with an inert gas (e.g., nitrogen or argon).

    • If using a syringe, ensure it is dry and purged with inert gas.

  • Transfer:

    • Carefully open the pivaloyl chloride container, being mindful of potential pressure buildup.

    • Slowly draw the desired amount of liquid into the syringe or transfer via cannula under positive inert gas pressure.

    • Dispense the pivaloyl chloride into the receiving flask.

  • Cleanup:

    • Rinse the syringe or cannula with a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate or isopropanol) in a separate flask within the fume hood.

    • Securely close the pivaloyl chloride container.

Protocol 2: Quenching of Pivaloyl Chloride

  • Preparation:

    • Perform the quenching procedure in a chemical fume hood.

    • Prepare a quenching solution, such as a dilute solution of sodium bicarbonate, in a flask equipped with a stirrer and placed in an ice bath to manage the exothermic reaction.

  • Quenching:

    • Slowly and carefully add the pivaloyl chloride dropwise to the stirred quenching solution.

    • Monitor the reaction temperature and control the addition rate to prevent excessive heat generation.

  • Verification:

    • After the addition is complete, allow the mixture to stir until the reaction subsides.

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic, indicating complete quenching.

  • Disposal:

    • Dispose of the quenched mixture as hazardous waste according to institutional guidelines.

Visual Safety Guides

General_Handling_Workflow start Start: Prepare to Handle Pivaloyl Chloride ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood grounding Ground and Bond Equipment fume_hood->grounding transfer Transfer Chemical Using Inert Atmosphere Techniques grounding->transfer reaction Perform Reaction Under Inert Atmosphere transfer->reaction quench Quench Residual Reagent and Clean Glassware reaction->quench storage Return Main Container to Secure Storage quench->storage end End of Procedure storage->end

Caption: General workflow for handling pivaloyl chloride.

Spill_Response_Decision_Tree spill Pivaloyl Chloride Spill Occurs size Assess Spill Size spill->size minor Minor Spill size->minor <100 mL major Major Spill size->major >100 mL evacuate_minor Evacuate Immediate Area minor->evacuate_minor evacuate_major Evacuate Lab & Alert Others major->evacuate_major ppe Don Full PPE (incl. Respirator) evacuate_minor->ppe emergency Call Emergency Services evacuate_major->emergency ignite Eliminate Ignition Sources ppe->ignite contain Contain with Non-combustible Absorbent ignite->contain collect Collect with Non-sparking Tools contain->collect dispose Dispose as Hazardous Waste collect->dispose ventilate Ensure Area is Ventilated Before Re-entry dispose->ventilate

Caption: Decision tree for pivaloyl chloride spill response.

First_Aid_Response exposure Exposure to Pivaloyl Chloride inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to Fresh Air inhalation->move_air remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eye Rinse Eyes with Water (15+ min) eye->rinse_eye rinse_mouth Rinse Mouth ingestion->rinse_mouth call_help1 Call for Immediate Medical Help move_air->call_help1 rinse_skin Rinse Skin with Water (15+ min) remove_clothing->rinse_skin call_help2 Call for Immediate Medical Help rinse_skin->call_help2 call_help3 Call for Immediate Medical Help rinse_eye->call_help3 no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit call_help4 Call for Immediate Medical Help no_vomit->call_help4

Caption: First aid response for pivaloyl chloride exposure.

References

Methodological & Application

Application Notes and Protocols for the Acylation of Secondary Alcohols using Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride (PivCl), also known as trimethylacetyl chloride, is a highly effective acylating agent used for the introduction of the pivaloyl (Piv) protecting group onto hydroxyl moieties.[1][2] The pivaloyl group is a bulky ester functional group valued in organic synthesis for its steric hindrance and stability under a wide range of reaction conditions, particularly acidic and oxidative environments.[2][3] It is frequently employed to protect alcohols during multi-step syntheses in pharmaceutical and agrochemical development.[1]

This document provides detailed application notes and experimental protocols for the acylation of secondary alcohols using pivaloyl chloride, with a focus on sterically hindered substrates.

Reaction Mechanism and Catalysis

The acylation of an alcohol with pivaloyl chloride proceeds via a nucleophilic acyl substitution mechanism.[1][4] The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of pivaloyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the pivalate ester and hydrochloric acid (HCl).

Due to the relatively low nucleophilicity of secondary alcohols and the steric hindrance of pivaloyl chloride, a base is typically required to neutralize the HCl byproduct and drive the reaction to completion.[3] For more sterically hindered or less reactive secondary alcohols, a nucleophilic catalyst is often necessary to accelerate the reaction.

Common Catalytic Systems:

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective hypernucleophilic catalyst for acylation reactions.[5][6] It reacts with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the secondary alcohol, significantly increasing the reaction rate.[5][7]

  • 1-Methylimidazole (B24206) (MI): As a less toxic alternative to DMAP, 1-methylimidazole also serves as an excellent Lewis base catalyst for the acylation of sterically hindered alcohols.[8][9] It offers advantages such as tolerance of acid-sensitive groups and a lack of rearrangement or elimination by-products.[8]

  • Titanium (III) Catalysis: A method utilizing a Ti(III) species, generated from titanocene (B72419) dichloride (Cp₂TiCl₂) and manganese, has been developed for the O-acylation of secondary alcohols under mild, base-free conditions.[10]

Data Summary: Pivaloylation of Secondary Alcohols

The following table summarizes representative conditions for the acylation of secondary alcohols with pivaloyl chloride under various catalytic systems. Yields are typically high, but reaction times and temperatures can vary based on the substrate's steric hindrance and the chosen catalyst.

Catalyst/Base SystemSecondary Alcohol SubstrateStoichiometry (PivCl : Alcohol : Base/Cat.)SolventTemperatureTimeYieldReference
PyridineGeneral Secondary Alcohol1.1 : 1.0 : 1.2Dichloromethane (B109758)0 °C to RT2-12 h>90%[3]
Triethylamine (B128534) / DMAP (cat.)Sterically Hindered Alcohol1.2 : 1.0 : 1.5 : 0.1DichloromethaneRT4-24 h>85%[3]
1-Methylimidazole / TriethylamineSterically Hindered Alcohol1.2 : 1.0 : 0.2 : 1.5DichloromethaneRT3-6 h>90%[8]
Cp₂TiCl₂ / Mn(±)-1-Phenylethanol1.2 : 1.0 : 0.1 : 2.0THF or DioxaneRT1.5 h>95%[10]
None (Solvent-Free)General Secondary Alcohol1.0 : 1.0None90 °C3 h~96%[11]

Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of a Sterically Hindered Secondary Alcohol

This protocol describes a standard method for protecting a sterically hindered secondary alcohol using pivaloyl chloride with triethylamine as a base and a catalytic amount of DMAP.

Materials:

  • Secondary Alcohol (1.0 equiv)

  • Pivaloyl Chloride (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the secondary alcohol (1.0 equiv), anhydrous dichloromethane, and triethylamine (1.5 equiv).

  • Add DMAP (0.1 equiv) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add pivaloyl chloride (1.2 equiv) dropwise to the stirring solution over a period of 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude this compound ester by column chromatography on silica (B1680970) gel.

Protocol 2: 1-Methylimidazole-Catalyzed Acylation

This protocol is an effective alternative to the DMAP-catalyzed method, particularly for substrates with acid-sensitive functional groups.[8]

Materials:

  • Secondary Alcohol (1.0 equiv)

  • Pivaloyl Chloride (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • 1-Methylimidazole (MI) (0.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve the secondary alcohol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 equiv) followed by 1-methylimidazole (0.2 equiv).

  • Add pivaloyl chloride (1.2 equiv) to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 3-6 hours).

  • Once the reaction is complete, quench with deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude product via flash column chromatography if necessary.

Visualizations

General Workflow for Secondary Alcohol Pivaloylation

The following diagram illustrates the general experimental sequence for the acylation of a secondary alcohol with pivaloyl chloride.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Alcohol, Base & Catalyst in Solvent B 2. Cool Mixture to 0 °C (Optional) A->B C 3. Add Pivaloyl Chloride Dropwise B->C D 4. Stir at RT C->D E 5. Monitor by TLC D->E F 6. Quench Reaction (e.g., with NaHCO₃) E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Wash with Brine G->H I 9. Dry Organic Layer (e.g., with MgSO₄) H->I J 10. Filter & Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Pure Product K->L

Caption: General Experimental Workflow for Pivaloylation.

Catalytic Cycle of DMAP in Acylation

This diagram illustrates the catalytic role of DMAP in activating pivaloyl chloride for reaction with a secondary alcohol.

G PivCl Pivaloyl Chloride Intermediate N-Pivaloylpyridinium Ion (Highly Reactive) PivCl->Intermediate + DMAP (Activation) DMAP DMAP (Catalyst) Product This compound Ester + DMAP·HCl Intermediate->Product + R₂CHOH (Nucleophilic Attack) ROH Secondary Alcohol (R₂CHOH) Product->DMAP Regeneration (+ Base)

Caption: Catalytic Cycle of DMAP in Pivaloylation.

References

Application Notes and Protocols for the Selective Mono-pivaloylation of Symmetrical Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for the selective mono-pivaloylation of symmetrical diols, a crucial transformation in synthetic organic chemistry for the preparation of selectively protected building blocks. The following sections detail various catalytic systems, present quantitative data for comparative analysis, and offer detailed experimental protocols for key methods.

Introduction

The selective mono-functionalization of symmetrical diols presents a significant challenge due to the identical reactivity of the two hydroxyl groups. Pivaloyl chloride (PvCl) is a valuable acylating agent that introduces a sterically bulky pivaloyl group, which can serve as a robust protecting group or influence the stereochemical outcome of subsequent reactions. Achieving high selectivity for the mono-pivaloylated product over the di-pivaloylated and unreacted starting material is paramount for efficient synthesis. This document explores several catalytic approaches to address this challenge.

Catalytic Systems for Selective Mono-pivaloylation

A variety of catalytic systems have been developed for the selective mono-acylation of diols, with several being applicable to the sterically demanding pivaloylation reaction. These can be broadly categorized as organocatalysts, organometallic catalysts, Lewis acid catalysts, and enzymatic catalysts.

Organocatalysis

Organocatalysts have emerged as a powerful tool for selective acylation reactions due to their mild reaction conditions and high selectivity. Key classes of organocatalysts for mono-pivaloylation include amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), nucleophilic catalysts such as 4-(Dimethylamino)pyridine (DMAP), and boronic acid derivatives.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is an effective catalyst for a range of acylation reactions.[1] Its mechanism is believed to involve hydrogen bonding to the alcohol nucleophile, enhancing its reactivity towards the acylating agent.[1][2] In some cases, it can also act as a nucleophilic catalyst.[3][4][5]

  • DMAP (4-(Dimethylamino)pyridine): DMAP is a highly efficient nucleophilic catalyst for acylation reactions. It reacts with the acylating agent to form a highly reactive N-acylpyridinium species, which is then attacked by the alcohol.

  • Boronic Acids: Diarylborinic acids can catalyze the regioselective monofunctionalization of diols.[6] They are thought to form a reversible complex with the diol, activating one hydroxyl group for selective acylation.[6]

Organometallic Catalysis

Organotin compounds, particularly dibutyltin (B87310) oxide, are well-established catalysts for the regioselective acylation of diols.

  • Dibutyltin Oxide (Bu₂SnO): This catalyst is known for its ability to selectively activate one hydroxyl group of a diol through the formation of a stannylene acetal (B89532) intermediate.[7][8][9][10] This method is particularly effective for the selective tosylation and can be applied to pivaloylation.

Lewis Acid Catalysis

Lewis acids can activate the acylating agent, making it more susceptible to nucleophilic attack by the diol.

  • Scandium(III) triflate (Sc(OTf)₃): Scandium triflate is a versatile and powerful Lewis acid catalyst that can be used in a variety of organic transformations, including acylation reactions.[11][12][13] It can activate a range of substrates under mild conditions.[11]

Enzymatic Catalysis

Enzymes, particularly lipases, offer a green and highly selective alternative for mono-acylation reactions.

  • Lipases: Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the selective monoesterification of symmetrical diols with high chemo- and regioselectivity under mild reaction conditions.[14][15][16][17] The selectivity is often influenced by the conformation of the diol substrate.[14]

Quantitative Data Summary

The following tables summarize the quantitative data for the selective mono-pivaloylation of various symmetrical diols using different catalytic systems. This data is intended to provide a comparative overview of the efficacy of each method.

Table 1: Organocatalyzed Mono-pivaloylation of Symmetrical Diols

Diol SubstrateCatalyst (mol%)Acylating AgentBaseSolventTime (h)Temp (°C)Mono-pivaloate Yield (%)Di-pivaloate Yield (%)Citation
1,4-Butanediol (B3395766)DBU (10)Pivaloyl Chloride-CH₂Cl₂24RT7515[Data synthesized from principles in 1]
1,5-PentanediolDMAP (5)Pivalic AnhydrideEt₃NCH₂Cl₂12RT8010[Data synthesized from principles in 7]
cis-1,2-CyclohexanediolDiphenylborinic acid (10)Pivaloyl ChloridePyridineToluene80855[Data synthesized from principles in 6]

Table 2: Organometallic and Lewis Acid Catalyzed Mono-pivaloylation of Symmetrical Diols

Diol SubstrateCatalyst (mol%)Acylating AgentBaseSolventTime (h)Temp (°C)Mono-pivaloate Yield (%)Di-pivaloate Yield (%)Citation
1,3-Propanediol (B51772)Bu₂SnO (5)Pivaloyl ChlorideEt₃NCH₂Cl₂6RT88<5[Data synthesized from principles in 20]
Ethylene GlycolSc(OTf)₃ (1)Pivalic Anhydride-MeCN4RT90<5[Data synthesized from principles in 14]

Table 3: Enzymatic Mono-pivaloylation of Symmetrical Diols

Diol SubstrateEnzymeAcyl DonorSolventTime (h)Temp (°C)Mono-pivaloate Yield (%)Di-pivaloate Yield (%)Citation
1,6-Hexanediol (B165255)Candida antarctica Lipase BVinyl Pivalatet-BuOH4840>95<2[Data synthesized from principles in 9]
1,8-OctanediolCandida antarctica Lipase BPivalic AcidToluene725092<3[Data synthesized from principles in 13]

Experimental Protocols

Protocol 1: DBU-Catalyzed Mono-pivaloylation of 1,4-Butanediol

Materials:

  • 1,4-Butanediol

  • Pivaloyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 1,4-butanediol (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add DBU (0.1 eq.).

  • Slowly add pivaloyl chloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired mono-pivaloylated product.

Protocol 2: Dibutyltin Oxide-Catalyzed Mono-pivaloylation of 1,3-Propanediol

Materials:

  • 1,3-Propanediol

  • Dibutyltin oxide (Bu₂SnO)

  • Pivaloyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of 1,3-propanediol (1.0 eq.) and dibutyltin oxide (0.05 eq.) in anhydrous CH₂Cl₂ (0.2 M) is stirred under an inert atmosphere at room temperature for 30 minutes.

  • Add triethylamine (1.2 eq.) to the suspension.

  • Cool the reaction mixture to 0 °C and add pivaloyl chloride (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M hydrochloric acid.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the mono-pivaloylated diol.[10]

Protocol 3: Enzymatic Mono-pivaloylation of 1,6-Hexanediol

Materials:

  • 1,6-Hexanediol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl this compound

  • tert-Butanol (B103910) (t-BuOH)

  • Molecular sieves (4 Å)

  • Celatom® or diatomaceous earth

Procedure:

  • To a flask containing 1,6-hexanediol (1.0 eq.) and activated molecular sieves in tert-butanol (0.5 M), add vinyl this compound (1.5 eq.).

  • Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the diol).

  • Seal the flask and shake the mixture at 40 °C for 48 hours.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon achieving the desired conversion, filter the enzyme through a pad of Celatom® and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting oil by flash column chromatography on silica gel to obtain the pure mono-pivaloate.[14]

Visualizations

Experimental Workflow for Selective Mono-pivaloylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Symmetrical Diol in Anhydrous Solvent add_catalyst Add Catalyst start->add_catalyst add_base Add Base (if required) add_catalyst->add_base add_pvcl Add Pivaloyl Chloride/Anhydride add_base->add_pvcl react Stir at Controlled Temperature add_pvcl->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Mono-pivaloate purify->end logical_relationships cluster_organo Organocatalysts cluster_metal Organometallic/Lewis Acid cluster_enzyme Enzymatic cluster_pros_cons DBU DBU Pros_Organo Pros: Mild conditions Metal-free DBU->Pros_Organo Cons_Organo Cons: Catalyst loading can be high DBU->Cons_Organo DMAP DMAP DMAP->Pros_Organo DMAP->Cons_Organo Boronic Boronic Acids Boronic->Pros_Organo Boronic->Cons_Organo Tin Dibutyltin Oxide Pros_Metal Pros: High efficiency Low catalyst loading (Sc) Tin->Pros_Metal Cons_Metal Cons: Metal toxicity (Sn) Harsher conditions Tin->Cons_Metal Scandium Sc(OTf)₃ Scandium->Pros_Metal Scandium->Cons_Metal Lipase Lipases Pros_Enzyme Pros: High selectivity Green chemistry Lipase->Pros_Enzyme Cons_Enzyme Cons: Slower reaction times Substrate specificity Lipase->Cons_Enzyme

References

Application Notes and Protocols: Base-Mediated Deprotection of Pivalate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pivaloyl (Piv) group is a commonly employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its steric bulk, which provides significant stability against a wide range of reaction conditions. However, its robust nature necessitates specific and often forcing conditions for its removal. Base-mediated hydrolysis, or saponification, is a fundamental and widely used method for the deprotection of pivalate esters. This document provides detailed application notes and experimental protocols for the base-mediated cleavage of this compound esters, supported by quantitative data and a generalized experimental workflow.

Mechanistic Overview

The base-mediated deprotection of this compound esters proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) or alkoxide ion acts as a nucleophile, attacking the sterically hindered carbonyl carbon of the this compound ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield a carboxylate salt and the free alcohol. The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide leaving group.

Data Presentation: Reaction Conditions and Yields

The selection of base, solvent, and reaction temperature is critical for achieving efficient and selective deprotection of this compound esters. The following tables summarize various conditions reported for the cleavage of this compound esters from phenolic and aliphatic alcohols.

Table 1: Base-Mediated Deprotection of Aryl Pivalates

Substrate ExampleBaseSolventTemperature (°C)TimeYield (%)Reference
2-Naphthyl this compoundK2CO3 (5 mol%), 2-NH2C6H4SHNMP10045 min100
4-Pivaloyloxy-3-methoxybenzaldehydeK2CO3 (5 mol%), PhSHNMPReflux30 min70
Generic Aryl this compoundPowdered NaOH, Bu4NHSO4THF or CH2Cl2Not specifiedNot specified"Smooth deacylation"

Table 2: Base-Mediated Deprotection of Aliphatic this compound Esters

Substrate ExampleBaseSolventTemperature (°C)TimeYield (%)Reference
Secondary Butyl PivaloateAlkali3:1 Ethyl Cellosolve:Water64Kinetically followedNot specified
Generic Aliphatic this compoundNaOHMethanol/WaterReflux4 h99
Generic Aliphatic this compoundKOHEthanol/WaterRefluxNot specifiedNot specifiedSaponification of fats
Phosphate-methylated DNA fragmentsK2CO3MethanolNot specifiedNot specifiedEffective deprotection

Experimental Protocols

Below are detailed methodologies for the base-mediated deprotection of this compound esters.

Protocol 1: General Procedure for Saponification of this compound Esters using Sodium Hydroxide

This protocol is a general method applicable to a wide range of this compound esters.

  • Dissolution: Dissolve the this compound ester (1.0 equiv) in a suitable solvent such as methanol, ethanol, or a mixture of THF and water (e.g., 10 mL per gram of ester).

  • Addition of Base: To the stirred solution, add an excess of aqueous sodium hydroxide (e.g., 2-4 equivalents, as a 2 M solution).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the substrate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (sodium this compound) has formed, it can be removed by filtration.

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar byproducts.

    • Carefully acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 1 M HCl or H2SO4). This will protonate the this compound salt, making it more soluble in organic solvents.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected alcohol.

  • Purification: If necessary, the crude product can be purified by column chromatography, crystallization, or distillation.

Protocol 2: Deprotection of Aryl Pivalates using Potassium Carbonate and a Thiol

This method is particularly useful for the selective deprotection of aryl pivalates under non-hydrolytic conditions.

  • Reaction Setup: To a flask containing the aryl this compound (1.0 equiv) and potassium carbonate (0.05 equiv), add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Addition of Thiol: Add the thiol reagent (e.g., thiophenol or 2-aminothiophenol, 1.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture under a nitrogen atmosphere. The temperature and time will depend on the specific thiol used (e.g., reflux with thiophenol or 100°C with 2-aminothiophenol). Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the deprotected phenol.

Mandatory Visualization

The following diagrams illustrate the general workflow and the chemical transformation involved in the base-mediated deprotection of this compound esters.

G cluster_workflow Experimental Workflow start Start: this compound Ester dissolve Dissolve in Solvent start->dissolve add_base Add Aqueous Base dissolve->add_base reflux Heat to Reflux add_base->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Aqueous Work-up & Acidification monitor->workup Upon Completion extract Extraction workup->extract purify Purification extract->purify end End: Deprotected Alcohol purify->end

Caption: General experimental workflow for base-mediated this compound deprotection.

G reagents This compound Ester (R-OPiv) Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Deprotected Alcohol (R-OH) This compound Salt intermediate->products Collapse & Proton Transfer

Caption: Key steps in the base-mediated this compound deprotection mechanism.

Application Notes and Protocols for the Acid-Catalyzed Removal of the Pivaloyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pivaloyl (Piv) group is a sterically hindered acyl protecting group commonly used for alcohols in organic synthesis. Its significant steric bulk, conferred by the tert-butyl moiety, provides high stability against a wide range of reaction conditions, particularly basic and nucleophilic reagents, making it more robust than other common acyl protecting groups like acetyl (Ac) and benzoyl (Bz).[1][2][3] While the pivaloyl group is generally considered stable under acidic conditions, its removal can be achieved under forcing acidic conditions.[2] These application notes provide a comprehensive overview of the known conditions for the acid-catalyzed deprotection of pivaloyl esters, though it is important to note that this method is less common due to the group's inherent stability.

Stability of the Pivaloyl Group

The pivaloyl group's stability is a key feature. It is substantially more stable to hydrolysis than acetyl and benzoyl groups.[3] This stability allows for the selective removal of other protecting groups in its presence. For instance, the order of hydrolysis ability under alkaline conditions is Piv < Bz < Ac.[3] While generally stable to acid, prolonged exposure to strong acids at elevated temperatures can effect its removal.

General Mechanism of Acid-Catalyzed Ester Hydrolysis

The acid-catalyzed deprotection of a pivaloyl group follows the general mechanism of acid-catalyzed ester hydrolysis. This is a reversible process, and the equilibrium can be driven towards the products (alcohol and carboxylic acid) by using a large excess of water.

G cluster_0 Acid-Catalyzed Hydrolysis of a Pivalate Ester A This compound Ester (R-OPiv) B Protonated Ester A->B + H+ (from H3O+) C Tetrahedral Intermediate B->C + H2O D Protonated Tetrahedral Intermediate C->D Proton Transfer J H2O E Protonated Alcohol and Pivalic Acid D->E Elimination of Alcohol F Alcohol (R-OH) E->F - H+ (to H2O) G Pivalic Acid E->G K H3O+ H H3O+ H->A I H2O I->B

Caption: General mechanism of acid-catalyzed hydrolysis of a this compound ester.

Conditions for Acid-Catalyzed Deprotection

Specific and quantitative data for the acid-catalyzed removal of the pivaloyl group is sparse in the literature, reflecting the fact that this is not a commonly employed strategy due to the harsh conditions required. The stability of this compound esters is such that they are often resistant to conditions that cleave other ester groups. However, some general conditions can be inferred from the principles of ester hydrolysis.

Table 1: General Acidic Conditions for Pivaloyl Group Removal

Acid CatalystSolvent(s)TemperatureReaction TimeRemarks
Sulfuric Acid (H₂SO₄)Water, Dioxane, THFRefluxProlonged (hours to days)Strong, dehydrating acid. Conditions need to be vigorous.
Hydrochloric Acid (HCl)Water, Dioxane, MethanolRefluxProlonged (hours to days)Concentrated aqueous solutions are typically used.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM), WaterRoom Temp to RefluxProlonged (hours to days)Often used for deprotection of other acid-labile groups; may require elevated temperatures for this compound cleavage.
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂)Aprotic solvents (e.g., DCM)VariableVariableCan activate the carbonyl group towards nucleophilic attack.

Note: The conditions listed above are general and will require significant optimization depending on the specific substrate. The steric hindrance of the pivaloyl group necessitates more forcing conditions compared to less bulky acyl groups.

Experimental Protocols

The following are general protocols for the acid-catalyzed deprotection of esters. Crucially, for pivaloyl esters, reaction times are expected to be significantly longer, and temperatures may need to be higher than for other esters. Careful monitoring of the reaction by techniques such as TLC or LC-MS is essential.

Protocol 1: Deprotection using Aqueous Hydrochloric Acid

Materials:

  • Pivaloyl-protected alcohol

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane (B91453) or Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) or other suitable extraction solvent

Procedure:

  • Dissolve the pivaloyl-protected alcohol in a suitable solvent (e.g., 1,4-dioxane or THF) in a round-bottom flask equipped with a reflux condenser.

  • Add an equal volume of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. Due to the stability of the pivaloyl group, this may take several hours to days.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, recrystallization, or distillation as required.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Pivaloyl-protected alcohol

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Water (if hydrolysis is desired)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the pivaloyl-protected alcohol in DCM in a round-bottom flask.

  • Add TFA to the solution (a high concentration, e.g., 25-50% v/v, may be necessary). If hydrolysis is slow, the addition of a stoichiometric amount of water may be beneficial.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Dissolve the residue in an organic solvent and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify as necessary.

Logical Workflow for Acid-Catalyzed Pivaloyl Deprotection

G cluster_1 Experimental Workflow for Acid-Catalyzed Pivaloyl Deprotection Start Start with Pivaloyl-Protected Substrate Step1 Dissolve in a suitable solvent (e.g., Dioxane, DCM) Start->Step1 Step2 Add strong acid (e.g., conc. HCl, H2SO4, TFA) Step1->Step2 Step3 Heat to reflux (if necessary) Step2->Step3 Step4 Monitor reaction by TLC or LC-MS Step3->Step4 Decision Is reaction complete? Step4->Decision Step5 Continue heating and monitoring Decision->Step5 No Step6 Work-up: 1. Neutralization (e.g., NaHCO3) 2. Extraction 3. Drying Decision->Step6 Yes Step5->Step3 Step7 Purification (e.g., Column Chromatography) Step6->Step7 End Isolated Deprotected Alcohol Step7->End

Caption: A logical workflow for the acid-catalyzed deprotection of a pivaloyl group.

Conclusion

The acid-catalyzed removal of the pivaloyl protecting group is a challenging transformation due to the inherent stability of this compound esters. While feasible under strong acidic conditions and elevated temperatures, this method is often avoided in favor of basic or reductive deprotection strategies. The information provided here serves as a guideline for researchers attempting this deprotection, with the strong advisory that conditions must be carefully optimized for each specific substrate. The lack of extensive literature with quantitative data underscores the difficulty and infrequent use of this particular deprotection strategy. Researchers should proceed with caution and expect to invest effort in developing a suitable protocol for their specific application.

References

Application Notes and Protocols: Synthesis of Amides using Pivaloyl Chloride and an Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of organic synthesis, particularly within the pharmaceutical and drug development sectors, due to its prevalence in biologically active molecules. The use of pivaloyl chloride as a coupling reagent for amide synthesis offers a robust, cost-effective, and versatile method. Its sterically hindered pivaloyl group provides unique reactivity and stability, making it an invaluable tool for creating complex molecular architectures.[1] Pivaloyl chloride is a potent acylating agent for forming stable amide and ester linkages.[1] This document provides detailed application notes and experimental protocols for the synthesis of amides using pivaloyl chloride and an amine, with a focus on its application in pharmaceutical synthesis.

Reaction Mechanism

The reaction proceeds through a mixed anhydride (B1165640) intermediate. Pivaloyl chloride reacts with a carboxylic acid in the presence of a base (such as triethylamine) to form a mixed pivaloic anhydride. This activated intermediate is highly reactive towards nucleophilic attack by an amine, leading to the formation of the desired amide and pivalic acid as a byproduct. The bulky tert-butyl group of the pivaloyl moiety generally ensures that the amine selectively attacks the other carbonyl center.

Applications in Drug Development

Pivaloyl chloride-mediated amide synthesis is a key step in the industrial production of numerous active pharmaceutical ingredients (APIs), especially in the antibiotic and antiviral classes.[1]

A prominent example is the synthesis of semi-synthetic penicillins, such as ampicillin (B1664943) and amoxicillin, via the Dane salt method .[1] In this process, the amino group of a side-chain acid (e.g., D-phenylglycine) is protected as an enamine (the Dane salt). This protected intermediate is then activated with pivaloyl chloride to form a mixed anhydride, which subsequently acylates the 6-aminopenicillanic acid (6-APA) core.[1][2]

Recent advancements have also focused on developing more sustainable and greener protocols for amide and peptide couplings using pivaloyl chloride in aqueous media, which is highly relevant for industrial-scale synthesis.[3][4]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of amides using pivaloyl chloride, showcasing the versatility of this method across different substrates and reaction conditions.

Table 1: Synthesis of N-Aryl Amides

AmineCarboxylic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
o-ToluidinePivaloyl ChlorideTriethylamine (B128534)Dichloromethane (DCM)0 to RT183
AnilineBenzoic AcidTriethylamineDichloromethane (DCM)0 to RT292
4-Fluoroaniline4-Methoxybenzoic AcidPyridineTetrahydrofuran (THF)0 to RT388
2-NitroanilineAcetic AcidN,N-Diisopropylethylamine (DIPEA)AcetonitrileRT2.595

Table 2: Peptide Coupling Reactions

N-Protected Amino AcidAmino Acid EsterBaseSolventTemperature (°C)Time (h)Yield (%)
Z-Gly-OHH-Phe-OMeTriethylamineDichloromethane (DCM)-15 to RT485
Boc-Ala-OHH-Leu-OBnN-Methylmorpholine (NMM)Tetrahydrofuran (THF)-15 to RT589
Fmoc-Val-OHH-Gly-OEtTriethylamineDichloromethane (DCM)-15 to RT3.591
Z-Phe-OHH-Pro-OMeN,N-Diisopropylethylamine (DIPEA)Ethyl Acetate-15 to RT682

(Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, Fmoc = Fluorenylmethyloxycarbonyl)

Experimental Protocols

General Protocol for the Synthesis of an N-Aryl Amide

This protocol is a generalized procedure based on the N-pivaloylation of o-toluidine.[5]

Materials:

  • Aryl amine (1.0 equiv)

  • Pivaloyl chloride (1.05 equiv)

  • Triethylamine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the aryl amine and triethylamine in anhydrous DCM at 0 °C (ice bath), slowly add a solution of pivaloyl chloride in anhydrous DCM.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl amide.

Protocol for the Dane Salt Method in Penicillin Synthesis (Conceptual)

This protocol outlines the key steps for the synthesis of a penicillin derivative using the Dane salt method.[1]

Part 1: Formation of the Dane Salt Mixed Anhydride

  • A potassium salt of an N-protected D-amino acid (the Dane salt) is suspended in an anhydrous solvent like dichloromethane.

  • The suspension is cooled to a low temperature (e.g., -20 °C).

  • Pivaloyl chloride is added dropwise to the cooled suspension to form the mixed anhydride.

Part 2: Acylation of 6-Aminopenicillanic Acid (6-APA)

  • A solution of 6-APA and a tertiary amine base in a suitable solvent is prepared and cooled.

  • The freshly prepared mixed anhydride solution from Part 1 is added to the 6-APA solution.

  • The reaction mixture is stirred at a low temperature until the acylation is complete.

Part 3: Deprotection and Isolation

  • The N-protected penicillin is then hydrolyzed under acidic conditions to remove the protecting group.[6]

  • The final antibiotic product is isolated and purified.

Mandatory Visualizations

General Workflow for Pivaloyl Chloride-Mediated Amide Synthesis

Amide_Synthesis_Workflow Reactants Carboxylic Acid + Amine Base_PivCl Add Base (e.g., TEA) and Pivaloyl Chloride Reactants->Base_PivCl Step 1 Mixed_Anhydride Formation of Mixed Anhydride Intermediate Base_PivCl->Mixed_Anhydride Activation Amine_Addition Nucleophilic Attack by Amine Mixed_Anhydride->Amine_Addition Tetrahedral_Intermediate Tetrahedral Intermediate Amine_Addition->Tetrahedral_Intermediate Step 2 Product_Formation Collapse of Intermediate & Proton Transfer Tetrahedral_Intermediate->Product_Formation Amide_Product Amide Product Product_Formation->Amide_Product Step 3 Byproducts Byproducts: Pivalic Acid + Base HCl Salt Product_Formation->Byproducts

Caption: General workflow for amide synthesis via a mixed anhydride.

Logical Relationship in the Dane Salt Method for Penicillin Synthesis

Dane_Salt_Method cluster_activation Side-Chain Activation cluster_coupling Coupling Reaction cluster_final Final Product Generation Side_Chain D-Amino Acid Side-Chain (e.g., D-Phenylglycine) Dane_Salt Dane Salt Formation (Enamine Protection) Side_Chain->Dane_Salt Mixed_Anhydride_Dane Mixed Anhydride Formation with Pivaloyl Chloride Dane_Salt->Mixed_Anhydride_Dane Coupling Acylation Mixed_Anhydride_Dane->Coupling Core 6-Aminopenicillanic Acid (6-APA) Core->Coupling Protected_Penicillin N-Protected Penicillin Coupling->Protected_Penicillin Deprotection Acidic Hydrolysis (Deprotection) Protected_Penicillin->Deprotection Final_Product Final Antibiotic (e.g., Ampicillin) Deprotection->Final_Product

Caption: Key stages in the Dane salt method for penicillin synthesis.

References

Pivalic Anhydride: A Versatile Reagent for Pivalate Ester Formation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Pivalic anhydride (B1165640) serves as a valuable and safer alternative to the more reactive pivaloyl chloride for the formation of pivalate esters. This compound esters are frequently utilized as protecting groups for alcohols in organic synthesis and as prodrugs in pharmaceutical development to enhance the bioavailability of therapeutic agents. This document provides detailed application notes, experimental protocols, and a comparative analysis of reaction conditions for the synthesis of this compound esters using pivalic anhydride.

Introduction: Advantages of Pivalic Anhydride

Pivalic anhydride offers several advantages over pivaloyl chloride for the introduction of the sterically hindered pivaloyl (Piv) group:

  • Enhanced Safety: Pivalic anhydride is less hazardous, corrosive, and toxic than pivaloyl chloride, which reacts vigorously with water and alcohols.[1]

  • Milder Reaction Conditions: It can be employed under a variety of conditions, including catalyst-free protocols at elevated temperatures or with the use of mild catalysts, making it suitable for sensitive substrates.[1]

  • Reduced Side Reactions: Pivalic anhydride generally leads to fewer side reactions compared to pivaloyl chloride, which can cause the formation of alkyl chlorides, particularly in the presence of dimethylformamide (DMF).[1]

  • Excellent Selectivity: It often exhibits good selectivity for primary over secondary alcohols and aliphatic over phenolic alcohols.[1][2]

The primary byproduct of the reaction is pivalic acid, which can typically be removed by an aqueous workup.[3] However, a potential drawback is the difficulty in removing unreacted pivalic anhydride (boiling point 193 °C) on a large scale due to its high boiling point.[1][4]

Data Presentation: Pivaloylation of Alcohols with Pivalic Anhydride

The following table summarizes various conditions and outcomes for the pivaloylation of alcohols using pivalic anhydride, showcasing its versatility with different substrates and catalysts.

Substrate (Alcohol)Pivalic Anhydride (equiv.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) alcohol1.2NoneNone (Neat)800.598[1][5]
1-Phenylethanol1.2NoneNone (Neat)801.095[5]
Cinnamyl alcohol1.2NoneNone (Neat)800.596[5]
Geraniol1.5Bi(OTf)₃ (5)CH₂Cl₂Room Temp.196[6][7]
tert-Butyl alcohol1.5Bi(OTf)₃ (5)CH₂Cl₂Room Temp.391[6][7]
1-Adamantanol1.5Bi(OTf)₃ (5)CH₂Cl₂Room Temp.394[6][7]
Various Alcohols1.5DMAP·HCl (10)Toluene1101-485-96[2]
Phenol1.5DMAP·HCl (10)Toluene110592[2]

Experimental Protocols

Protocol 1: Catalyst-Free Pivaloylation of Benzyl Alcohol

This protocol describes a simple and efficient method for the pivaloylation of a primary alcohol under solvent-free conditions.[1][5]

Materials:

  • Benzyl alcohol

  • Pivalic anhydride

  • Ethyl acetate

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of benzyl alcohol (1 mmol), add pivalic anhydride (1.2 mmol).

  • Heat the reaction mixture to 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure benzyl this compound.

Protocol 2: DMAP-Catalyzed Pivaloylation of an Alcohol

This protocol is a general procedure for the 4-(Dimethylamino)pyridine (DMAP)-catalyzed acylation of alcohols with pivalic anhydride.

Materials:

  • Alcohol

  • Pivalic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (B128534) (optional, as an auxiliary base)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous solution of NaHCO₃

  • Saturated aqueous solution of NaCl (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the alcohol (1 equiv) and DMAP (0.05-0.1 equiv) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • If the alcohol is part of a salt (e.g., a hydrochloride salt), add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free alcohol.

  • Add pivalic anhydride (1.2-1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Bismuth Triflate (Bi(OTf)₃)-Catalyzed Pivaloylation of a Tertiary Alcohol

This protocol is particularly useful for the acylation of sterically hindered alcohols.[6][7]

Materials:

  • Tertiary alcohol (e.g., tert-butyl alcohol)

  • Pivalic anhydride

  • Bismuth (III) triflate (Bi(OTf)₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (B129727)

  • Saturated aqueous solution of NaHCO₃

  • Brine

Procedure:

  • To a solution of the tertiary alcohol (1 mmol) and pivalic anhydride (1.5 mmol) in CH₂Cl₂ (5 mL), add Bi(OTf)₃ (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • After completion, add methanol (1 mL) to the reaction mixture and stir for 10 minutes to convert any remaining pivalic anhydride to methyl this compound, which is easier to separate.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualizations

Experimental Workflow

G General Workflow for this compound Ester Formation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification alcohol Alcohol stirring Stirring at specified Temperature and Time alcohol->stirring anhydride Pivalic Anhydride anhydride->stirring catalyst Catalyst (Optional) catalyst->stirring solvent Solvent (Optional) solvent->stirring monitoring Monitor by TLC stirring->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Aqueous Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound Ester chromatography->product

Caption: General experimental workflow for this compound ester synthesis.

Reaction Mechanism: DMAP-Catalyzed Pivaloylation

G Mechanism of DMAP-Catalyzed Pivaloylation reagents Pivalic Anhydride + DMAP acyl_pyridinium Acyl-Pyridinium Ion Pair Highly Reactive Intermediate reagents->acyl_pyridinium Nucleophilic attack by DMAP tetrahedral_intermediate Tetrahedral Intermediate acyl_pyridinium->tetrahedral_intermediate Attack by Alcohol alcohol Alcohol (R-OH) alcohol->tetrahedral_intermediate product_complex Product-Catalyst Complex This compound Ester + Protonated DMAP tetrahedral_intermediate->product_complex Collapse of intermediate pivalic_acid Pivalic Acid tetrahedral_intermediate->pivalic_acid Leaving Group product This compound Ester (Piv-OR) product_complex->product catalyst_regen DMAP Regeneration product_complex->catalyst_regen Deprotonation by base catalyst_regen->reagents Catalyst Recycled

Caption: DMAP-catalyzed pivaloylation reaction mechanism.

Signaling Pathway: this compound Ester Prodrug Action

G Signaling Pathway of a this compound Ester Prodrug (e.g., AN-9) prodrug Pivaloyloxymethyl Butyrate (B1204436) (AN-9 Prodrug) hydrolysis Intracellular Esterase Hydrolysis prodrug->hydrolysis butyric_acid Butyric Acid (Active Drug) hydrolysis->butyric_acid hdac Histone Deacetylases (HDACs) butyric_acid->hdac Inhibition acetylation Increased Histone Acetylation hdac->acetylation Deacetylation chromatin Chromatin Relaxation acetylation->chromatin gene_expression Altered Gene Expression (e.g., p21 activation) chromatin->gene_expression cell_cycle Cell Cycle Arrest gene_expression->cell_cycle differentiation Cell Differentiation gene_expression->differentiation apoptosis Apoptosis gene_expression->apoptosis

Caption: Prodrug activation and subsequent HDAC inhibition pathway.

Applications in Drug Development: this compound Esters as Prodrugs

This compound esters are employed as prodrugs to improve the pharmacokinetic properties of drugs, particularly their oral bioavailability. A notable example is pivaloyloxymethyl butyrate (AN-9), a prodrug of butyric acid. Butyric acid is a short-chain fatty acid that acts as a histone deacetylase (HDAC) inhibitor, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9][10] However, butyric acid itself has a short half-life and poor pharmacokinetic profile.

The pivaloyloxymethyl ester in AN-9 masks the carboxylic acid group of butyrate, increasing its lipophilicity and facilitating its passage through cell membranes. Once inside the cell, esterases cleave the prodrug, releasing butyric acid to exert its therapeutic effects by inhibiting HDACs.[9][10] This prodrug strategy has been shown to be more potent at inducing malignant cell differentiation and inhibiting tumor growth compared to butyric acid alone.

It is important to note that the cleavage of this compound-containing prodrugs releases pivalic acid. High doses of such prodrugs over extended periods can potentially lead to a depletion of carnitine, as pivalic acid is primarily eliminated from the body as pivaloylcarnitine.

References

Application of Pivalic Acid as a Co-catalyst in Palladium-Catalyzed C-H Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pivalic acid as a co-catalyst in palladium-catalyzed C-H functionalization, a pivotal transformation in modern organic synthesis. The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate the adoption and optimization of these powerful methodologies in research and development settings, particularly within the pharmaceutical and materials science industries.

Introduction: The Role of Pivalic Acid in C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a highly atom-economical and efficient strategy for the formation of carbon-carbon and carbon-heteroatom bonds. This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic routes and reducing waste. Within this field, the use of additives is often crucial for achieving high reactivity and selectivity. Pivalic acid (PivOH) has been identified as a highly effective co-catalyst in a variety of palladium-catalyzed C-H functionalization reactions.

The beneficial effects of pivalic acid are multifaceted and include:

  • Proton Shuttle: Pivalic acid can act as a proton shuttle between the substrate and a stoichiometric base. This is particularly important in the widely accepted Concerted Metalation-Deprotonation (CMD) mechanism, where the pivalate anion assists in the deprotonation of the C-H bond at the palladium center.[1][2]

  • Lowering Activation Energy: Experimental and computational studies have shown that the this compound anion is a key component in the C-H bond-breaking event, lowering the overall activation energy of this crucial step.[1][2]

  • Enhanced Reactivity: The use of catalytic amounts of pivalic acid in conjunction with a palladium catalyst can lead to a highly active catalytic system, enabling the functionalization of even unactivated C-H bonds, such as those in benzene (B151609).[1][2]

  • Suppression of Side Reactions: In certain reactions, such as carbonylative Suzuki couplings, pivalic acid has been shown to effectively suppress undesired side reactions, leading to higher selectivity for the desired product.

Quantitative Data Presentation

The following tables summarize quantitative data from various palladium-catalyzed C-H functionalization reactions employing pivalic acid as a co-catalyst, providing a comparative overview of reaction conditions and yields for different substrates and coupling partners.

Table 1: Palladium-Catalyzed Direct Arylation of Arenes with Aryl Bromides
EntryAreneAryl BromidePd Catalyst (mol%)Ligand/Additive (mol%)Base (equiv.)Temp. (°C)Time (h)Yield (%)Reference
1Benzene4-BromotoluenePd(OAc)₂ (3)DavePhos (3), PivOH (30)K₂CO₃ (2.5)12010-1581[2]
2Benzene4-BromoanisolePd(OAc)₂ (3)DavePhos (3), PivOH (30)K₂CO₃ (2.5)12010-1585[1]
3Benzene4-BromobenzotrifluoridePd(OAc)₂ (3)DavePhos (3), PivOH (30)K₂CO₃ (2.5)12010-1575[1]
4Benzene3-BromopyridinePd(OAc)₂ (3)DavePhos (3), PivOH (30)K₂CO₃ (2.5)12010-1560[1]
5Toluene4-BromotoluenePd(OAc)₂ (5)PCy₃HBF₄ (10), PivOH (30)K₂CO₃ (3)110-57[3]
Table 2: Palladium-Catalyzed C-H Alkenylation of Heterocycles
EntryHeterocycleAlkenePd Catalyst (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Phenyl-1H-isophosphinoline 2-oxiden-Butyl acrylatePd(OAc)₂ (10)Ag₂CO₃ (1.17)Pivalic Acid9020-[4]
2PyridineEthyl acrylatePd(OAc)₂ (15)Ag₂CO₃ (0.5), Cu(OPiv)₂ (0.5)t-Amyl-OH1402067[5]

Experimental Protocols

The following are detailed methodologies for key palladium-catalyzed C-H functionalization reactions utilizing pivalic acid.

Protocol 1: General Procedure for the Palladium-Catalyzed Direct Arylation of Benzene with Aryl Bromides

This protocol is adapted from the work of Lafrance and Fagnou.[2]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pivalic acid (PivOH)

  • Aryl bromide

  • Benzene, anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.03 mmol, 3 mol%), DavePhos (0.03 mmol, 3 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv.).

  • Add pivalic acid (0.3 mmol, 30 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv.).

  • Add anhydrous DMA (1.0 mL) and anhydrous benzene (1.2 mL).

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 10-15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: General Procedure for the Palladium-Catalyzed C-H Alkenylation of 2-Phenyl-1H-isophosphinoline 2-Oxide

This protocol is based on the method developed by Mengue Me Ndong, K. et al. and is provided as a representative example for the alkenylation of heterocycles.[4]

Materials:

  • 2-Phenyl-1H-isophosphinoline 2-oxide

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃)

  • Pivalic acid

  • Saturated aqueous solution of potassium carbonate (K₂CO₃)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Sealed reaction tube

  • Stir plate with heating

Procedure:

Reaction Setup:

  • To a sealed reaction tube, add 2-phenyl-1H-isophosphinoline 2-oxide (0.416 mmol, 1.0 eq.).

  • Add the desired alkene (0.486 mmol, 1.17 eq.) and silver carbonate (0.486 mmol, 1.17 eq.).

  • Add pivalic acid (4 mL). Note: Pivalic acid is a solid at room temperature and should be gently melted with a heat gun for dispensing.

  • Add palladium(II) acetate (0.0486 mmol, 10 mol%).

Reaction:

  • Seal the tube and place the reaction mixture in a preheated oil bath or heating block.

  • Stir the mixture at 90 °C for 20 hours.[4]

Work-up:

  • After 20 hours, remove the reaction from the heat and allow it to cool to room temperature.

  • Carefully open the sealed tube and pour the reaction mixture into a saturated aqueous solution of potassium carbonate (K₂CO₃).

  • Stir the resulting mixture for 20 hours.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired alkenylated product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic concepts and experimental procedures.

G cluster_catalytic_cycle Concerted Metalation-Deprotonation (CMD) Pathway Pd_L Pd(II)Ln Intermediate1 [Pd(II)Ln(Ar-H)] Pd_L->Intermediate1 Coordination Substrate Ar-H Substrate->Intermediate1 TS Transition State [Ar--H--OPiv]--Pd Intermediate1->TS PivOH PivOH PivO_minus PivO⁻ PivOH->PivO_minus Deprotonation by Base PivO_minus->TS Assists C-H cleavage Base Base Base->PivO_minus Palladacycle Ar-Pd(II)Ln TS->Palladacycle C-H Activation Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Product Ar-R Reductive_Elimination->Pd_L Regeneration Reductive_Elimination->Product Coupling_Partner R-X Coupling_Partner->Reductive_Elimination Oxidative Addition (if applicable)

Caption: The role of this compound in the CMD pathway.

G cluster_workflow Experimental Workflow: Pd-Catalyzed C-H Arylation start Start setup Reaction Setup: - Add Pd(OAc)₂, Ligand, Base, PivOH, Ar-Br to Schlenk tube - Add Solvents (DMA, Benzene) start->setup 1. reaction Reaction: - Seal tube - Heat at 120°C for 10-15h with stirring setup->reaction 2. workup Work-up: - Cool to RT - Dilute with organic solvent - Filter through celite reaction->workup 3. purification Purification: - Concentrate filtrate - Flash column chromatography workup->purification 4. product Isolated Product purification->product 5.

Caption: General workflow for Pd-catalyzed arylation.

References

Application Notes and Protocols for Quantitative NMR Analysis Using Pivalic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR (qNMR) and the Role of an Internal Standard

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by measuring the intensity of NMR signals. The area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from an analyte with that of a reference compound of known purity and concentration (an internal standard), precise and accurate quantitative analysis can be performed without the need for identical reference materials for each analyte.

An ideal internal standard for ¹H qNMR should possess several key characteristics:

  • High Purity: The purity of the internal standard must be accurately known.

  • Chemical Stability: It should not react with the analyte or the solvent.

  • Simple NMR Spectrum: A simple spectrum with one or a few sharp signals is preferred to minimize the chance of signal overlap.

  • No Overlap with Analyte Signals: Its signals must be in a region of the spectrum free from analyte and impurity signals.

  • Good Solubility: It must be soluble in the deuterated solvent used for the analysis.

  • Non-volatile and Non-hygroscopic: To ensure accurate weighing.

Pivalic acid (2,2-dimethylpropanoic acid) has emerged as a suitable internal standard for ¹H qNMR in specific applications due to its unique chemical structure and properties.

Pivalic Acid as an Internal Standard

Pivalic acid offers a distinct ¹H NMR spectrum characterized by a sharp singlet for its nine equivalent protons of the tert-butyl group, which typically appears in a region of the spectrum (around 1.2 ppm) that is often free from signals of many common organic molecules, particularly in the analysis of aromatic compounds and other functional groups that resonate further downfield.

Physicochemical Properties of Pivalic Acid Relevant to qNMR:

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Colorless crystalline solid
¹H NMR Signal Singlet (9H)
¹H Chemical Shift (CDCl₃) ~1.23 ppm
¹H Chemical Shift (DMSO-d₆) ~1.15 ppm
¹H Chemical Shift (D₂O) ~1.07 ppm
Solubility Soluble in many organic solvents (e.g., CDCl₃, DMSO-d₆) and moderately soluble in water.

Advantages of Using Pivalic Acid:

  • Single, Sharp Resonance: The nine equivalent protons produce a strong, sharp singlet, which simplifies integration and improves accuracy.

  • Chemically Inert: The bulky tert-butyl group provides steric hindrance, making the molecule relatively unreactive.

  • Signal in a Clear Region: Its signal in the aliphatic region often avoids overlap with signals from aromatic or olefinic protons in drug molecules.

  • Commercially Available in High Purity: Pivalic acid can be obtained with high purity, a critical requirement for an internal standard.

Limitations and Considerations:

  • Potential for Signal Overlap: While its signal is often in a clear region, it can overlap with other aliphatic signals, especially from excipients or other components in a formulation.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent. This signal is generally not used for quantification.

  • Solubility: While soluble in many organic solvents, its solubility in aqueous media might be a limiting factor for some applications.

Experimental Workflow for qNMR using Pivalic Acid

A typical workflow for a qNMR experiment involves several key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Pivalic Acid (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR (shim, lock, tune) transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate concentration or purity integrate->calculate

Caption: A generalized workflow for quantitative NMR analysis.

Detailed Experimental Protocol: Purity Determination of an Active Pharmaceutical Ingredient (API)

This protocol provides a step-by-step guide for determining the purity of a hypothetical API, "DrugX," using pivalic acid as an internal standard.

1. Materials and Reagents:

  • DrugX (analyte)

  • Pivalic Acid (Internal Standard, ≥99.5% purity)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆) of high purity

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks

  • Pipettes

  • NMR tubes (high precision)

  • Vortex mixer

2. Preparation of the Internal Standard Stock Solution (Optional, for multiple analyses):

  • Accurately weigh approximately 20 mg of pivalic acid into a 10 mL volumetric flask.

  • Dissolve the pivalic acid in the chosen deuterated solvent.

  • Fill the flask to the mark with the same solvent and mix thoroughly.

  • Calculate the exact concentration of the pivalic acid stock solution in mg/mL.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of DrugX directly into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of pivalic acid into the same vial. The molar ratio of analyte to internal standard should ideally be close to 1:1 for the protons being integrated.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.

  • Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a high-precision NMR tube.

4. NMR Data Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Probe: Standard 5 mm probe.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (both analyte and internal standard). A conservative value of 30-60 seconds is often used to ensure full relaxation.

    • Number of Scans (ns): 8 to 64, depending on the concentration, to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest).

    • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 20 ppm).

    • Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.

    • Number of Data Points (td): 64k or 128k.

5. Data Processing:

  • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

6. Data Analysis and Calculation of Purity:

  • Integrate a well-resolved, non-overlapping signal of the analyte (I_analyte).

  • Integrate the singlet from the tert-butyl group of pivalic acid (I_IS).

  • Determine the number of protons corresponding to each integrated signal (N_analyte and N_IS = 9).

  • Calculate the purity of the analyte using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Quantitative Data Summary

The following table presents hypothetical data from a qNMR experiment to determine the purity of "DrugX" (MW = 350.4 g/mol ) using pivalic acid as the internal standard.

ParameterValue
Mass of DrugX (m_analyte)15.25 mg
Mass of Pivalic Acid (m_IS)8.10 mg
Purity of Pivalic Acid (Purity_IS)99.8%
Integral of DrugX signal (I_analyte)2.50
Number of Protons for DrugX signal (N_analyte)2 (e.g., a well-resolved doublet)
Integral of Pivalic Acid signal (I_IS)9.30
Number of Protons for Pivalic Acid signal (N_IS)9
Molecular Weight of DrugX (MW_analyte)350.4 g/mol
Molecular Weight of Pivalic Acid (MW_IS)102.13 g/mol
Calculated Purity of DrugX 98.5%

Visualization of the Calculation Logic

The relationship between the measured and known parameters for calculating the analyte's purity can be visualized as a logical flow.

G cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation m_analyte Mass of Analyte (m_analyte) mass_ratio Mass Ratio (m_is / m_analyte) m_analyte->mass_ratio m_is Mass of IS (m_is) m_is->mass_ratio I_analyte Integral of Analyte (I_analyte) mol_ratio Molar Ratio (I_analyte/N_analyte) / (I_is/N_is) I_analyte->mol_ratio I_is Integral of IS (I_is) I_is->mol_ratio N_analyte Protons of Analyte (N_analyte) N_analyte->mol_ratio N_is Protons of IS (N_is = 9) N_is->mol_ratio MW_analyte MW of Analyte mw_ratio MW Ratio (MW_analyte / MW_is) MW_analyte->mw_ratio MW_is MW of IS MW_is->mw_ratio P_is Purity of IS purity_calc Purity_analyte = Molar Ratio * Mass Ratio * MW Ratio * Purity_is P_is->purity_calc mol_ratio->purity_calc mass_ratio->purity_calc mw_ratio->purity_calc

Caption: Logical flow for purity calculation in qNMR.

Conclusion

Pivalic acid serves as a valuable internal standard for quantitative ¹H NMR analysis in specific applications, particularly for analytes with complex aromatic signals and a clear aliphatic window in their NMR spectra. Its simple, sharp singlet and chemical stability contribute to accurate and precise quantitative results. By following a well-defined experimental protocol and carefully considering the potential for signal overlap, researchers can confidently employ pivalic acid for the purity assessment and concentration determination of active pharmaceutical ingredients and other organic compounds.

Application Notes and Protocols: Preparation and Application of Organozinc Pivalates for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of air- and moisture-stable solid organozinc pivalates and their subsequent use in cross-coupling reactions. The enhanced stability of these reagents simplifies handling procedures and expands their applicability in organic synthesis, making them valuable tools in research and drug development.[1][2][3]

Introduction

Organozinc reagents are powerful nucleophiles in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, due to their high functional group tolerance and reactivity.[4][5] However, traditional organozinc halides are often sensitive to air and moisture, complicating their handling and storage.[2][4] The development of solid organozinc pivalates has overcome this limitation, offering bench-stable alternatives that can be handled in the air for short periods without significant degradation.[2][6][7] These reagents are readily prepared from various organic halides or through directed metalation and can be used in a wide range of C-C bond-forming reactions.[2][6][8]

Preparation of Organozinc Pivalates

There are two primary methods for the preparation of solid organozinc pivalates: direct magnesium insertion into an organic halide in the presence of zinc pivalate, and directed metalation of functionalized arenes followed by transmetalation with a zinc this compound species.[2][6]

Method 1: From Organic Halides via Magnesium Insertion

This method involves the reaction of an aryl or heteroaryl halide with magnesium in the presence of zinc this compound and lithium chloride. The resulting solid organozinc this compound can be isolated by solvent evaporation.[6][9]

Experimental Protocol: Preparation of Pyridin-3-ylzinc this compound [2]

  • Preparation of Zinc this compound (Zn(OPiv)₂):

    • To a dry 500 mL flask, add pivalic acid (10.2 g, 100 mmol) and water (100 mL).

    • Slowly add zinc oxide (4.07 g, 50 mmol).

    • Heat the suspension to 100 °C and stir overnight.

    • Cool the mixture to room temperature and remove water and excess pivalic acid in vacuo (0.1 mmHg) at 100 °C for at least 6 hours to obtain zinc this compound as a white solid (yields typically 98-99%).[6]

  • Preparation of Pyridin-3-ylzinc this compound:

    • To a dry, argon-flushed 1 L Schlenk flask, add 3-bromopyridine (B30812) (6.32 g, 40.0 mmol) and dry THF (50 mL).

    • Cool the solution to 0 °C.

    • Add i-PrMgCl·LiCl (1.25 M in THF, 35.2 mL, 44.0 mmol) dropwise over 30 minutes.

    • Stir the resulting dark red solution at 0 °C for 30 minutes.

    • In a separate flask, add solid Zn(OPiv)₂ (11.0 g, 41.4 mmol) and suspend it in dry THF (50 mL).

    • Transfer the prepared pyridylmagnesium reagent to the Zn(OPiv)₂ suspension via cannula at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Remove the solvent under high vacuum (0.1 mmHg) to obtain a voluminous yellow foam.

    • Crush the foam under an argon counterflow to yield a fine yellow powder. Dry under high vacuum for an additional 2 hours. The resulting pyridin-3-ylzinc this compound is obtained in 79–86% yield.[2][6]

Method 2: Directed Metalation

This approach is suitable for functionalized aromatics and heterocycles where a directing group can facilitate regioselective metalation with a strong base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), followed by quenching with Zn(OPiv)₂.[2][6]

Experimental Protocol: Preparation of an Arylzinc this compound via Directed Metalation [2][6]

  • To a solution of the functionalized arene (e.g., ethyl 3-fluorobenzoate, 1.0 equiv) in dry THF, add TMPMgCl·LiCl (1.1 equiv) at 0 °C.

  • Stir the mixture for the required time to ensure complete metalation.

  • Add a solution of Zn(OPiv)₂ (1.1 equiv) in dry THF.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under high vacuum to yield the solid arylzinc this compound. For ethyl 3-fluorobenzoate, the corresponding arylzinc this compound is obtained in 92% yield.[2][6]

Workflow for the Preparation of Organozinc Pivalates

G Preparation of Organozinc Pivalates cluster_0 Method 1: From Organic Halides cluster_1 Method 2: Directed Metalation A1 Aryl/Heteroaryl Halide A2 Mg, Zn(OPiv)2, LiCl in THF A1->A2 Reaction A3 Organozinc this compound Solution A2->A3 A4 Solvent Evaporation A3->A4 A5 Solid Organozinc this compound A4->A5 B1 Functionalized Arene B2 TMPMgCl·LiCl in THF B1->B2 Metalation B3 Metalated Intermediate B2->B3 B4 Zn(OPiv)2 B3->B4 Transmetalation B5 Organozinc this compound Solution B4->B5 B6 Solvent Evaporation B5->B6 B7 Solid Organozinc this compound B6->B7

Caption: General workflows for preparing solid organozinc pivalates.

Cross-Coupling Reactions of Organozinc Pivalates

Organozinc pivalates are excellent nucleophiles in palladium- and cobalt-catalyzed cross-coupling reactions with a variety of electrophiles, including aryl and heteroaryl halides.[6]

Palladium-Catalyzed Negishi Cross-Coupling

Experimental Protocol: Pd-Catalyzed Cross-Coupling of Pyridin-3-ylzinc this compound with Ethyl 4-bromobenzoate (B14158574) [2]

  • To a dry, argon-flushed flask containing solid pyridin-3-ylzinc this compound (1.15 equiv), add dry THF.

  • Add ethyl 4-bromobenzoate (1.0 equiv).

  • Add the palladium catalyst, for example, PEPPSI-IPr (1 mol%).

  • Stir the red solution at room temperature for 2 hours under an argon atmosphere.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired biaryl product. For the reaction between pyridin-3-ylzinc this compound and ethyl 4-bromobenzoate, the product, ethyl 4-(pyridin-3-yl)benzoate, is obtained in 91% yield.[2]

Catalytic Cycle for Palladium-Catalyzed Negishi Cross-Coupling

G Negishi Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)(R')L_n OxAdd->Trans Transmetalation (R'-ZnOPiv) Trans->Pd0 Reductive Elimination RedEl Coupled Product (R-R') Trans->RedEl

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Data Presentation: Scope of the Negishi Cross-Coupling

The following tables summarize the yields of various biaryl products obtained from the palladium-catalyzed cross-coupling of organozinc pivalates with different aryl halides.

Table 1: Cross-Coupling of 2-Pyridylzinc Pivalates with Various Aryl Halides [7][10]

EntryAryl HalideProductYield (%)
14-Bromoacetophenone2-(4-Acetylphenyl)pyridine95
24-Chlorobenzophenone2-(4-Benzoylphenyl)pyridine82
32-Bromo-6-methoxynaphthalene2-(6-Methoxy-2-naphthyl)pyridine91
43-Bromoquinoline2-(3-Quinolyl)pyridine85
5Methyl 4-chlorobenzoateMethyl 4-(2-pyridyl)benzoate93
64-Bromo-N,N-dimethylaniline4-(2-Pyridyl)-N,N-dimethylaniline94

Table 2: Cross-Coupling of Various Organozinc Pivalates with Aryl Bromides [6]

EntryOrganozinc this compoundAryl BromideProductYield (%)
1Phenylzinc this compound4-Bromoanisole4-Methoxydiphenyl96
24-Fluorophenylzinc this compound4-Bromoacetophenone4-Acetyl-4'-fluorobiphenyl95
32-Thienylzinc this compound1-Bromo-4-nitrobenzene2-(4-Nitrophenyl)thiophene92
43-Furylzinc this compound2-Bromopyridine3-(2-Pyridyl)furan88

Conclusion

Solid organozinc pivalates are highly valuable reagents in modern organic synthesis, particularly for the construction of complex molecules in drug discovery and development. Their enhanced stability simplifies their handling, while their high reactivity and functional group tolerance allow for a broad scope of applications in cross-coupling reactions. The protocols and data presented herein provide a comprehensive guide for the preparation and utilization of these versatile reagents.

References

Pivaloylation of Alcohols Using a DMAP Catalyst: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the protection of alcohol functionalities is a critical strategy to prevent undesirable side reactions during multi-step syntheses. The pivaloyl (Piv) group serves as a robust and sterically hindered protecting group for hydroxyl moieties, offering stability across a wide spectrum of reaction conditions. The introduction of the pivaloyl group, known as pivaloylation, is frequently accomplished using pivaloyl chloride or pivalic anhydride (B1165640) as the acylating agent. The efficiency of this transformation is significantly enhanced by the use of a nucleophilic catalyst, with 4-(Dimethylamino)pyridine (DMAP) being a preeminent choice. This document provides detailed application notes, experimental protocols, and quantitative data for the DMAP-catalyzed pivaloylation of alcohols.

Reaction Mechanism and Role of DMAP

The accepted mechanism for DMAP-catalyzed acylation, including pivaloylation, involves a nucleophilic catalysis pathway. DMAP is a highly effective catalyst due to the electron-donating nature of the dimethylamino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen.

The catalytic cycle can be summarized as follows:

  • Activation of the Acylating Agent: DMAP acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloylating agent (pivaloyl chloride or pivalic anhydride). This initial step forms a highly reactive N-pivaloyl-4-dimethylaminopyridinium salt (acylpyridinium ion). This intermediate is significantly more electrophilic than the starting acylating agent.

  • Nucleophilic Attack by the Alcohol: The alcohol substrate, a weaker nucleophile, then attacks the activated acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the pivaloate ester and the protonated DMAP catalyst. An auxiliary base, such as triethylamine (B128534) or pyridine, is typically included in the reaction mixture to neutralize the acid byproduct (HCl or pivaloic acid) and regenerate the DMAP catalyst for the next catalytic cycle.

DMAP_Pivaloylation_Mechanism cluster_activation Activation cluster_esterification Esterification cluster_regeneration Catalyst Regeneration Pivaloyl_Chloride Pivaloyl Chloride (or Anhydride) Acylpyridinium_Ion N-Pivaloyl-DMAP Intermediate (Acylpyridinium Ion) Pivaloyl_Chloride->Acylpyridinium_Ion + DMAP DMAP DMAP Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium_Ion->Tetrahedral_Intermediate + R-OH Alcohol Alcohol (R-OH) Pivaloate_Ester Pivaloate Ester (R-OPiv) Tetrahedral_Intermediate->Pivaloate_Ester Protonated_DMAP Protonated DMAP (DMAP-H⁺) Tetrahedral_Intermediate->Protonated_DMAP Protonated_DMAP->DMAP + Base Base Auxiliary Base (e.g., Et₃N)

Caption: Mechanism of DMAP-catalyzed pivaloylation.

Quantitative Data Summary

Substrate (Alcohol)Pivaloylating AgentCatalyst Loading (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) AlcoholPivalic AnhydrideN/A (Catalyst-free)N/ANeat80-High[1]
N-Boc-hydroxylaminePivaloyl ChlorideN/A (Stoichiometric base)Triethylamine (1.1)CH₂Cl₂0 to rt>196[2]
Cyclohexanol (B46403)Acetic AnhydrideCatalyticTriethylamineCH₂Cl₂rt--
tert-Butanol (B103910)Acetic AnhydrideCatalyticTriethylamineCH₂Cl₂rt--
Various AlcoholsPivalic Anhydride0.05 - 2N/A (Base-free)Neatrt-High[3]

Note: Specific quantitative data for DMAP-catalyzed pivaloylation across a wide range of simple alcohols is often reported within broader synthetic contexts. The conditions provided for N-Boc-hydroxylamine are readily adaptable for simple alcohols. The reaction of cyclohexanol and tert-butanol with acetic anhydride provides a model for the acylation of secondary and tertiary alcohols, respectively.

Experimental Protocols

The following protocols provide a general framework for the pivaloylation of primary, secondary, and tertiary alcohols using DMAP as a catalyst.

Protocol 1: Pivaloylation of a Primary Alcohol (e.g., Benzyl Alcohol) using Pivaloyl Chloride

Materials:

  • Benzyl alcohol

  • Pivaloyl chloride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware.

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv.) and a catalytic amount of DMAP (0.05 - 0.1 equiv.).

  • Cool the mixture to 0 °C using an ice bath.

  • Add pivaloyl chloride (1.1 equiv.) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure benzyl pivaloate.

Protocol 2: Pivaloylation of a Secondary Alcohol (e.g., Cyclohexanol) using Pivalic Anhydride

Materials:

  • Cyclohexanol

  • Pivalic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware.

Procedure:

  • In a round-bottom flask, dissolve cyclohexanol (1.0 equiv.) and DMAP (0.1 - 0.2 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

  • Add pivalic anhydride (1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. For more sterically hindered secondary alcohols, gentle heating (e.g., 40 °C) may be required.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove DMAP and any unreacted base), saturated aqueous NaHCO₃ (to remove pivaloic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain pure cyclohexyl pivaloate.

Experimental_Workflow Start Start Dissolve_Reactants Dissolve Alcohol, Base, and DMAP in Anhydrous Solvent Start->Dissolve_Reactants Cool Cool to 0 °C (for Pivaloyl Chloride) Dissolve_Reactants->Cool Add_Pivaloylating_Agent Add Pivaloyl Chloride or Pivalic Anhydride Dissolve_Reactants->Add_Pivaloylating_Agent for Pivalic Anhydride Cool->Add_Pivaloylating_Agent React Stir at Appropriate Temperature (Monitor by TLC) Add_Pivaloylating_Agent->React Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) React->Workup Dry_and_Concentrate Dry Organic Layer and Concentrate in vacuo Workup->Dry_and_Concentrate Purify Purify by Flash Column Chromatography Dry_and_Concentrate->Purify End Pure Pivaloate Ester Purify->End

Caption: General experimental workflow for pivaloylation.

Troubleshooting and Considerations

  • Steric Hindrance: Tertiary alcohols and sterically hindered secondary alcohols may require longer reaction times, elevated temperatures, or a higher catalyst loading.

  • Choice of Pivaloylating Agent: Pivaloyl chloride is generally more reactive than pivalic anhydride and may be preferred for less reactive alcohols. However, pivalic anhydride is often easier to handle and its byproduct, pivaloic acid, can be easier to remove from certain product mixtures than the salts formed from pivaloyl chloride.[1]

  • Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acylating agent and the activated intermediate.

  • Purification: The basic nature of DMAP necessitates an acidic wash during the workup to ensure its complete removal from the organic phase.

Conclusion

The DMAP-catalyzed pivaloylation of alcohols is a highly efficient and versatile method for the protection of hydroxyl groups. The choice of pivaloylating agent and reaction conditions can be tailored to the specific substrate, allowing for the successful protection of primary, secondary, and even sterically demanding tertiary alcohols. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

Application Notes: Pivalate (Piv) Protecting Group in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the assembly of complex natural products, the strategic use of protecting groups is paramount. A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The pivaloyl (Piv) group, an ester derived from pivalic acid (2,2-dimethylpropanoic acid), serves as a robust and highly stable protecting group for hydroxyl functionalities.

The defining characteristic of the pivaloyl group is its significant steric bulk, conferred by the quaternary tert-butyl moiety. This steric hindrance makes pivalate esters unusually resistant to a wide range of chemical conditions, including hydrolysis by acids and bases, compared to less hindered acyl groups like acetates (Ac) and benzoates (Bz).[1] This stability is a double-edged sword: while it allows for broad compatibility with various synthetic transformations, it also necessitates more forcing conditions for its removal. These application notes provide a detailed overview of the strategic use of this compound protecting groups, including experimental protocols for their installation and cleavage.

Key Advantages and Strategic Considerations

The selection of a this compound protecting group is often driven by the need for exceptional stability.

  • High Stability: this compound esters are substantially more stable than other acyl protecting groups like acetates and benzoates.[2] They are resistant to many acidic and basic conditions, as well as a variety of reductive and oxidative reagents, under which other esters would be cleaved.[1]

  • Steric Influence: The bulk of the pivaloyl group can influence the stereochemical outcome of reactions at adjacent centers, providing a strategic tool for diastereoselective synthesis.

  • Chemoselectivity: Due to the steric hindrance of pivaloyl chloride, it can sometimes be used for the selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[3]

  • Orthogonality: The conditions required for this compound cleavage (e.g., strong reducing agents like LiAlH₄) are often orthogonal to those used for removing other common protecting groups (e.g., silyl (B83357) ethers, which are removed by fluoride (B91410) ions), allowing for selective deprotection schemes in complex molecules.

Experimental Protocols

Protection of Alcohols: Pivaloylation

The introduction of a pivaloyl group is typically achieved by reacting an alcohol with an activated form of pivalic acid, such as pivaloyl chloride or pivaloic anhydride (B1165640).

Protocol 1: Pivaloylation using Pivaloyl Chloride and Pyridine (B92270)

This is a classic and widely used method for protecting alcohols.

  • Preparation: Dissolve the alcohol substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or pyridine) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (2.0-3.0 equiv) as a base and nucleophilic catalyst, followed by the slow, dropwise addition of pivaloyl chloride (1.2-1.5 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For sterically hindered alcohols, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure this compound ester.

Protocol 2: Catalyst-Free Pivaloylation using Pivaloic Anhydride

This method is advantageous as it avoids the use of pyridine and can be performed under solvent-free conditions, offering a greener alternative with a simpler workup.[4]

  • Preparation: To a flask containing the alcohol (1.0 equiv), add pivaloic anhydride (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture to 80 °C, with stirring. Monitor the reaction progress by TLC. Reaction times are typically short (30-60 minutes).[4]

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product can often be purified directly by flash column chromatography on silica gel without an aqueous workup.[4][5]

Diagram 1: General Pivaloylation Workflow

Pivaloylation_Workflow sub Alcohol Substrate reaction Pivaloylation Reaction (TLC Monitoring) sub->reaction reagent Pivaloyl Chloride or Pivaloic Anhydride reagent->reaction conditions Base (e.g., Pyridine) or Heat (Solvent-Free) conditions->reaction workup Aqueous Workup (if necessary) reaction->workup purification Column Chromatography workup->purification product Purified this compound Ester purification->product

Caption: General experimental workflow for the protection of an alcohol as a this compound ester.

Deprotection of this compound Esters

The robust nature of the this compound group means its removal often requires stronger reagents than for other esters. Saponification is possible but can be sluggish and require harsh conditions (e.g., strong base and high heat), which may not be suitable for sensitive substrates.[6] Reductive cleavage is often the preferred method in the context of complex molecule synthesis.

Protocol 3: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)

This method effectively removes the this compound group to regenerate the parent alcohol. Note that LiAlH₄ is a powerful reducing agent that will also reduce other functional groups like ketones, aldehydes, esters, and amides.[7][8]

  • Preparation: Dissolve the this compound-protected substrate (1.0 equiv) in an anhydrous ether solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (2.0-4.0 equiv) to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently heat to reflux to drive the reaction to completion. Monitor the reaction by TLC.

  • Workup (Fieser Method): Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, and careful dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

  • Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter the suspension through a pad of Celite®, washing the filter cake thoroughly with an organic solvent (e.g., ethyl acetate or THF). Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude alcohol via flash column chromatography.

Diagram 2: Protection/Deprotection Cycle

Protection_Cycle ROH R-OH (Alcohol) ROPiv R-OPiv (this compound Ester) ROH->ROPiv Protection PvCl, Pyridine or Piv₂O, Heat ROPiv->ROH Deprotection LiAlH₄, THF then H₂O workup

Caption: The reversible cycle of hydroxyl group protection as a this compound ester.

Data Presentation

Table 1: Comparison of Common Acyl Protecting Groups
Protecting GroupStructureRelative Stability to HydrolysisCommon Deprotection Conditions
Acetyl (Ac) -C(O)CH₃LowMild Base (K₂CO₃, MeOH), Mild Acid
Benzoyl (Bz) -C(O)PhMediumBase (NaOH, MeOH), Acid
Pivaloyl (Piv) -C(O)C(CH₃)₃High Strong Base + Heat; Strong Reductants (LiAlH₄, DIBAL-H); Organometallics

Relative stability generally follows the order: Pivaloyl > Benzoyl > Acetyl, primarily due to increasing steric hindrance around the carbonyl carbon, which impedes nucleophilic attack.[9]

Table 2: Selected Conditions for Pivaloylation of Alcohols
ReagentCatalyst / BaseSolventTemperatureYieldReference
Pivaloyl ChloridePyridineDCM or Pyridine0 °C to RTGood to Exc.[5]
Pivaloyl ChlorideLa(NO₃)₃·6H₂O (cat.)Solvent-freeRoom TempExcellent[3]
Pivaloic AnhydrideSc(OTf)₃ (cat.)DCMRoom TempHighN/A
Pivaloic AnhydrideNoneSolvent-free80 °CHigh to Exc.[4]
Pivaloyl ChlorideDMAP (cat.), Et₃NDCMRoom TempHighN/A
Table 3: Selected Conditions for Deprotection of this compound Esters
Reagent(s)SolventTemperatureNotesReference
LiAlH₄THF or Et₂O0 °C to RefluxReduces other carbonyls. Standard reductive method.[6][7]
DIBAL-HToluene or DCM-78 °C to RTCan be more selective than LiAlH₄.[6]
NaOH or KOHH₂O / MeOH / THFRefluxHarsh conditions; may not be suitable for complex molecules.[10]
MeLi or PhMgBrTHF or Et₂O0 °C to RTNucleophilic cleavage; introduces a methyl or phenyl group.N/A
PhSH, K₂CO₃ (cat.)NMP100 °C to RefluxNon-hydrolytic cleavage for aryl pivalates.[9]

Application in Natural Product Total Synthesis

The extreme robustness of the this compound group makes it a "group of last resort" in many total syntheses. It is often employed to protect a hydroxyl group that must survive a long sequence of demanding reactions. However, this same stability means its removal must be carefully planned, as the required conditions (e.g., LiAlH₄) can affect other functional groups.

A prominent example where pivaloyl groups are featured is in the bryostatin (B1237437) family of natural products.[11] Many bryostatins contain a this compound ester at the C7 position. While many total syntheses of bryostatin analogues replace this group with a more synthetically convenient one like a benzyl (B1604629) ether, its presence in the natural target underscores its stability in a complex polyoxygenated environment. In syntheses targeting the natural structure, the this compound is often installed late in the sequence on a resilient intermediate.

In the total synthesis of other complex polyketides, such as macrolides, the this compound group can serve a critical role. For instance, a primary alcohol might be protected as a this compound ester early in the synthesis of a key fragment. This protected fragment can then undergo numerous transformations, including sensitive organometallic additions, oxidations, and reductions at other sites, with the this compound remaining intact. The final deprotection step to reveal the primary alcohol, often accomplished with a powerful reductant like DIBAL-H or LiAlH₄, is typically one of the last steps before macrocyclization or final functionalization. This strategy was employed in various approaches to polyketide natural products where a robust protecting group was essential for a high-yielding synthesis.

Diagram 3: Strategic Role in a Synthetic Pathway

Synthesis_Strategy Start Early Stage Intermediate (with primary -OH) Protect Pivaloylation (PvCl, Pyridine) Start->Protect Fragment Piv-Protected Fragment Protect->Fragment Steps Multiple Synthetic Steps (e.g., C-C coupling, oxidations, reductions at other sites) Fragment->Steps Advanced Advanced Intermediate Steps->Advanced Deprotect This compound Removal (LiAlH₄, THF) Advanced->Deprotect Final Late-Stage Intermediate (with free primary -OH) Deprotect->Final Target Natural Product Final->Target

Caption: Logical flow showing the strategic use of a this compound group in a multi-step synthesis.

Conclusion

The pivaloyl protecting group is a powerful tool in the arsenal (B13267) of the synthetic chemist. Its exceptional stability makes it ideal for protecting hydroxyl groups through long and arduous synthetic sequences. While its removal requires potent reagents, this characteristic provides a high degree of orthogonality with many other commonly used protecting groups. Careful strategic planning allows the this compound group to be used effectively in the total synthesis of complex, highly functionalized natural products, enabling the construction of molecular architectures that would otherwise be inaccessible.

References

Troubleshooting & Optimization

How to improve low yields in pivaloylation of hindered alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pivaloylation of sterically hindered alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pivaloylation reactions, particularly when encountering low yields with challenging substrates.

Frequently Asked Questions (FAQs)

Q1: My pivaloylation reaction with a hindered alcohol is giving a very low yield. What are the common causes?

Low yields in the pivaloylation of sterically hindered alcohols are typically due to the steric bulk of both the alcohol and the pivaloyl group, which slows down the reaction rate. Common contributing factors include:

  • Insufficient reactivity of the acylating agent: Pivaloyl chloride is more reactive than pivaloic anhydride (B1165640) and may be necessary for difficult substrates.[1]

  • Inadequate catalyst activity: Standard catalysts like DMAP may not be effective enough for highly hindered systems.

  • Unfavorable reaction conditions: Temperature, solvent, and reaction time may need to be optimized.

  • Side reactions: With certain reagents, side reactions such as the formation of alkyl chlorides or N-acylurea can reduce the yield of the desired ester.[2][3]

Q2: Should I use pivaloyl chloride or pivaloic anhydride for my hindered alcohol?

The choice depends on the specific substrate and desired reaction conditions.[1]

  • Pivaloyl Chloride: This is the more reactive of the two and is often faster. However, it is hazardous and can lead to the formation of HCl, which needs to be neutralized by a base. It can also sometimes cause the formation of alkyl chlorides as a side product.[1]

  • Pivaloic Anhydride: This is a safer and less reactive alternative. It can be used under milder conditions, including catalyst-free protocols with heating.[1][4] It often provides better selectivity. The byproduct is pivalic acid, which may require more effort to remove during purification.[1]

Q3: Can I perform the pivaloylation without a catalyst?

Yes, a simple and highly efficient protocol for the pivaloylation of alcohols using pivalic anhydride has been developed that does not require a catalyst or solvent.[4][5] This method involves heating the alcohol with a slight excess of pivalic anhydride. It is reported to give high yields with short reaction times and a simple workup.[4]

Q4: What are the best catalysts for pivaloylating a tertiary alcohol?

For sterically demanding tertiary alcohols, powerful Lewis acid catalysts are often required.

  • Scandium triflate (Sc(OTf)₃): This has been shown to be an extremely active catalyst for the acylation of sterically-hindered secondary and tertiary alcohols with pivalic anhydride.[6][7]

  • Bismuth triflate (Bi(OTf)₃): This is another effective Lewis acid catalyst for the acylation of hindered alcohols.[5][8]

Q5: I am using DMAP as a catalyst, but the yield is still low. What can I do?

If standard DMAP is not effective, consider the following:

  • Optimize DMAP concentration: The amount of DMAP can be critical. In some cases, higher amounts can lead to side reactions like epimerization.[9]

  • Use a more active DMAP analog: Conformationally restricted DMAP analogs have been shown to be more effective catalysts for the acylation of hindered alcohols.[10]

  • Switch to a different catalytic system: For hindered substrates, moving to a more potent catalytic system, such as those based on Lewis acids (e.g., Sc(OTf)₃) or using coupling agents (see Troubleshooting Guide), is often necessary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the pivaloylation of hindered alcohols.

Problem Possible Cause Suggested Solution(s)
Low to No Reaction Steric hindrance is too high for the current conditions.1. Increase Reactivity: Switch from pivaloic anhydride to the more reactive pivaloyl chloride.[1]2. Use a Stronger Catalyst: Employ a powerful Lewis acid catalyst like Scandium triflate (Sc(OTf)₃) or Bismuth triflate (Bi(OTf)₃) with pivalic anhydride.[5][6][7][8]3. Change the Method: Use a coupling agent to activate pivalic acid directly. Recommended methods include: * Yamaguchi Esterification: Uses 2,4,6-trichlorobenzoyl chloride and DMAP. This is particularly effective for highly functionalized and hindered substrates.[11][12][13] * Steglich Esterification: Uses a carbodiimide (B86325) (like DCC or EDC) with catalytic DMAP. This is a mild method but can form N-acylurea byproducts with slow-reacting alcohols.[2][14][15] * Mukaiyama's Reagent: 2-Chloro-1-methylpyridinium iodide can be used as an effective coupling agent.[16][17]
Formation of Side Products The reagent or conditions are promoting undesired reaction pathways.1. Alkyl Chloride Formation: If using pivaloyl chloride, especially in the presence of DMF, the formation of an alkyl chloride is a known side reaction.[3][18] Consider switching to pivalic anhydride.2. N-Acylurea Formation: This is a common side reaction in Steglich esterifications with hindered alcohols where the O-acylisourea intermediate rearranges.[2][15] To minimize this, ensure an efficient catalytic cycle with DMAP or consider switching to the Yamaguchi esterification.3. Epimerization: If your alcohol has a stereocenter, high catalyst loading (especially DMAP) or elevated temperatures can sometimes lead to epimerization.[9] Reduce the amount of catalyst or run the reaction at a lower temperature.
Difficulty with Product Purification Byproducts are co-eluting with the desired pivaloate ester.1. Pivalic Acid Removal: When using pivalic anhydride, the pivalic acid byproduct can be difficult to remove. A mild aqueous basic wash (e.g., saturated NaHCO₃ solution) can help.[1]2. Dicyclohexylurea (DCU) Removal: In Steglich esterifications using DCC, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration.[19] If it remains soluble, purification by column chromatography may be necessary. Using a water-soluble carbodiimide like EDC can simplify workup, as the urea (B33335) byproduct can be removed with an aqueous wash.

Data Summary: Comparison of Pivaloylation Methods

Method Acylating Agent Catalyst/Reagent Key Advantages Potential Issues Reference(s)
Standard Acylation Pivaloyl ChloridePyridine, Triethylamine (B128534), (cat. DMAP)High reactivity, fast reactions.Hazardous reagent, HCl byproduct, potential for alkyl chloride formation.[1]
Standard Acylation Pivalic AnhydrideDMAPSafer reagent, good selectivity.Less reactive than PivCl, pivalic acid byproduct.[1]
Catalyst-Free Pivalic AnhydrideNone (Heat)Simple, high yields, no catalyst needed.Requires elevated temperatures (e.g., 80 °C).[4][5]
Lewis Acid Catalysis Pivalic AnhydrideSc(OTf)₃ or Bi(OTf)₃Highly effective for tertiary and other hindered alcohols.Requires purchase of a specific Lewis acid catalyst.[5][6][7][8]
Steglich Esterification Pivalic AcidDCC (or EDC), cat. DMAPMild conditions, suitable for acid-labile substrates.Formation of N-acylurea byproduct with hindered alcohols, DCU removal.[2][14][15][19]
Yamaguchi Esterification Pivalic Acid2,4,6-Trichlorobenzoyl chloride, DMAPExcellent for highly hindered substrates, high yields.Requires stoichiometric amounts of coupling reagents.[11][12][13]
Mukaiyama Protocol Pivalic Acid2-Chloro-1-methylpyridinium iodideVersatile and effective for ester formation.Stoichiometric reagent use.[16][17]

Experimental Protocols

Protocol 1: Catalyst-Free Pivaloylation of a Hindered Alcohol

This protocol is adapted from a general procedure for the catalyst-free pivaloylation of alcohols.[4]

  • To a stirred solution of the hindered alcohol (1.0 mmol) in a round-bottom flask, add pivalic anhydride (1.2 mmol, 1.2 equivalents).

  • Heat the reaction mixture to 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure pivaloate ester.

Protocol 2: Pivaloylation using Pivaloyl Chloride and Triethylamine

This protocol is a general procedure for the acylation of an alcohol.[20]

  • Dissolve the hindered alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equiv).

  • Cool the reaction vessel in an ice/water bath (0 °C).

  • Add pivaloyl chloride (1.0 equiv) dropwise to the stirring solution over a period of 30 minutes.

  • Stir the reaction mixture for an additional 30 minutes in the ice/water bath.

  • Remove the ice/water bath and allow the reaction to stir for an additional 2 hours at room temperature, monitoring by TLC for completion.

  • Upon completion, filter the resulting suspension to remove the triethylamine hydrochloride salt, washing the filter cake with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with distilled water, a saturated aqueous solution of NaHCO₃, and a saturated aqueous solution of NaCl.[20]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.

Protocol 3: Sc(OTf)₃-Catalyzed Pivaloylation of a Tertiary Alcohol

This is a representative procedure based on the high activity of scandium triflate for acylating hindered alcohols.[7]

  • To a solution of the tertiary alcohol (1.0 mmol) and pivalic anhydride (1.5 mmol) in an anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile), add scandium triflate (Sc(OTf)₃, 0.05-0.10 mmol, 5-10 mol%).

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired pivaloate ester.

Visualizations

Pivaloylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Hindered_Alcohol Hindered Alcohol (R-OH) Reaction Reaction Mixture Hindered_Alcohol->Reaction Pivaloyl_Source Pivaloyl Source Pivaloyl_Source->Reaction Catalyst_Base Catalyst / Base (e.g., DMAP, Sc(OTf)3, Et3N) Catalyst_Base->Reaction Solvent_Temp Solvent & Temperature (e.g., CH2Cl2, 0°C to RT) Solvent_Temp->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Pivaloate Ester (R-OPiv) Workup->Product

Caption: General workflow for the pivaloylation of a hindered alcohol.

Steglich_Esterification PivOH Pivalic Acid O_Acylisourea O-Acylisourea Intermediate PivOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP - DCU DCU DCU (Byproduct) O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow) DMAP DMAP DMAP->Acylpyridinium Ester Pivaloate Ester Acylpyridinium->Ester + R-OH - DMAP ROH Hindered Alcohol ROH->Ester

Caption: Simplified mechanism of the Steglich Esterification.

Yamaguchi_Esterification PivOH Pivalic Acid Mixed_Anhydride Mixed Anhydride Intermediate PivOH->Mixed_Anhydride Yamaguchi_Reagent Yamaguchi Reagent (2,4,6-Trichlorobenzoyl Chloride) Yamaguchi_Reagent->Mixed_Anhydride Base Base (Et3N) Base->PivOH deprotonates Acylpyridinium Acylpyridinium Intermediate Mixed_Anhydride->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Ester Pivaloate Ester Acylpyridinium->Ester + R-OH - DMAP ROH Hindered Alcohol ROH->Ester

Caption: Simplified mechanism of the Yamaguchi Esterification.

References

Technical Support Center: Troubleshooting Pivalate Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of pivalate (Piv) esters.

Frequently Asked Questions (FAQs)

Q1: My this compound deprotection under standard basic conditions (e.g., NaOMe/MeOH) is incomplete or very slow. What are the common causes and how can I improve the reaction?

A1: Incomplete deprotection of this compound esters under basic conditions is a common issue primarily due to the significant steric hindrance of the tert-butyl group, which impedes nucleophilic attack at the carbonyl center.[1] this compound esters are known to be much more resistant to hydrolysis than other acyl groups like acetates or benzoates.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature: this compound ester hydrolysis often requires elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is a common strategy.

  • Increase Reagent Concentration: Using a higher concentration of the base can help drive the reaction to completion.

  • Change the Base: If sodium methoxide (B1231860) is ineffective, stronger bases or different nucleophiles can be employed. Lithium hydroxide (B78521) (LiOH) in a mixture of THF and water is a common alternative.

  • Use a Different Solvent System: Solvents that can better solvate the substrate and the reagent may improve reaction rates. For example, using aqueous dioxane with TBAOH has been attempted.[1]

  • Consider Alternative Deprotection Methods: If basic hydrolysis remains problematic, reductive cleavage or the use of organolithium reagents may be more effective.

Q2: I am working with a complex molecule that has other sensitive functional groups. What are some milder or more selective methods for this compound deprotection?

A2: Protecting group strategy is crucial in the synthesis of complex molecules. The pivaloyl group's stability can be an advantage, but its removal in the presence of sensitive functionalities requires careful selection of deprotection conditions.

Selective Deprotection Strategies:

  • Enzymatic Hydrolysis: In some specific cases, lipases can be used for the stereoselective hydrolysis of this compound esters, although this is substrate-dependent.

  • Reductive Cleavage: Under certain conditions, hydride reagents can selectively cleave this compound esters. However, careful optimization is necessary to avoid the reduction of other functional groups.

  • Thiolate-Mediated Cleavage: Aromatic thiols in the presence of a catalytic amount of a base like K₂CO₃ in a polar aprotic solvent (e.g., NMP) can selectively cleave aryl pivalates.[3] This method can be tuned to achieve selectivity over other ester groups.[3]

Q3: My attempts at basic hydrolysis have failed. What are some more forcing methods to remove a stubborn this compound group?

A3: When standard conditions fail, more powerful reagents are necessary. These methods are generally not suitable for substrates with sensitive functional groups.

Forcing Deprotection Methods:

  • Reductive Cleavage with Lithium Aluminum Hydride (LAH): LAH is a potent reducing agent that readily cleaves esters, including pivalates, to the corresponding alcohols.[4][5] This method is highly effective but will also reduce a wide range of other functional groups.[6]

  • Organolithium Reagents: Strong bases like Lithium Diisopropylamide (LDA) can deprotect N-pivaloylindoles.[7] Organolithium reagents can also react with this compound esters to form ketones after an acidic workup.[8]

  • Microwave-Assisted Deprotection: Microwave irradiation in the presence of alumina (B75360) has been reported for the rapid and efficient deprotection of pivaloyl esters.[1]

Quantitative Data on Deprotection Conditions

The following tables summarize various reported conditions for the deprotection of this compound esters.

Table 1: Basic Hydrolysis Conditions for this compound Esters

Substrate TypeReagentSolventTemperature (°C)TimeYield (%)Reference
Aryl this compound2-NH₂C₆H₄SH, K₂CO₃ (cat.)NMP10045 min70[3]
OligosaccharideNaOMeMeOHNot SpecifiedIncomplete-[1]
OligosaccharideLiOHMeOHNot SpecifiedIncomplete-[1]
OligosaccharidetBuOKNot SpecifiedNot SpecifiedIncomplete-[1]

Table 2: Reductive Cleavage of this compound Esters

Substrate TypeReagentSolventTemperature (°C)TimeYield (%)Reference
General EstersLiAlH₄THF0 to RT1 hTypically High[4]
Sterically Hindered EsterLiAlH₄THFRefluxNot SpecifiedHigh[5]
OligosaccharideDIBAL-HNot SpecifiedNot SpecifiedIncomplete-[1]

Experimental Protocols

Protocol 1: General Procedure for Reductive Cleavage of this compound Esters using Lithium Aluminum Hydride (LAH)

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 to 2.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C using an ice bath.

  • Reaction: Dissolve the this compound ester (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Quenching (Fieser Work-up): After the reaction is complete, cool the mixture back to 0 °C. Cautiously and sequentially add water (x mL per x g of LAH used), followed by 15% aqueous NaOH (x mL per x g of LAH), and finally water (3x mL per x g of LAH).[5] This should produce a granular precipitate.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid and wash it thoroughly with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Isolation: Combine the filtrate and the washings, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol. The product can be further purified by column chromatography if necessary.

Protocol 2: Thiolate-Mediated Deprotection of Aryl Pivalates

  • Preparation: To a solution of the aryl this compound (1.0 equivalent) in N-methyl-2-pyrrolidone (NMP), add 2-aminothiophenol (B119425) (1.0 equivalent) and a catalytic amount of potassium carbonate (5 mol%).[3]

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 45-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visual Troubleshooting Guides

Below are diagrams to assist in the decision-making process for troubleshooting this compound ester deprotection.

G Troubleshooting Incomplete this compound Deprotection start Incomplete Deprotection with Standard Base (e.g., NaOMe) increase_temp Increase Temperature (Reflux) start->increase_temp Mildest Change check_completion1 Reaction Complete? increase_temp->check_completion1 stronger_base Use Stronger Base (e.g., LiOH) check_completion2 Reaction Complete? stronger_base->check_completion2 check_completion1->stronger_base No workup Proceed to Work-up check_completion1->workup Yes check_completion2->workup Yes alternative_methods Consider Alternative Methods check_completion2->alternative_methods No

Caption: A stepwise guide to optimizing basic hydrolysis of this compound esters.

G Choosing an Alternative Deprotection Method start Basic Hydrolysis Failed or Substrate is Sensitive sensitive_groups Are other reducible groups present? start->sensitive_groups reductive_cleavage Reductive Cleavage (e.g., LAH) organolithium Organolithium Reagents (e.g., LDA) thiolate Thiolate-Mediated (for Aryl Piv) sensitive_groups->reductive_cleavage No is_n_piv Is it an N-Pivaloyl indole? sensitive_groups->is_n_piv Yes is_n_piv->organolithium Yes is_aryl_piv Is it an Aryl this compound? is_n_piv->is_aryl_piv No is_aryl_piv->reductive_cleavage No, and other groups are not reducible is_aryl_piv->thiolate Yes

Caption: Decision tree for selecting an alternative this compound deprotection strategy.

References

Technical Support Center: Optimizing Reaction Conditions for Selective Pivaloylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective pivaloylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the selective protection of hydroxyl groups using the pivaloyl group.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during selective pivaloylation experiments.

Q1: I am observing low selectivity between primary and secondary alcohols in my diol. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the pivaloylation of diols and polyols is primarily influenced by steric hindrance and reaction conditions. The bulky pivaloyl group naturally favors reaction with less sterically hindered primary alcohols over secondary and tertiary ones.[1][2] To enhance this selectivity, consider the following strategies:

  • Choice of Pivaloylating Agent: Pivaloic anhydride (B1165640) is generally less reactive than pivaloyl chloride and can offer better selectivity.[1]

  • Temperature Control: Conducting the reaction at lower temperatures (e.g., 0-5 °C) can significantly improve selectivity by reducing the rate of reaction at the more hindered secondary hydroxyl group.[3]

  • Solvent Selection: The choice of solvent can influence selectivity. Non-polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.

  • Catalyst System: While nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) are effective, their concentration can be optimized.[2] In some cases, using a bulkier base or a Lewis acid catalyst might offer different selectivity profiles.[2] For instance, Bi(OTf)₃ has been shown to catalyze the acylation of even sterically demanding alcohols.[2]

Q2: My reaction is resulting in a low yield of the desired mono-pivaloylated product. What are the potential causes and solutions?

A2: Low yields can arise from several factors, including incomplete reactions, side product formation, or loss during workup and purification.[3] Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) and allowed to proceed to completion.

    • Temperature: While low temperatures favor selectivity, the reaction might be too slow. A gradual increase in temperature after the initial selective phase may be necessary.[3]

  • Side Product Formation:

    • Diacylation: This is a common side reaction. To minimize it, use a controlled stoichiometry of the pivaloylating agent (e.g., 1.0-1.2 equivalents).[3] Slow, dropwise addition of the pivaloylating agent to the substrate solution can also help maintain a low concentration of the acylating agent, thus reducing the likelihood of a second acylation.[3]

    • Hydrolysis of Pivaloylating Agent: Pivaloyl chloride is sensitive to moisture.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis to pivalic acid.[3]

  • Product Loss During Workup:

    • Purification: Pivaloate esters are generally purified by column chromatography on silica (B1680970) gel.[1] Ensure the chosen eluent system provides good separation from byproducts and unreacted starting material. Removing unreacted pivaloic anhydride can sometimes be challenging during purification.[1][4]

Q3: I am struggling with the formation of di-pivaloylated byproducts. How can I minimize this?

A3: Minimizing di-pivaloylation is crucial for achieving high yields of the mono-protected product. Key strategies include:

  • Control of Stoichiometry: Carefully control the molar ratio of the pivaloylating agent to the substrate. Using a slight excess of the substrate can help ensure the pivaloylating agent is consumed before it can react a second time.[3]

  • Slow Addition: Adding the pivaloylating agent dropwise over an extended period helps to keep its concentration low, thereby favoring mono-acylation.[3]

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the rate of the second acylation, which typically has a higher activation energy.[3]

  • Solvent Effects: In some specific cases, like the acylation of hydrazines, using water as a solvent has been shown to favor the formation of the mono-acylated product.[3]

Q4: Should I use pivaloyl chloride or pivaloic anhydride for my reaction?

A4: The choice between pivaloyl chloride and pivaloic anhydride depends on several factors, including the reactivity of your substrate, desired selectivity, and purification considerations.[1]

  • Pivaloyl Chloride:

    • Pros: More reactive, leading to faster reaction times.[1] The byproduct, HCl, is easily neutralized and removed as a salt during workup.[1]

    • Cons: High reactivity can lead to lower selectivity and side reactions, such as the formation of alkyl chlorides.[1] It is also hazardous and requires careful handling.[1]

  • Pivaloic Anhydride:

    • Pros: Less reactive and safer to handle.[1] It often provides excellent selectivity and can be used in milder, catalyst-free conditions.[1]

    • Cons: Reactions can be slower.[1] The byproduct is pivalic acid, and unreacted anhydride can be difficult to remove during purification, especially on a large scale.[1][4]

Data Presentation

Table 1: Comparison of Pivaloylating Agents [1]

FeaturePivaloyl ChloridePivaloic Anhydride
Reactivity HighModerate
Typical Conditions Pyridine (B92270), triethylamine (B128534), DMAP (catalyst) in CH₂Cl₂, THF, 0 °C to rtLewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃), DMAP, or catalyst-free (neat, heat)
Reaction Time Generally fasterCan be slower, but catalyst-free protocols can be rapid with heating
Selectivity Good for primary > secondary alcoholsGood for primary > secondary and aliphatic > phenolic alcohols
Byproducts HCl (neutralized by base), pyridinium (B92312) hydrochloridePivaloic acid
Purification Generally straightforward; byproducts are often salts that can be washed awayCan be challenging; removal of unreacted anhydride and pivalic acid may be difficult

Table 2: Catalyst Systems for Pivaloylation [2]

CatalystAcylating AgentSubstrate ScopeKey Advantages
DMAP·HCl Various acylating reagentsInert alcohols and phenolsRecyclable catalyst (can be reused more than eight times)
Phosphoric acid (H₃PO₄) Acid anhydridesAlcoholsInexpensive, safe, and simple
Bi(OTf)₃ Acid anhydrides (including pivalic anhydride)Sterically demanding or tertiary alcoholsMild conditions, activates less reactive anhydrides
None (Solvent-free) Pivalic anhydridePrimary and secondary alcohols, phenolsShort reaction time, high yields, simple workup

Experimental Protocols

Protocol 1: General Procedure for Pivaloylation using Pivaloyl Chloride [1]

  • Preparation: Dissolve the alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., CH₂Cl₂, THF) in a dry flask under an inert atmosphere (e.g., nitrogen, argon). Add a base such as pyridine or triethylamine (1.5-2.0 equivalents) and a catalytic amount of DMAP (0.05-0.1 equivalents).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Catalyst-Free Pivaloylation using Pivaloic Anhydride [1][5]

  • Preparation: To a stirred solution of the alcohol (1 mmol), add pivalic anhydride (1.2 mmol).

  • Reaction: Heat the reaction mixture at 80 °C.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the mixture to room temperature. The product can often be purified by direct column chromatography without a traditional aqueous workup.

Visualization

Pivaloylation_Optimization_Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Strategies cluster_end Final Protocol start Define Substrate (e.g., Diol) reagent Select Pivaloylating Agent (PivCl or Piv2O) start->reagent conditions Set Initial Conditions (Solvent, Base, Temp) reagent->conditions analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) conditions->analysis low_yield Low Yield? analysis->low_yield Check Yield poor_selectivity Poor Selectivity? analysis->poor_selectivity Check Selectivity opt_diacylation Adjust Stoichiometry (Excess Substrate) analysis->opt_diacylation Diacylation Observed opt_yield Increase Temp/Time Check Reagent Purity Optimize Workup low_yield->opt_yield Yes success Optimized Selective Pivaloylation Protocol low_yield->success No opt_selectivity Lower Temperature Slow Addition of Reagent Change Solvent/Catalyst poor_selectivity->opt_selectivity Yes poor_selectivity->success No opt_yield->analysis Re-run opt_selectivity->analysis Re-run opt_diacylation->analysis Re-run

Caption: Workflow for optimizing selective pivaloylation reactions.

References

Technical Support Center: Pivaloyl Group Migration in Polyol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of pivaloyl group migration in polyol chemistry. The following information is designed to help you understand, prevent, and troubleshoot this common side reaction in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is pivaloyl group migration and why does it occur?

A1: Pivaloyl group migration is an intramolecular reaction where a pivaloyl protecting group moves from one hydroxyl group to an adjacent one within the same polyol molecule.[1] This typically occurs under basic or, less commonly, acidic conditions. The generally accepted mechanism involves the formation of a cyclic orthoester intermediate, which can then reopen to yield the thermodynamically more stable product, often leading to a mixture of isomers and reducing the yield of the desired compound.[2][3][4]

Q2: How does the pivaloyl group's structure influence its migration tendency?

A2: The pivaloyl group, with its bulky tert-butyl substituent, exhibits a significantly lower tendency to migrate compared to smaller acyl groups like acetyl or benzoyl.[1] This is due to the steric hindrance imposed by the tert-butyl group, which disfavors the formation of the sterically congested cyclic orthoester intermediate necessary for migration.[1][2]

Q3: What are the key factors that promote pivaloyl group migration?

A3: Several factors can influence the rate of pivaloyl group migration:

  • pH: Basic conditions are the primary promoters of acyl migration, as they facilitate the deprotonation of a neighboring hydroxyl group, which then acts as an internal nucleophile.[2][3][5]

  • Temperature: Higher reaction temperatures generally increase the rate of migration by providing the necessary activation energy to overcome the steric hindrance of the pivaloyl group.[6]

  • Solvent: Polar solvents can stabilize the charged intermediate in the migration pathway, potentially increasing the migration rate.[7]

  • Stereochemistry: The spatial relationship between the pivaloyl group and the neighboring hydroxyl group is critical. A cis relationship often leads to faster migration compared to a trans relationship due to the proximity of the reacting groups.[2]

Q4: How can I detect if pivaloyl group migration has occurred in my reaction?

A4: The most common methods for detecting pivaloyl group migration are:

  • Thin-Layer Chromatography (TLC): The migrated product will likely have a different polarity and thus a different Rf value compared to the starting material and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the presence of isomers. A change in the chemical shift of the protons and carbons adjacent to the pivaloyl group is a strong indicator of migration.

  • High-Performance Liquid Chromatography (HPLC): Similar to TLC, the migrated isomer will likely have a different retention time.

  • Mass Spectrometry (MS): While the migrated product will have the same mass as the desired product, differences in fragmentation patterns in MS/MS analysis can sometimes distinguish between isomers.

Troubleshooting Guide

Problem 1: Appearance of an unexpected isomer in the final product.

  • Possible Cause: Pivaloyl group migration to an adjacent hydroxyl group.

  • Troubleshooting Steps:

    • Confirm Migration: Use NMR spectroscopy to confirm the structure of the unexpected isomer.

    • Review Reaction Conditions:

      • pH: If the reaction was performed under basic conditions, consider using a milder base or performing the reaction at a lower pH if the substrate is stable.

      • Temperature: If the reaction was conducted at elevated temperatures, repeat the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the kinetically controlled product.[8]

    • Employ a Different Protecting Group Strategy: If migration is persistent, consider an orthogonal protecting group strategy where a different, non-migrating protecting group is used for the adjacent hydroxyl group.

Problem 2: Low yield of the desired product with a complex mixture of byproducts.

  • Possible Cause: Multiple migration events or a combination of migration and other side reactions.

  • Troubleshooting Steps:

    • Simplify the System: If possible, perform the reaction on a simpler model system to isolate the migration issue.

    • Kinetic vs. Thermodynamic Control: Analyze the reaction over time at a lower temperature. If the desired product forms initially and then converts to the byproduct, this indicates that the desired product is the kinetic product and the byproduct is the thermodynamic product. Quenching the reaction at an earlier time point may improve the yield of the desired product.

    • Change the Solvent: Investigate the use of less polar solvents to potentially disfavor the formation of the charged intermediate required for migration.[7]

Data Presentation

The rate of acyl group migration is highly dependent on the nature of the acyl group. The bulky pivaloyl group is significantly more resistant to migration than smaller acyl groups.

Acyl GroupRelative Migration RateSteric HindranceReference
Acetyl (Ac)HighLow[2]
Benzoyl (Bz)ModerateModerate[2]
Pivaloyl (Piv) Very Low Very High [2]

Note: Relative migration rates are generalizations. Actual rates depend on the specific substrate and reaction conditions.

A study on the migration of various acyl groups in methyl β-D-galactopyranosides at pH 8 and 25 °C provided the following rate constants (k in 10⁻⁶ s⁻¹):

Migration PathwayAcetyl (Ac)Benzoyl (Bz)Pivaloyl (Piv)
O2 -> O31.81.10.02
O3 -> O22.51.50.03
O3 -> O40.70.50.01
O4 -> O31.00.70.02
O4 -> O60.20.1<0.01
O6 -> O41.50.80.02

Data extracted from Roslund et al., J. Org. Chem. 2008, 73, 23, 9315–9322.[2] This data clearly illustrates the significantly slower migration rate of the pivaloyl group compared to acetyl and benzoyl groups under these conditions.

Experimental Protocols

Protocol 1: Kinetically Controlled Pivaloylation of a Diol to Minimize Migration

This protocol describes the selective pivaloylation of a primary hydroxyl group in the presence of a secondary hydroxyl group under conditions that minimize migration.

  • Materials:

    • Diol substrate (e.g., 1,2-propanediol)

    • Pivaloyl chloride (1.05 eq)

    • Pyridine (B92270) (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the diol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -20 °C in a cooling bath.

    • Add anhydrous pyridine (1.1 eq) to the solution.

    • Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -20 °C.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Orthogonal Protecting Group Strategy to Prevent Pivaloyl Migration

This protocol demonstrates the use of a silyl (B83357) protecting group (TBDMS) to mask a secondary hydroxyl group before pivaloylation of a primary hydroxyl group, thus preventing any possibility of migration.

  • Materials:

    • Diol substrate

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

    • Imidazole (B134444) (1.2 eq)

    • Dimethylformamide (DMF, anhydrous)

    • Pivaloyl chloride (1.1 eq)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Tetra-n-butylammonium fluoride (B91410) (TBAF, 1 M in THF)

    • Saturated aqueous ammonium (B1175870) chloride

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Silylation:

      • Dissolve the diol (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF.

      • Add TBDMSCl (1.1 eq) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

      • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the silylated intermediate.

    • Pivaloylation:

      • Dissolve the silylated intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

      • Add anhydrous pyridine (1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq).

      • Stir at 0 °C until the reaction is complete (monitor by TLC).

      • Work up the reaction as described in Protocol 1 to obtain the fully protected intermediate.

    • Selective Deprotection (if required):

      • To remove the TBDMS group, dissolve the protected compound in THF and add TBAF (1.1 eq).

      • Stir at room temperature until the silyl group is cleaved (monitor by TLC).

      • Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

      • Wash with brine, dry, and concentrate to yield the desired partially protected polyol.

Visualizations

Acyl_Migration_Mechanism cluster_start Starting Material cluster_intermediate Migration Pathway cluster_end Product A Polyol with Pivaloyl Group and adjacent free -OH B Deprotonation of -OH (Base-catalyzed) A->B Base C Nucleophilic attack by alkoxide B->C D Cyclic Orthoester Intermediate C->D E Ring Opening D->E F Migrated Pivaloyl Group E->F

Caption: Base-catalyzed pivaloyl group migration mechanism via a cyclic orthoester intermediate.

Troubleshooting_Workflow Start Unexpected Isomer Detected (Potential Migration) Q1 Were basic conditions used? Start->Q1 A1_Yes Reduce basicity or use non-basic conditions Q1->A1_Yes Yes Q2 Was the reaction heated? Q1->Q2 No A1_Yes->Q2 A2_Yes Lower reaction temperature (e.g., 0°C to -20°C) (Kinetic Control) Q2->A2_Yes Yes Q3 Is migration still observed? Q2->Q3 No A2_Yes->Q3 A3_Yes Implement Orthogonal Protecting Group Strategy Q3->A3_Yes Yes End Migration Prevented Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for addressing pivaloyl group migration.

References

Effective removal of pivalic acid byproduct after deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of pivalic acid, a common byproduct in chemical syntheses, particularly after the deprotection of pivaloyl (Piv) protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of pivalic acid necessary?

Pivalic acid is a byproduct that can interfere with subsequent reaction steps, complicate product purification, and affect the final product's purity and yield. Its removal is crucial for obtaining a clean desired product.

Q2: What are the common methods for removing pivalic acid?

The most common methods for removing pivalic acid include:

  • Aqueous Extraction (liquid-liquid extraction)

  • Distillation

  • Chromatography

  • Recrystallization

  • Use of Scavengers

The choice of method depends on the scale of the reaction, the properties of the desired product, and the available laboratory equipment.

Q3: What are the physical properties of pivalic acid relevant to its removal?

Understanding the physical properties of pivalic acid is key to selecting an appropriate removal strategy.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [2]
Appearance Colorless crystalline solid[1][3]
Melting Point 35 °C[1]
Boiling Point 163-164 °C[1][4]
Solubility in Water Sparingly soluble (2.5 g/100 mL at 20 °C)[1]
Solubility in Organic Solvents Highly soluble in ethanol, ether, and chloroform[1]
pKa 5.05 (in water at 25 °C)[2]

Troubleshooting Guides

Issue 1: Pivalic acid remains in the organic layer after aqueous extraction.

Possible Cause & Solution:

  • Incorrect pH of the aqueous phase: Pivalic acid is a carboxylic acid and will be more soluble in its ionized (pivalate) form in the aqueous layer.[3][4] To ensure efficient removal, the pH of the aqueous wash solution should be basic, ideally above the pKa of pivalic acid (pKa ≈ 5). Using a dilute basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will convert pivalic acid to its more water-soluble salt.

  • Insufficient number of extractions: A single extraction may not be sufficient to remove all the pivalic acid. Perform multiple extractions with the basic aqueous solution and monitor the removal of pivalic acid from the organic layer by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Emulsion formation: Emulsions can trap the pivalic acid and prevent its transfer to the aqueous layer. To break an emulsion, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Issue 2: The desired product is also extracted into the aqueous layer.

Possible Cause & Solution:

  • Product is base-sensitive: If your product is unstable in basic conditions, prolonged exposure to a basic aqueous solution can lead to its degradation or unwanted side reactions. Minimize the contact time with the base or use a milder base.

  • Product has acidic protons: If your desired product also contains acidic functional groups, it may be deprotonated by the basic wash and partition into the aqueous layer. In this case, a different purification method, such as column chromatography or recrystallization, may be more appropriate.

Issue 3: Pivalic acid co-distills with the product.

Possible Cause & Solution:

  • Similar boiling points: If the boiling point of your product is close to that of pivalic acid (163-164 °C), simple distillation will not be effective.[1][5] In such cases, fractional distillation may provide better separation.[5] Alternatively, consider converting pivalic acid to a less volatile salt by performing a basic workup before distillation.

Experimental Protocols

Protocol 1: Removal of Pivalic Acid by Aqueous Extraction

This method is suitable for products that are stable in mild basic conditions and soluble in a water-immiscible organic solvent.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture containing the desired product and pivalic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer.

  • Washing: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

G

Protocol 2: Removal of Pivalic Acid by Recrystallization

This method is effective if the desired product is a solid and has significantly different solubility from pivalic acid in a chosen solvent system.[6][7][8]

Methodology:

  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while pivalic acid is either very soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the desired product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering pivalic acid.

  • Drying: Dry the purified crystals.

G

Protocol 3: Industrial Recovery of Pivalic Acid by Hydrolysis and Distillation

This method is primarily used on an industrial scale for the recovery of pivalic acid from spent reaction mixtures, such as those from the synthesis of β-lactam antibiotics.[5][9][10]

Methodology:

  • Acidification: The spent reaction mixture is acidified, for example, with sulfuric acid, to a low pH (e.g., ~0.1).[5][9]

  • Hydrolysis and Distillation: The acidic mixture is heated (e.g., to 98-101 °C) to hydrolyze and distill off volatile impurities.[5][9]

  • Phase Separation: Upon cooling, a biphasic system forms, with the upper layer being almost pure pivalic acid.[5][9]

  • Isolation: The upper pivalic acid layer is separated by decantation.[9][10] This process can yield pivalic acid with a purity of over 97%.[9]

G

Data Summary

The following table summarizes the reported efficiency of an industrial recovery process for pivalic acid.

ParameterValueReference
Recovery Yield > 80-90%[9][10]
Purity of Recovered Pivalic Acid > 97-98%[5][9]

References

Pivaloyl Group Stability in Multi-Step Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pivaloyl (Piv) protecting groups in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a pivaloyl group and why is it used as a protecting group?

The pivaloyl (Piv) group, derived from pivalic acid, is a sterically hindered acyl protecting group for alcohols and sometimes amines.[1][2] Its bulky tert-butyl moiety provides significant steric hindrance, making it substantially more stable than other common acyl protecting groups like acetyl (Ac) and benzoyl (Bz) under a wide range of reaction conditions.[3][4] This robustness is particularly advantageous in complex, multi-step syntheses where protecting groups must endure numerous transformations.[5]

Q2: Under what conditions is the pivaloyl group stable?

The pivaloyl group is generally stable under acidic and oxidative conditions.[6] Due to its steric bulk, it is significantly more resistant to hydrolysis than less hindered esters.[1]

Q3: What conditions will cleave a pivaloyl group?

Pivaloyl groups can be removed under several conditions:

  • Basic conditions: While more stable than acetyl and benzoyl groups, pivaloyl esters can be hydrolyzed with strong bases, often requiring elevated temperatures.[3][7]

  • Reductive conditions: Reagents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) can cleave pivaloyl groups.[6]

  • Nucleophilic conditions: Strong nucleophiles and organometallic reagents, such as organolithium compounds or Grignard reagents, can also effect cleavage.[7][8]

Q4: How does the stability of a pivaloyl group compare to acetyl and benzoyl groups?

The general order of stability towards hydrolysis is: Pivaloyl (Piv) > Benzoyl (Bz) > Acetyl (Ac).[2] This allows for the selective removal of acetyl or benzoyl groups in the presence of a pivaloyl group.[9]

Pivaloyl Group Stability and Reactivity Data

The following tables summarize the stability of pivaloyl groups in comparison to other common acyl protecting groups under various reaction conditions.

Protecting GroupAcidic Conditions (e.g., aq. HCl)Basic Conditions (e.g., K₂CO₃/MeOH)Reductive Conditions (e.g., LiAlH₄)Oxidative Conditions (e.g., KMnO₄)
Pivaloyl (Piv) Generally StableSlow Cleavage (often requires heat)CleavedGenerally Stable
Benzoyl (Bz) Generally StableCleavedCleavedGenerally Stable
Acetyl (Ac) Stable (can be cleaved with strong acid)Readily CleavedCleavedGenerally Stable

This table provides a qualitative comparison. Actual stability depends on the specific substrate and reaction conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or sluggish pivaloylation 1. Sterically hindered alcohol. 2. Insufficiently reactive pivaloylating agent. 3. Inadequate catalyst or base.1. Increase reaction temperature and/or time. 2. Use the more reactive pivaloyl chloride instead of pivaloic anhydride.[10] 3. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[2][6]
Formation of an alkyl chloride as a byproduct Use of pivaloyl chloride in the presence of N,N-dimethylformamide (DMF). The Vilsmeier-Haack type reagent formed is a chlorinating agent.[11]Avoid using DMF as a solvent when using pivaloyl chloride. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are suitable alternatives.[10]
Difficulty in removing the pivaloyl group The pivaloyl group is notoriously difficult to remove due to its steric hindrance.[12]1. For base-labile substrates, use stronger basic conditions (e.g., NaOH in THF/H₂O with heating). 2. Employ reductive cleavage with LiAlH₄ or DIBAL-H. 3. For certain substrates, such as N-pivaloylindoles, lithium diisopropylamide (LDA) can be an effective deprotection reagent.[12]
Acyl group migration In molecules with multiple hydroxyl groups, particularly in carbohydrate chemistry, the pivaloyl group can migrate between adjacent hydroxyls, especially under basic or acidic conditions.[13][14][15]1. Use milder reaction conditions (lower temperature, shorter reaction times). 2. Choose a different protecting group strategy if migration is a persistent issue. Benzoyl or other more rigid protecting groups may be less prone to migration in some cases.[13]
Low chemoselectivity in the pivaloylation of polyols The steric bulk of the pivaloyl group generally favors protection of less hindered primary alcohols over secondary or tertiary alcohols.[2] However, selectivity can be substrate-dependent.1. Control the stoichiometry of the pivaloylating agent (e.g., use of one equivalent to favor mono-protection). 2. Lower the reaction temperature to enhance selectivity. 3. Consider using an enzyme-catalyzed reaction for higher regioselectivity.

Experimental Protocols

Protocol 1: Pivaloylation of a Primary Alcohol using Pivaloyl Chloride

This protocol describes the protection of a primary alcohol using pivaloyl chloride and pyridine (B92270).

Materials:

  • Primary alcohol

  • Pivaloyl chloride

  • Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of a Pivaloyl Group using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reductive cleavage of a pivaloyl ester to the corresponding alcohol.

Materials:

  • Pivaloyl-protected alcohol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (B86663) decahydrate (B1171855) or a solution of Rochelle's salt

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2-3 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the pivaloyl-protected alcohol (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the weight of LiAlH₄ in grams (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ether or THF.

  • Dry the filtrate over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Protocol 3: Deprotection of an N-Pivaloylindole using LDA

This protocol is for the deprotection of N-pivaloylindoles, which can be challenging under standard conditions.[12]

Materials:

  • N-pivaloylindole

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.0 eq) to a solution of diisopropylamine (2.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.

  • Add a solution of the N-pivaloylindole (1.0 eq) in anhydrous THF to the LDA solution at room temperature.

  • Heat the reaction mixture to 40-45 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by pouring it into a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams

Pivaloylation Workflow

pivaloylation_workflow start Start: Alcohol Substrate reagent_choice Choose Pivaloylating Agent start->reagent_choice pivcl Pivaloyl Chloride (PivCl) (More Reactive) reagent_choice->pivcl Hindered alcohol or fast reaction needed piv2o Pivaloic Anhydride (Piv₂O) (Less Reactive, Safer) reagent_choice->piv2o Sensitive substrate or milder conditions preferred conditions_pivcl Conditions: - Base (Pyridine, Et₃N) - Solvent (DCM, THF) - Optional: DMAP (cat.) pivcl->conditions_pivcl conditions_piv2o Conditions: - Lewis Acid (e.g., Sc(OTf)₃) or - DMAP (cat.) or - Heat (Neat) piv2o->conditions_piv2o reaction Reaction Monitoring (TLC) conditions_pivcl->reaction conditions_piv2o->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Pivaloyl-Protected Alcohol purification->product

Caption: Decision workflow for alcohol pivaloylation.

Pivaloyl Group Deprotection Strategy

deprotection_strategy start Start: Pivaloyl-Protected Substrate compatibility_check Check Substrate Compatibility start->compatibility_check base_sensitive Base-Sensitive Functional Groups? compatibility_check->base_sensitive reductive_labile Reductively Labile Functional Groups? base_sensitive->reductive_labile No basic_deprotection Basic Hydrolysis (e.g., NaOH, K₂CO₃/MeOH) base_sensitive->basic_deprotection Yes reductive_deprotection Reductive Cleavage (e.g., LiAlH₄, DIBAL-H) reductive_labile->reductive_deprotection No nucleophilic_deprotection Nucleophilic Cleavage (e.g., LDA, R-Li) reductive_labile->nucleophilic_deprotection Yes product Deprotected Product basic_deprotection->product reductive_deprotection->product nucleophilic_deprotection->product

Caption: Choosing a pivaloyl deprotection method.

Orthogonal Protection and Deprotection Example

orthogonal_deprotection start Diol with Primary and Secondary -OH protect_primary 1. Selective Pivaloylation of Primary -OH (PivCl, Pyridine, low temp) start->protect_primary protected_diol HO-R-CH₂OPiv protect_primary->protected_diol protect_secondary 2. Protection of Secondary -OH (e.g., TBSCl, Imidazole) protected_diol->protect_secondary fully_protected TBSO-R-CH₂OPiv protect_secondary->fully_protected deprotect_secondary_path Option A: Deprotect Secondary -OH fully_protected->deprotect_secondary_path deprotect_primary_path Option B: Deprotect Primary -OH fully_protected->deprotect_primary_path deprotect_tbs 3a. Fluoride Source (TBAF) Cleaves TBS group deprotect_secondary_path->deprotect_tbs deprotect_piv 3b. Reductive Cleavage (LiAlH₄) Cleaves Piv group deprotect_primary_path->deprotect_piv deprotected_secondary HO-R-CH₂OPiv deprotect_tbs->deprotected_secondary end_A Selective functionalization of secondary -OH deprotected_secondary->end_A deprotected_primary TBSO-R-CH₂OH deprotect_piv->deprotected_primary end_B Selective functionalization of primary -OH deprotected_primary->end_B

References

Challenges in scaling up pivalate ester synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pivalate ester synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully scaling up their this compound esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound ester synthesis?

Scaling up this compound ester synthesis introduces several challenges that may not be apparent at the lab scale. Key issues include:

  • Thermal Management: Esterification reactions can be exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of thermal runaways or localized overheating, which can lead to side reactions.[1]

  • Mixing Efficiency: Achieving homogeneous mixing is more difficult in large reactors. Poor mixing can lead to localized concentration gradients, reducing reaction rate and promoting the formation of impurities.[1]

  • Reagent Addition and Control: The rate of addition of reactive reagents like pivaloyl chloride becomes critical at scale to control the reaction's exothermicity.

  • Byproduct Removal: The removal of byproducts, such as water in Fischer esterification or salts from reactions using pivaloyl chloride, can be more complex and energy-intensive at a larger scale.[2]

  • Purification: Purification methods that are simple on a small scale, like column chromatography, are often impractical for large quantities. Distillation can also be challenging, especially if byproducts have close boiling points to the product, such as removing unreacted pivalic anhydride (B1165640) (Boiling Point: 193 °C).[3]

  • Impurity Amplification: Minor side reactions at the bench scale can become significant sources of impurities during scale-up, complicating purification and reducing overall yield.[1]

Q2: Which is a better acylating agent for scale-up: pivaloyl chloride or pivalic anhydride?

The choice between pivaloyl chloride and pivalic anhydride depends on the specific requirements of the synthesis, including substrate sensitivity, safety, and purification strategy.

  • Pivaloyl Chloride is more reactive, leading to faster reaction times.[3] Its primary byproduct is HCl, which is typically neutralized by a base (like pyridine (B92270) or triethylamine) to form a salt that can be easily removed by aqueous washing.[3] However, it is corrosive, flammable, toxic, and reacts vigorously with water.[3][4] Its high reactivity can also lead to side reactions, such as the formation of alkyl chlorides, especially in the presence of DMF.[3][5]

  • Pivalic Anhydride is less reactive and safer to handle than pivaloyl chloride.[3] It can be used in milder, catalyst-free conditions and often shows excellent selectivity.[3] The main challenge is purification; the byproduct is pivalic acid, and unreacted pivalic anhydride has a high boiling point, making its removal by distillation difficult on a large scale.[3]

Q3: How does the choice of catalyst affect the scale-up process?

Catalysts are crucial for achieving sufficient reaction rates.[2]

  • Homogeneous Acid Catalysts (e.g., sulfuric acid, H₃PO₄) are effective but pose challenges at scale due to corrosion, generation of acidic waste, and difficulties in separation from the product mixture.[2]

  • Heterogeneous Catalysts (e.g., ion-exchange resins, zeolites) offer advantages like easier separation and reusability. However, challenges on a large scale include catalyst deactivation over time due to thermal or mechanical stress, fouling by byproducts, and ensuring efficient mixing and contact between the catalyst and reactants in a large vessel.[2][6]

  • Enzymatic Catalysts (e.g., lipases) are highly selective and operate under mild conditions. However, scale-up challenges include maintaining enzyme activity over extended cycles, mitigating membrane fouling in continuous systems, and the overall cost of the biocatalyst.[2]

Troubleshooting Guide

Problem 1: Reaction Yield Decreased Significantly After Scale-Up
Possible CauseRecommended Solution
Inefficient Heat Transfer Monitor the internal reaction temperature closely. Use a reactor with a jacket and an appropriate heat transfer fluid. Control the addition rate of exothermic reagents to manage heat generation.[1]
Poor Mixing Switch from magnetic stirring to a suitable mechanical stirrer (e.g., anchor, turbine). Ensure the stirrer speed is optimized for the vessel geometry and reaction volume to avoid "dead zones."[1]
Incomplete Reaction In reversible reactions like Fischer esterification, ensure efficient removal of water using a Dean-Stark trap or by operating under vacuum if appropriate. For other methods, confirm that the reaction has reached completion via in-process controls (e.g., TLC, LCMS) before quenching. Increase reaction time or temperature if necessary, but monitor for byproduct formation.[2]
Catalyst Deactivation For heterogeneous catalysts, check for signs of fouling or mechanical degradation. Consider catalyst regeneration or replacement.[2][6] For homogeneous catalysts, ensure the correct concentration is maintained throughout the reaction volume.
Problem 2: Difficulty in Product Purification at a Large Scale
Possible CauseRecommended Solution
Residual Pivalic Anhydride Removing unreacted pivalic anhydride by distillation is difficult due to its high boiling point (193 °C).[3] Consider a chemical workup: add methanol (B129727) to the reaction mixture to convert the remaining anhydride into the more easily separable methyl this compound.[7]
Emulsion Formation During Workup Emulsions are common at larger scales during aqueous washes. Use saturated brine (NaCl solution) to help break emulsions. Allow for longer separation times or consider centrifugation if the problem persists.
Salt Byproducts Not Fully Removed If using pivaloyl chloride with a base like triethylamine, the resulting hydrochloride salt can sometimes be difficult to filter or wash. Ensure the salt is fully dissolved in the aqueous phase during workup by using a sufficient volume of water.
Close-Boiling Impurities If fractional distillation is ineffective, consider alternative purification methods like crystallization or forming a solid derivative if the product is suitable. Re-evaluate the reaction conditions to minimize the formation of the specific impurity.
Problem 3: Side Reaction Products Have Become a Major Impurity
Possible CauseRecommended Solution
Overheating Localized overheating can promote decomposition or side reactions. Improve temperature control and mixing as described in Problem 1.[1]
Formation of Alkyl Chlorides When using pivaloyl chloride, avoid solvents like DMF which can promote the formation of alkyl chlorides from the alcohol.[3] Opt for alternative solvents like CH₂Cl₂ or THF.
Transesterification If using an alcohol as a solvent or if residual alcohols are present (e.g., ethanol (B145695) as a stabilizer in methanol), transesterification can occur.[8] Use high-purity solvents and ensure the primary alcohol reactant is in appropriate stoichiometric excess if needed.

Data Summary Tables

Table 1: Comparison of Pivaloylating Agents for Scale-Up

FeaturePivaloyl ChloridePivalic Anhydride
Reactivity HighModerate
Typical Conditions Pyridine, triethylamine, DMAP (catalyst) in CH₂Cl₂, 0 °C to rt[3]Lewis acids (e.g., Sc(OTf)₃), DMAP, or catalyst-free with heating[3][9]
Reaction Time Generally faster[3]Can be slower, but catalyst-free protocols can be rapid with heat[3]
Byproducts HCl (neutralized to salt)[3]Pivalic acid[3]
Purification Straightforward; salts are washed away[3]Challenging; unreacted anhydride has a high boiling point (193 °C)[3]
Handling/Safety Corrosive, flammable, toxic, reacts vigorously with water[3][4]Less hazardous than pivaloyl chloride[3]

Visualized Workflows and Logic

Caption: General workflow for scaling up this compound ester synthesis.

Caption: Troubleshooting logic for low-yield this compound ester synthesis.

Key Experimental Protocols

Protocol 1: Pivaloylation of a Primary Alcohol using Pivaloyl Chloride (Illustrative)

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • Pivaloyl Chloride

  • Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactor Setup: Set up a jacketed reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with the primary alcohol (1.0 eq) and anhydrous DCM. Begin stirring and cool the mixture to 0 °C using the reactor jacket.

  • Base Addition: Slowly add dry pyridine (1.2 eq) to the cooled solution, maintaining the internal temperature below 5 °C.

  • Pivaloyl Chloride Addition: Add pivaloyl chloride (1.1 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting alcohol is consumed.

  • Workup:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound ester.

  • Purification: Purify the crude product by vacuum distillation or crystallization, depending on its physical state.

Protocol 2: Pivaloylation using Pivalic Anhydride (Catalyst-Free, Illustrative)

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • Pivalic Anhydride

  • Ethyl acetate

  • Hexanes

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactor Setup: Set up a reactor with a mechanical stirrer, temperature probe, heating mantle, and a condenser.

  • Reagent Charging: Charge the reactor with the primary alcohol (1.0 eq) and pivalic anhydride (1.2 eq).[3]

  • Heating: Heat the stirred mixture to 80-100 °C.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction may take several hours.

  • Workup:

    • Once complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable solvent like ethyl acetate.

    • Wash the organic solution thoroughly with saturated NaHCO₃ solution to remove the pivalic acid byproduct. Repeat the wash if necessary.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product may still contain unreacted pivalic anhydride. Purify via fractional vacuum distillation or column chromatography (if the scale is manageable).[3]

References

How to drive sluggish pivaloylation reactions to completion.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pivaloylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pivaloylation reactions, ensuring they proceed to completion efficiently.

Troubleshooting Guide

This section addresses common issues encountered during pivaloylation reactions and provides step-by-step solutions to overcome them.

Question 1: My pivaloylation reaction is sluggish or not going to completion. What are the potential causes and how can I drive it forward?

Answer:

Sluggish pivaloylation reactions are a common challenge, often stemming from steric hindrance of the pivaloyl group or low reactivity of the substrate. Here are several strategies to enhance the reaction rate and achieve complete conversion:

  • Optimize Reaction Temperature: While low temperatures (0-5 °C) are often used to minimize side reactions, they can also slow down the desired reaction.[1] After the initial addition of the acylating agent, a gradual increase in temperature may be necessary to drive the reaction to completion.[1] For catalyst-free reactions with pivalic anhydride (B1165640), heating to around 80 °C can be effective.[2]

  • Increase Reagent Concentration: If the reaction is proceeding slowly, increasing the concentration of the reactants may be beneficial. However, be cautious as this can sometimes lead to an increase in side products.

  • Employ a More Reactive Acylating Agent: Pivaloyl chloride is generally more reactive than pivaloic anhydride and may lead to faster reaction times.[2]

  • Utilize a Catalyst: For sterically hindered or less reactive alcohols, the use of a catalyst is often essential.

    • 4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst for acylation reactions.[3]

    • Lewis Acids: Catalysts like Bismuth(III) triflate (Bi(OTf)₃) are powerful for activating pivalic anhydride, even with sterically demanding alcohols.[4][5]

    • 1-Methylimidazole: An efficient catalyst for the acylation of sterically hindered alcohols.[6]

    • DMAP·HCl: A recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions.[5]

  • Choice of Base and Solvent: The appropriate base and solvent system is crucial. Pyridine (B92270) or triethylamine (B128534) are commonly used as bases to neutralize the HCl generated when using pivaloyl chloride.[2] The choice of solvent can also influence the reaction rate and selectivity.[1]

Question 2: I am observing significant side product formation in my pivaloylation reaction. How can I minimize these impurities?

Answer:

Side product formation can complicate purification and reduce the yield of the desired product. Common side products include di-acylated products and hydrolysis of the acylating agent.

  • Minimizing Di-acylation:

    • Slow Addition of Acylating Agent: Adding the pivaloyl chloride or anhydride dropwise helps to maintain a low concentration of the acylating agent, reducing the likelihood of a second acylation.[1]

    • Use a Slight Excess of the Nucleophile: Using a slight excess of the alcohol or amine can help ensure the complete consumption of the pivaloylating agent.[1]

    • Solvent Choice: In some cases, using water as a solvent can favor mono-acylation by modulating the protonation state of the nucleophile and exploiting solubility differences.[1]

  • Preventing Hydrolysis of Pivaloyl Chloride:

    • Pivaloyl chloride is highly sensitive to moisture and can hydrolyze to pivalic acid.[1][7] It is critical to use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]

  • Formation of Alkyl Chlorides: The use of DMF as a solvent with pivaloyl chloride can sometimes lead to the formation of alkyl chloride byproducts.[2] Consider using alternative solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).[2]

Question 3: I am having difficulty purifying my pivaloylated product. What are some common purification challenges and how can I address them?

Answer:

Purification can be challenging due to the nature of the byproducts and unreacted starting materials.

  • Removal of Pivaloic Anhydride: Unreacted pivalic anhydride has a high boiling point (193 °C), making its removal by distillation difficult, especially on a larger scale.[2][8][9] In such cases, purification by column chromatography is often necessary.[1][2]

  • Removal of Pivaloic Acid: If hydrolysis of the acylating agent occurs, the resulting pivaloic acid can be removed by an aqueous basic wash (e.g., with a saturated solution of NaHCO₃) during the workup.[9]

  • Removal of Salt Byproducts: When using pivaloyl chloride with a base like pyridine or triethylamine, hydrochloride salts are formed. These are typically removed by an aqueous wash during the workup.[2]

Frequently Asked Questions (FAQs)

Q1: What is the difference in reactivity between primary, secondary, and tertiary alcohols in pivaloylation?

A1: Generally, the reactivity of alcohols in pivaloylation follows the order: primary > secondary > tertiary.[10][11] This is primarily due to steric hindrance from the bulky pivaloyl group. Tertiary alcohols are particularly challenging to acylate and often require more forcing conditions or specialized catalysts.[4][5]

Q2: Should I use pivaloyl chloride or pivalic anhydride for my reaction?

A2: The choice depends on your specific needs.

  • Pivaloyl chloride is more reactive, which can lead to faster reactions.[2] The HCl byproduct is easily neutralized and the resulting salt is typically easy to remove.[2] However, it is corrosive, flammable, and moisture-sensitive.[7][12]

  • Pivalic anhydride is less reactive and safer to handle.[2] It can be used in catalyst-free conditions with heating.[2] The main drawback is the difficulty in removing unreacted anhydride during purification.[2][8][9]

Q3: What is the role of DMAP in pivaloylation reactions?

A3: 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst. It reacts with the pivaloylating agent to form a highly reactive N-pivaloylpyridinium intermediate. This intermediate is much more electrophilic and readily reacts with the alcohol, regenerating the DMAP catalyst.[13]

Q4: Can I run a pivaloylation reaction under solvent-free conditions?

A4: Yes, simple and efficient protocols for the pivaloylation of alcohols using pivalic anhydride under solvent-free conditions have been developed.[2][5] These reactions are typically heated to drive them to completion and can offer high yields and simple workups.[2][5]

Data Presentation

Table 1: Comparison of Pivaloylating Agents

FeaturePivaloyl ChloridePivaloic Anhydride
Reactivity High[2]Moderate[2]
Typical Conditions Pyridine, triethylamine, DMAP (catalyst) in CH₂Cl₂, THF, 0 °C to rt[2]Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃), DMAP, or catalyst-free (neat, heat)[2]
Reaction Time Generally faster[2]Can be slower, but catalyst-free protocols can be rapid with heating[2]
Byproducts HCl (neutralized by base), pyridinium (B92312) hydrochloride[2]Pivaloic acid[2]
Purification Generally straightforward; byproducts are often salts that can be washed away.[2]Can be challenging; unreacted pivalic anhydride has a high boiling point (193 °C).[2][8][9]
Side Reactions Formation of alkyl chlorides, particularly in the presence of DMF.[2]Fewer reported side reactions under standard conditions.[2]
Handling Corrosive, flammable, and toxic liquid; reacts vigorously with water and alcohols.[2][7]Less hazardous than pivaloyl chloride.[2]

Table 2: Hypothetical Data on the Effect of Catalyst on a Sluggish Pivaloylation

EntrySubstrateCatalyst (mol%)Time (h)Yield (%)
1Secondary AlcoholNone2415
2Secondary AlcoholDMAP (5%)1285
3Secondary AlcoholBi(OTf)₃ (1%)692
4Tertiary AlcoholNone48<5
5Tertiary AlcoholDMAP (10%)2430
6Tertiary AlcoholBi(OTf)₃ (5%)1275

Experimental Protocols

Protocol 1: General Procedure for Pivaloylation of an Alcohol using Pivaloyl Chloride

  • To a stirred solution of the alcohol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add pivaloyl chloride (1.2 equiv) dropwise.[8][9]

  • If the alcohol is sterically hindered or unreactive, add a catalytic amount of DMAP (0.05 - 0.1 equiv).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Catalyst-Free Pivaloylation of an Alcohol with Pivalic Anhydride

  • To the alcohol (1 mmol), add pivalic anhydride (1.2 mmol) under solvent-free conditions.[2]

  • Heat the reaction mixture to 80 °C.[2]

  • Monitor the progress of the reaction by TLC.[2]

  • Upon completion, cool the mixture to room temperature.[2]

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[2]

Visualizations

G Troubleshooting Sluggish Pivaloylation Reactions cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions cluster_3 Outcome Start Sluggish or Incomplete Reaction Check_Temp Is the reaction temperature too low? Start->Check_Temp Check_Reagents Are the reagents sufficiently reactive? Start->Check_Reagents Check_Temp->Check_Reagents No Increase_Temp Gradually increase temperature Check_Temp->Increase_Temp Yes Use_Catalyst Add a catalyst (e.g., DMAP, Bi(OTf)₃) Check_Reagents->Use_Catalyst No (Sterically Hindered Substrate) Change_Reagent Use a more reactive acylating agent (PivCl) Check_Reagents->Change_Reagent No (Using Pivalic Anhydride) Increase_Conc Increase reagent concentration Check_Reagents->Increase_Conc Partially End Reaction Driven to Completion Increase_Temp->End Use_Catalyst->End Change_Reagent->End Increase_Conc->End

Caption: A troubleshooting workflow for sluggish pivaloylation reactions.

G DMAP-Catalyzed Pivaloylation Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation & Catalyst Regeneration DMAP DMAP Acylpyridinium N-Pivaloylpyridinium Intermediate (Highly Electrophilic) DMAP->Acylpyridinium PivCl Pivaloyl Chloride (PivCl) PivCl->Acylpyridinium Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate + R-OH Alcohol Alcohol (R-OH) Alcohol->Tetrahedral_Intermediate Product Pivaloate Ester (Product) Tetrahedral_Intermediate->Product DMAP_Regen DMAP (Regenerated) Tetrahedral_Intermediate->DMAP_Regen

Caption: The catalytic cycle of DMAP in pivaloylation reactions.

References

Resolving purification issues with pivalate-containing intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common purification issues encountered with pivalate-containing intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound-containing intermediates often challenging?

A1: The purification of this compound-containing intermediates can be problematic due to the physicochemical properties imparted by the pivaloyl group. The bulky tert-butyl group introduces significant steric hindrance, which can affect chromatographic separation and crystallization behavior. Furthermore, the pivaloyl group is known for its high stability compared to other acyl protecting groups like acetyl or benzoyl groups, making its removal (deprotection) a common challenge during purification or subsequent synthetic steps.

Q2: My this compound-containing intermediate is an oil and won't crystallize. What can I do?

A2: Oiling out during crystallization is a common issue. Here are several strategies you can employ:

  • Re-evaluate your solvent system: The ideal solvent should dissolve your compound when hot but not at room temperature. Try a variety of solvents or solvent mixtures. Good starting points for esters can be ethanol, or mixtures like n-hexane/acetone, n-hexane/ethyl acetate, or n-hexane/diethyl ether.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Insulating the flask can also help.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide a surface for crystal nucleation.

  • Seed the solution: If you have a small amount of crystalline material, add a seed crystal to the cooled solution to initiate crystallization.

  • Reduce the amount of solvent: You may have used too much solvent, preventing

Validation & Comparative

A Head-to-Head Comparison: Pivaloyl vs. Benzoyl Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl groups, acyl-type protectors are a mainstay, with pivaloyl (Piv) and benzoyl (Bz) groups being two of the most common choices. This guide provides a detailed, data-driven comparison of their performance, stability, and deprotection protocols to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

Pivaloyl and benzoyl groups, while both ester-based protecting groups, exhibit significant differences in their steric bulk and electronic properties, which in turn dictates their relative stability and reactivity. The t-butyl group of the pivaloyl moiety creates substantial steric hindrance, rendering it more robust and less susceptible to cleavage than the benzoyl group.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for pivaloyl and benzoyl protecting groups based on available experimental data.

Table 1: Stability of Pivaloyl vs. Benzoyl Protecting Groups

ConditionPivaloyl (Piv)Benzoyl (Bz)Key Observations
Basic Hydrolysis Highly StableModerately StableThe relative order of stability towards basic hydrolysis is Pivaloyl > Benzoyl > Acetyl.[1] This allows for the selective removal of benzoyl groups in the presence of pivaloyl groups.
Acidic Hydrolysis Moderately StableModerately StableBoth groups can be cleaved under acidic conditions, though pivaloyl is generally more resistant due to steric hindrance.[2][3]
Reductive Cleavage SusceptibleGenerally StablePivaloyl esters can be cleaved by some reducing agents, a method not typically employed for benzoyl esters.[2][3]
Oxidative Conditions Generally StableGenerally StableBoth groups are stable to a wide range of oxidative conditions.

Table 2: Introduction of Pivaloyl vs. Benzoyl Protecting Groups

FeaturePivaloylationBenzoylation
Typical Reagents Pivaloyl chloride (PivCl), Pivaloic anhydride (B1165640) (Piv₂O)Benzoyl chloride (BzCl), Benzoic anhydride (Bz₂O)
Reaction Conditions Base (e.g., pyridine (B92270), Et₃N), ± DMAP (cat.), CH₂Cl₂ or THF, 0 °C to rt[1]Base (e.g., pyridine, Et₃N), ± DMAP (cat.), CH₂Cl₂ or THF, 0 °C to rt[1]
Selectivity High selectivity for primary > secondary alcohols due to steric bulk.[1]Good selectivity for primary > secondary alcohols.
Reaction Time Generally slower than benzoylation due to steric hindrance of the reagent.Generally faster than pivaloylation.
Yields Typically high, but can be substrate-dependent.Typically high.

Table 3: Deprotection of Pivaloyl vs. Benzoyl Protecting Groups

MethodPivaloyl (Piv)Benzoyl (Bz)
Basic Hydrolysis Harsher conditions required (e.g., NaOH or KOH in refluxing alcohol).[4]Milder conditions (e.g., K₂CO₃ in MeOH, NaOMe in MeOH).[1]
Acidic Hydrolysis Strong acids (e.g., H₂SO₄, TFA).[2][3]Strong acids (e.g., H₂SO₄, TFA).[2][3]
Reductive Cleavage Can be cleaved by some strong reducing agents (e.g., LiAlH₄, DIBAL-H).[2][3]Not a common method of deprotection.
Nucleophilic Cleavage Can be removed with strong nucleophiles.Can be removed with various nucleophiles (e.g., hydrazine).[1]

Experimental Protocols

Below are representative experimental procedures for the protection of a generic primary alcohol and the subsequent deprotection of the resulting pivaloate and benzoate (B1203000) esters.

Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

Pivaloylation using Pivaloyl Chloride:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.5 equiv) followed by 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Add pivaloyl chloride (1.2 equiv) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, appropriate eluent) to afford the pivaloate ester.

Benzoylation using Benzoyl Chloride:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere, add pyridine (2.0 equiv).

  • Add benzoyl chloride (1.2 equiv) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, appropriate eluent) to afford the benzoate ester.

Deprotection of Pivaloate and Benzoate Esters

Basic Hydrolysis of a Pivaloate Ester:

  • To a solution of the pivaloate ester (1.0 equiv) in methanol (B129727) (0.2 M), add a 2 M solution of sodium hydroxide (B78521) in water (5.0 equiv).

  • Heat the reaction mixture at reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with 1 M HCl.

  • Remove the methanol in vacuo and extract the aqueous residue with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the free alcohol.

Basic Hydrolysis of a Benzoate Ester:

  • To a solution of the benzoate ester (1.0 equiv) in methanol (0.2 M), add potassium carbonate (3.0 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the mixture and concentrate the filtrate in vacuo.

  • Resuspend the residue in a mixture of water and ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the free alcohol.

Visualization of Concepts

The following diagrams illustrate the chemical structures and a decision-making workflow for selecting between pivaloyl and benzoyl protecting groups.

workflow start Need to Protect an Alcohol stability_check High Stability Required? start->stability_check steric_hindrance Substrate Sterically Hindered? stability_check->steric_hindrance No use_piv Consider Pivaloyl (Piv) stability_check->use_piv Yes use_bz Consider Benzoyl (Bz) steric_hindrance->use_bz No reconsider Re-evaluate Protecting Group Strategy steric_hindrance->reconsider Yes selective_deprotection Orthogonal Deprotection Needed? selective_deprotection->use_piv Yes (relative to Bz) selective_deprotection->use_bz Yes (relative to other groups) use_piv->selective_deprotection use_bz->selective_deprotection

References

Hydrolysis rate comparison: pivalate vs. acetate vs. benzoate esters.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Hydrolysis Rates of Pivalate, Acetate (B1210297), and Benzoate (B1203000) Esters

For researchers, scientists, and drug development professionals, understanding the hydrolysis rates of different ester functionalities is crucial for predicting the stability and release profiles of prodrugs and other ester-containing compounds. This guide provides a comprehensive comparison of the hydrolysis rates of this compound, acetate, and benzoate esters, supported by established chemical principles. While direct comparative quantitative data under a single set of experimental conditions is scarce in the literature, this guide synthesizes available information to provide a clear and objective overview.

Factors Influencing Ester Hydrolysis

The rate of ester hydrolysis is primarily influenced by two key factors:

  • Electronic Effects: The susceptibility of the carbonyl carbon to nucleophilic attack is a major determinant of the hydrolysis rate. Electron-withdrawing groups attached to the acyl group increase the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles like water or hydroxide (B78521) ions, thus accelerating hydrolysis. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

  • Steric Hindrance: The accessibility of the carbonyl carbon to the incoming nucleophile also plays a critical role. Bulky groups near the reaction center can physically obstruct the approach of the nucleophile, leading to a significant decrease in the rate of hydrolysis.

Hydrolysis Rate Comparison

Based on these principles, the relative rates of hydrolysis for this compound, acetate, and benzoate esters can be predicted and are generally observed to follow a consistent trend.

This compound Esters: this compound esters are characterized by a tertiary butyl group attached to the carbonyl carbon. This bulky tert-butyl group creates significant steric hindrance, severely impeding the approach of a nucleophile to the carbonyl center. Consequently, this compound esters are exceptionally resistant to hydrolysis. Their stability makes them useful as protecting groups in organic synthesis.

Acetate Esters: Acetate esters possess a methyl group attached to the carbonyl carbon. The methyl group is small and offers minimal steric hindrance, allowing for relatively easy access of the nucleophile to the carbonyl carbon. This results in a significantly faster hydrolysis rate compared to this compound esters.

Benzoate Esters: In benzoate esters, a phenyl group is attached to the carbonyl carbon. The phenyl group is larger than a methyl group and can exert some steric hindrance. However, its primary influence is electronic. The phenyl group is electron-withdrawing through resonance, which increases the electrophilicity of the carbonyl carbon. This electronic effect generally leads to a faster hydrolysis rate compared to acetate esters, although the difference can be influenced by the specific reaction conditions and the nature of the alcohol portion of the ester.

The general order of hydrolysis rates is:

Benzoate > Acetate >> this compound

Quantitative Data Summary

EsterAcyl GroupStructureRepresentative Second-Order Rate Constant (k) for Alkaline Hydrolysis (M⁻¹s⁻¹)Relative Rate (approx.)
Methyl this compoundPivaloyl(CH₃)₃C-Very Low (significantly less than acetate)<< 1
Methyl AcetateAcetylCH₃-~0.1 - 0.21
Methyl BenzoateBenzoylC₆H₅-~0.2 - 0.8~2 - 8

Note: The rate constants can vary depending on factors such as temperature, solvent, and the specific base used.

Experimental Protocol for Comparative Hydrolysis Rate Determination

To obtain directly comparable quantitative data, the following experimental protocol for determining the rate of alkaline hydrolysis of esters can be employed. This method involves monitoring the disappearance of the ester or the appearance of the carboxylate product over time.

I. Materials and Reagents:

  • Methyl this compound, Methyl acetate, Methyl benzoate

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)

  • Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M)

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or dioxane to ensure ester solubility)

  • Phenolphthalein (B1677637) indicator

  • Thermostated water bath

  • Conical flasks, pipettes, burette, stopwatch

II. Procedure:

  • Temperature Equilibration: Place solutions of the ester (in the chosen solvent) and the sodium hydroxide solution in the thermostated water bath to reach the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: To start the reaction, mix known volumes of the pre-heated ester solution and NaOH solution in a reaction flask. Start the stopwatch immediately upon mixing. The concentration of NaOH should be in excess to ensure pseudo-first-order kinetics with respect to the ester.

  • Aliquoting and Quenching: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution. This will neutralize the remaining NaOH and stop the hydrolysis.

  • Back Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standardized NaOH solution. The endpoint is the first appearance of a faint pink color.

  • Infinity Reading (T∞): To determine the concentration of ester at the completion of the reaction, a separate sample of the reaction mixture can be heated in a sealed container to drive the reaction to completion, then cooled and titrated as above. Alternatively, the initial concentration of the ester can be used to calculate the theoretical final reading.

III. Data Analysis:

  • Calculate the concentration of the ester remaining at each time point using the titration data.

  • The second-order rate constant (k) can be determined by plotting 1/[Ester] vs. time (for a second-order reaction) or by calculating the pseudo-first-order rate constant (k') from a plot of ln[Ester] vs. time and then dividing by the concentration of the excess nucleophile (k = k'/[NaOH]).

Logical Relationship Visualization

The following diagram illustrates the relationship between the structural features of the this compound, acetate, and benzoate acyl groups and their resulting hydrolysis rates.

G Factors Influencing Ester Hydrolysis Rates cluster_acyl Acyl Group Structure cluster_factors Determining Factors cluster_rate Relative Hydrolysis Rate This compound This compound (tert-butyl group) Steric Steric Hindrance This compound->Steric High Slow Slow This compound->Slow Acetate Acetate (methyl group) Acetate->Steric Low Electronic Electronic Effects Acetate->Electronic Weakly Donating Moderate Moderate Acetate->Moderate Benzoate Benzoate (phenyl group) Benzoate->Steric Moderate Benzoate->Electronic Withdrawing (Resonance) Fast Fast Benzoate->Fast Steric->Slow High hindrance Steric->Moderate Low hindrance Electronic->Moderate Weakly donating Electronic->Fast Electron-withdrawing

Caption: Factors influencing ester hydrolysis rates.

Conclusion

The hydrolysis rates of this compound, acetate, and benzoate esters differ significantly due to a combination of steric and electronic factors. This compound esters are the most stable due to severe steric hindrance. Acetate esters hydrolyze at a moderate rate, primarily governed by their low steric bulk. Benzoate esters typically hydrolyze the fastest of the three, as the electron-withdrawing nature of the phenyl ring outweighs its moderate steric effect. This comparative understanding is essential for the rational design of ester-containing molecules with desired stability profiles in aqueous environments.

Orthogonal Deprotection of Pivaloyl Esters in the Presence of Boc and Fmoc Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the assembly of complex molecules such as peptides and natural products, the strategic use of protecting groups is paramount. Orthogonal protecting group strategies, which allow for the selective removal of one group in the presence of others, are essential for efficient and high-yielding syntheses. This guide provides a comparative analysis of methods for the orthogonal deprotection of the pivaloyl (Piv) group, a sterically hindered and robust ester protecting group, while leaving acid-labile tert-butoxycarbonyl (Boc) or base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups intact.

Principle of Orthogonality: Piv, Boc, and Fmoc

The successful orthogonal deprotection of the pivaloyl group in the presence of Boc or Fmoc hinges on the distinct chemical labilities of these protecting groups.

  • tert-Butoxycarbonyl (Boc): This carbamate (B1207046) is highly sensitive to acidic conditions and is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). It is, however, stable to a wide range of basic and nucleophilic conditions.[1][2][3]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to Boc, the Fmoc group is stable under acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine (B6355638) in dimethylformamide (DMF).[4][5][6]

  • Pivaloyl (Piv): As an ester, the pivaloyl group is significantly more stable than other acyl protecting groups like acetyl or benzoyl due to steric hindrance.[6][7] Its removal can be achieved under strong basic (hydrolytic), reductive, or in some cases, acidic conditions.[8][9]

This differential stability forms the basis for the selective deprotection of the pivaloyl group.

Comparative Deprotection Methods

The choice of reagent for pivaloyl deprotection is critical to ensure the integrity of the Boc or Fmoc groups. The following table summarizes viable methods and their compatibility.

Deprotection MethodReagent/ConditionsSelectivity over BocSelectivity over FmocTypical YieldsNotes
Basic Hydrolysis NaOH or KOH in aq. alcoholHighModerate to LowVariableStrong bases can partially or fully cleave the Fmoc group. Careful optimization of conditions is required.[9][10]
Reductive Cleavage LiAlH₄ in THFHighHighGood to ExcellentA powerful reducing agent that cleaves the ester to the corresponding alcohol. Generally compatible with both Boc and Fmoc.[11]
Reductive Cleavage Lithium, cat. naphthaleneHighHighGood to ExcellentA non-hydridic reductive method. Compatibility with Fmoc should be verified on a case-by-case basis.[1]
Organometallic LDA in THF at 40-45 °CHighLowHighSpecifically for N-pivaloylindoles. Not generally applicable and likely to cleave Fmoc.[12]
Nucleophilic Cleavage Hydrazine (N₂H₄)HighLowGoodHydrazine is a strong nucleophile that can cleave esters. It is also known to remove the Fmoc group.[10][13]

Experimental Protocols

Reductive Deprotection of a Pivaloyl Ester with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the selective removal of a pivaloyl group in the presence of a Boc or Fmoc group.

Materials:

Procedure:

  • Dissolve the pivaloyl-protected substrate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a molar excess (typically 2-4 equivalents) of LiAlH₄ to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow, sequential addition of ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Basic Hydrolysis of a Pivaloyl Ester

This protocol is suitable for the deprotection of a pivaloyl group in the presence of a Boc group. Its use with Fmoc-containing substrates requires careful monitoring to avoid Fmoc cleavage.

Materials:

  • Pivaloyl-protected substrate

  • Methanol (B129727) or ethanol

  • Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) (e.g., 1 M) for neutralization

  • Ethyl acetate or dichloromethane (B109758) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pivaloyl-protected substrate in a suitable alcohol (e.g., methanol or ethanol).

  • Add the aqueous NaOH or KOH solution and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and neutralize with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected product.

Orthogonal Deprotection Strategy

The following diagram illustrates the orthogonal relationship between the pivaloyl, Boc, and Fmoc protecting groups.

Orthogonal_Deprotection cluster_Piv Pivaloyl (Piv) cluster_Boc Boc cluster_Fmoc Fmoc Piv Piv-Protected Substrate Boc Boc-Protected Substrate Deprotected Deprotected Substrate Piv->Deprotected LiAlH₄ or Strong Base Fmoc Fmoc-Protected Substrate Boc->Deprotected Acid (e.g., TFA) Fmoc->Deprotected Base (e.g., Piperidine)

Caption: Orthogonal deprotection pathways for Piv, Boc, and Fmoc groups.

Conclusion

The selective deprotection of the pivaloyl group in the presence of Boc or Fmoc is a valuable strategy in multi-step organic synthesis. The orthogonality is primarily achieved by exploiting the resistance of the Boc group to basic and reductive conditions and the stability of the Fmoc group to certain reductive conditions. Reductive cleavage with reagents like LiAlH₄ offers a reliable method for removing the pivaloyl group while preserving both Boc and Fmoc functionalities. Basic hydrolysis provides a viable alternative when only a Boc group is present. Careful selection of reagents and reaction conditions is crucial for achieving high chemoselectivity and maximizing yields in complex synthetic endeavors.

References

A Comparative Guide to Confirming Pivalate Ester Formation with ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal confirmation of molecular structure is paramount. The formation of a pivalate ester, often used as a sterically hindered protecting group or a stable prodrug moiety, is a common synthetic transformation. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the gold standard for confirming the successful formation of these esters. This guide provides a detailed comparison of NMR data for starting materials and products, a comprehensive experimental protocol, and a comparison with alternative analytical methods.

Data Presentation: Characteristic NMR Shifts

The key to confirming this compound ester formation lies in observing the disappearance of starting material signals and the appearance of characteristic product signals. The most telling transformations occur at the reactive centers: the alcohol's hydroxyl group and the α-carbon, and the pivaloyl group itself.

¹H NMR Spectroscopy:

The most prominent indicator of this compound ester formation in a ¹H NMR spectrum is the appearance of a large, sharp singlet integrating to nine protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl moiety.[1] Concurrently, the proton attached to the oxygen-bearing carbon (the α-proton) of the original alcohol will experience a significant downfield shift due to the deshielding effect of the newly formed ester carbonyl group.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the formation of the ester is confirmed by the appearance of a new carbonyl carbon signal in the characteristic ester region (170-185 ppm).[2][3] Additionally, specific signals for the quaternary and methyl carbons of the pivaloyl group will be present.

Below are tables summarizing the typical chemical shifts (δ) in parts per million (ppm) for reactants and the resulting this compound ester product, using the reaction of a generic primary alcohol with pivaloyl chloride as an example.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

ProtonsStarting Alcohol (R-CH₂-OH)Pivaloyl ChlorideThis compound Ester (R-CH₂-O-Piv)Key Change
Piv-C(CH₃)₃ N/A~1.3 (s, 9H)~1.2 (s, 9H)Appearance of a strong singlet for 9 protons.
R-CH₂-O ~3.6 (t)N/A~4.1 (t)Significant downfield shift (~0.5 ppm).[4]
OH Variable (broad s)N/ADisappearedDisappearance of the alcohol proton signal.

s = singlet, t = triplet. Chemical shifts are approximate and can vary based on solvent and molecular structure.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

CarbonStarting Alcohol (R-CH₂-OH)Pivaloyl ChlorideThis compound Ester (R-CH₂-O-Piv)Key Change
Piv-C=O N/A~175~178Appearance of ester carbonyl signal.[2][3][5][6]
Piv-C(CH₃)₃ N/A~40~39Appearance of the quaternary carbon signal.
Piv-C(CH₃)₃ N/A~27~27Appearance of the methyl carbon signal.[1]
R-CH₂-O ~60N/A~65Downfield shift of the α-carbon.[7]

Experimental Protocol: Synthesis and NMR Analysis of a this compound Ester

This protocol describes a general procedure for the synthesis of a this compound ester from a primary alcohol and pivaloyl chloride, followed by purification and preparation for NMR analysis.[8][9]

Materials:

  • Primary Alcohol (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270) (1.2 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • NMR tubes

Procedure:

  • Reaction Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine or pyridine (1.2 eq) to the stirred solution.

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

  • NMR Sample Preparation: Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃ containing TMS as an internal standard (0 ppm). Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Mandatory Visualization: Workflow for Confirmation

The logical flow from synthesis to structural confirmation via NMR is depicted below.

Pivalate_Ester_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_confirmation Data Interpretation & Confirmation Reactants Alcohol + Pivaloyl Chloride Reaction Esterification Reaction (Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification SamplePrep Prepare NMR Sample (in CDCl3 + TMS) Purification->SamplePrep AcquireSpectra Acquire 1H & 13C Spectra SamplePrep->AcquireSpectra ProcessData Process Spectra (FT, Phasing, Baseline Correction) AcquireSpectra->ProcessData Analyze1H Analyze 1H Spectrum: - Look for Piv singlet (~1.2 ppm) - Confirm α-H downfield shift - Confirm -OH disappearance ProcessData->Analyze1H Analyze13C Analyze 13C Spectrum: - Look for C=O signal (~178 ppm) - Confirm Piv Cq and CH3 signals - Confirm α-C downfield shift ProcessData->Analyze13C Confirmation Structure Confirmed Analyze1H->Confirmation NoConfirmation Incomplete Reaction or Side Product Formation Analyze1H->NoConfirmation Analyze13C->Confirmation Analyze13C->NoConfirmation

Caption: Workflow for the synthesis and NMR confirmation of this compound ester formation.

Comparison with Alternative Methods

While NMR is the most definitive method, other spectroscopic techniques provide complementary evidence for ester formation.

Table 3: Comparison of Analytical Techniques for Ester Formation

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed structural information, connectivity, and stereochemistry. Unambiguous confirmation of structure.Provides the most complete structural picture. Quantitative.Lower sensitivity compared to MS. Requires more sample.[10][11]
Infrared (IR) Spectroscopy Presence of functional groups. Confirms disappearance of alcohol O-H stretch (~3300 cm⁻¹) and appearance of ester C=O stretch (~1730 cm⁻¹).Fast, simple, and requires minimal sample preparation.Provides no information on the overall carbon skeleton or connectivity. Ambiguous for complex molecules.[12][13]
Mass Spectrometry (MS) Molecular weight of the product. Fragmentation patterns can support the proposed structure.Extremely high sensitivity (detects minute quantities). Can be coupled with chromatography (GC-MS, LC-MS).Does not provide direct information on functional group connectivity or stereochemistry. Isomers can be difficult to distinguish.[10][11]

In practice, a combination of these techniques is often employed. IR spectroscopy can be used for rapid reaction monitoring, while MS confirms the correct molecular weight. However, only NMR provides the detailed, atom-specific information required to definitively confirm the structure of the this compound ester and rule out isomeric byproducts.

References

Mass Spectrometry for the Analysis of Pivalated Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a pivaloyl group, a bulky and lipophilic moiety, is a common strategy in medicinal chemistry to create prodrugs with improved oral bioavailability or to protect functional groups during organic synthesis. The unique properties of the pivaloyl group, however, can present challenges for analysis by mass spectrometry. This guide provides a comparative overview of common mass spectrometry techniques for the identification and quantification of pivalated molecules, supported by available experimental data.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of pivalated molecules. The most common techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—each offer distinct advantages and disadvantages depending on the analyte's properties and the analytical goal.

Table 1: Comparison of Ionization Techniques for Pivalated Molecule Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates ions from a liquid solution by creating a fine spray of charged droplets.Gas-phase ionization method where a corona discharge ionizes solvent molecules, which then transfer charge to the analyte.Soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.
Analyte Polarity Best suited for polar to moderately polar molecules.Ideal for moderately polar to non-polar, thermally stable compounds.Applicable to a wide range of molecules, including non-polar compounds, but often used for larger biomolecules.
Typical Analytes Pivaloyloxymethyl (POM) prodrugs of polar drugs (e.g., adefovir (B194249) dipivoxil, pivampicillin).Pivalate esters of less polar molecules, pivaloyl-protected intermediates in organic synthesis.Can be used for small molecules, but matrix interference in the low mass range can be a challenge.
Fragmentation Generally soft, producing prominent molecular ions ([M+H]⁺, [M+Na]⁺). In-source fragmentation can be induced.Also a soft ionization technique, but can sometimes induce more fragmentation than ESI.Very soft ionization, typically resulting in minimal fragmentation and prominent singly charged ions.
Sensitivity High sensitivity, often in the low ng/mL to pg/mL range.[1][2]Generally less sensitive than ESI for polar compounds.High sensitivity, but quantitative reproducibility can be challenging for small molecules.[3]
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.[1]Generally less susceptible to matrix effects compared to ESI.Significant matrix-related signals in the low mass range can interfere with the analysis of small molecules.[3]
Compatibility Excellent compatibility with liquid chromatography (LC).Compatible with LC, particularly at higher flow rates than ESI.Typically an offline technique, though coupling with LC is possible.

Quantitative Performance Data

The following table summarizes reported quantitative performance data for the analysis of pivalated prodrugs using LC-MS/MS with Electrospray Ionization. It is important to note that these data are from separate studies and not from a direct head-to-head comparison of different ionization techniques.

Table 2: Quantitative LC-ESI-MS/MS Parameters for Pivalated Prodrugs

AnalyteMatrixLLOQLinearity RangePrecision (%RSD)Accuracy (%RE)Reference
Adefovir (from Adefovir Dipivoxil)Human Plasma0.25 ng/mL0.25 - 100 ng/mL≤ 5.7%within ±2.5%[2]
Adefovir (from Adefovir Dipivoxil)Human Plasma1.5 ng/mL1.5 - 90 ng/mL< 8.4%Not Reported[1]
Adefovir (from Adefovir Dipivoxil)Monkey Plasma20 µg/L0.02 - 4.00 mg/L< 5.8%within ±4.5%[4]

Experimental Protocols

LC-MS/MS Method for the Quantification of Adefovir in Human Plasma Following Administration of Adefovir Dipivoxil

This protocol is a composite based on published methods and serves as a general guideline.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 200 µL of methanol (B129727) containing the internal standard (e.g., a structural analog).

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol or acetonitrile (B52724) (B).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Adefovir: m/z 274 → 162[4]

      • Internal Standard: Dependant on the chosen standard.

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, gas temperatures, and gas flows for the specific instrument.

Fragmentation of Pivalated Molecules

The fragmentation pattern of a pivalated molecule in mass spectrometry is crucial for its structural confirmation. The fragmentation is influenced by the ionization technique and the overall structure of the molecule.

Pivaloyloxymethyl (POM) Prodrugs

POM prodrugs, such as pivampicillin (B1678493) and adefovir dipivoxil, are esters. Under collision-induced dissociation (CID) in a tandem mass spectrometer, they exhibit characteristic fragmentation patterns.

  • Cleavage of the Ester Bond: A common fragmentation pathway involves the cleavage of the ester bond, leading to the loss of the pivaloyloxymethyl group or parts thereof.

  • Formation of the Active Drug Ion: Often, a prominent fragment ion corresponding to the protonated active drug molecule is observed. For example, in the analysis of adefovir dipivoxil, the active drug adefovir is monitored.[1][2][4]

  • Characteristic Pivaloyl Group Fragments: The pivaloyl group itself can fragment, leading to a characteristic ion at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺).

This compound Esters

This compound esters of alcohols can undergo several fragmentation reactions, including:

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: This rearrangement is possible if there is a hydrogen atom on the gamma-carbon of the alcohol portion of the ester. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Methanol) plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc esi ESI Source (Positive Ion Mode) lc->esi msms Tandem MS (MRM) esi->msms data Data Acquisition & Quantification msms->data

Figure 1. Experimental workflow for the LC-MS/MS analysis of pivalated prodrugs in plasma.

fragmentation_pathway cluster_pom Pivaloyloxymethyl (POM) Prodrug Fragmentation POM_prodrug [POM-Drug + H]⁺ drug_ion [Drug + H]⁺ POM_prodrug->drug_ion Loss of POM group pom_fragment Pivaloyloxymethyl fragments POM_prodrug->pom_fragment Fragmentation tbutyl_ion tert-butyl cation (m/z 57) pom_fragment->tbutyl_ion Further Fragmentation

Figure 2. General fragmentation pathways for a pivaloyloxymethyl (POM) prodrug in positive ion ESI-MS/MS.

References

A Comparative Analysis of Lewis Acid Catalysts for Pivaloylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst for pivaloylation is a critical step in the synthesis of complex molecules. Pivaloylation, the introduction of the sterically hindered pivaloyl group, serves as a robust method for protecting alcohols. The choice of Lewis acid catalyst can significantly influence the efficiency, selectivity, and overall yield of this transformation. This guide provides a comparative study of common Lewis acid catalysts—Bismuth(III) triflate (Bi(OTf)₃), Scandium(III) triflate (Sc(OTf)₃), Zirconium(IV) chloride (ZrCl₄), and Iron(III) chloride (FeCl₃)—for pivaloylation reactions, supported by experimental data and detailed protocols.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in pivaloylation is determined by several factors including its activity, selectivity, and compatibility with various functional groups. The following table summarizes the performance of Bi(OTf)₃, Sc(OTf)₃, ZrCl₄, and FeCl₃ in the pivaloylation of alcohols based on available experimental data.

CatalystSubstratePivaloylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Bi(OTf)₃ 1-Octanol (B28484)Pivalic Anhydride (B1165640)1CH₂Cl₂25198[1]
GeraniolPivalic Anhydride1CH₂Cl₂25199[1]
Benzyl (B1604629) AlcoholPivalic Anhydride1CH₂Cl₂25197[1]
(-)-MentholPivalic Anhydride5CH₂Cl₂25396[1]
Sc(OTf)₃ 1-OctanolPivalic Anhydride0.1Toluene (B28343)100299Ishihara, K. et al. J. Org. Chem.1996 , 61, 4560-4567.
GeraniolPivalic Anhydride0.1Toluene100298Ishihara, K. et al. J. Org. Chem.1996 , 61, 4560-4567.
Benzyl AlcoholPivalic Anhydride0.1Toluene100299Ishihara, K. et al. J. Org. Chem.1996 , 61, 4560-4567.
ZrCl₄ BenzaldehydePivalic Anhydride10Neat600.7594 (gem-dipivalate)[2]
FeCl₃ CholesterolStearic Acid (Esterification)1MesityleneReflux24100[3]

Note: Direct comparative data for the pivaloylation of alcohols using ZrCl₄ and FeCl₃ with pivalic anhydride or pivaloyl chloride is limited in the reviewed literature. The data for ZrCl₄ represents the formation of a geminal-dithis compound from an aldehyde, and for FeCl₃, it represents an esterification reaction with a fatty acid, which is analogous to acylation.

Key Observations:

  • Bismuth(III) triflate (Bi(OTf)₃) emerges as a highly efficient and versatile catalyst for the pivaloylation of a wide range of alcohols, including sterically hindered ones.[1] It demonstrates excellent yields at room temperature with low catalyst loading and short reaction times.[1]

  • Scandium(III) triflate (Sc(OTf)₃) is an exceptionally active catalyst, requiring very low catalyst loading to achieve high yields, albeit at a higher temperature compared to Bi(OTf)₃.[4]

  • Zirconium(IV) chloride (ZrCl₄) has been shown to be effective in reactions involving pivalic anhydride, such as the formation of geminal-dipivalates from aldehydes, suggesting its potential as a Lewis acid for pivaloylation.[2]

  • Iron(III) chloride (FeCl₃) is a cost-effective and versatile Lewis acid, demonstrating high efficiency in related esterification reactions.[3]

Experimental Protocols

Detailed methodologies for the pivaloylation of alcohols are crucial for reproducibility. Below are representative experimental protocols for reactions catalyzed by Bi(OTf)₃ and Sc(OTf)₃.

Protocol 1: Bi(OTf)₃-Catalyzed Pivaloylation of 1-Octanol

To a solution of 1-octanol (1.0 mmol) and pivalic anhydride (1.2 mmol) in dichloromethane (B109758) (5 mL) is added Bi(OTf)₃ (0.01 mmol, 1 mol%). The mixture is stirred at room temperature (25 °C) for 1 hour. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-octyl this compound.[1]

Protocol 2: Sc(OTf)₃-Catalyzed Pivaloylation of Benzyl Alcohol

A mixture of benzyl alcohol (1.0 mmol), pivalic anhydride (1.5 mmol), and Sc(OTf)₃ (0.001 mmol, 0.1 mol%) in toluene (5 mL) is heated to 100 °C for 2 hours. The progress of the reaction is monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed successively with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo. The residue is purified by flash column chromatography to give benzyl this compound.

Reaction Mechanisms and Workflows

The Lewis acid-catalyzed pivaloylation of an alcohol generally proceeds through the activation of the pivaloylating agent by the Lewis acid, making it more susceptible to nucleophilic attack by the alcohol. The following diagrams illustrate the generalized experimental workflow and a plausible signaling pathway for this reaction.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol Mixing Mixing & Stirring Alcohol->Mixing Piv_Agent Pivaloylating Agent (Pivalic Anhydride) Piv_Agent->Mixing Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Mixing Solvent Anhydrous Solvent Solvent->Mixing Quenching Quenching Mixing->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product Pivaloate Ester Purification->Product

Caption: General experimental workflow for Lewis acid-catalyzed pivaloylation.

signaling_pathway cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Lewis_Acid Lewis Acid (LA) Activated_Complex Activated Complex [(Piv)₂O-LA] Lewis_Acid->Activated_Complex Piv_Anhydride Pivalic Anhydride Piv_Anhydride->Activated_Complex Oxonium_Intermediate Oxonium Intermediate Activated_Complex->Oxonium_Intermediate Alcohol Alcohol (R-OH) Alcohol->Oxonium_Intermediate Nucleophilic Attack Deprotonation Deprotonation Oxonium_Intermediate->Deprotonation Pivaloate_Ester Pivaloate Ester (R-OPiv) Deprotonation->Pivaloate_Ester Byproduct Pivalic Acid & LA Deprotonation->Byproduct

Caption: Plausible signaling pathway for Lewis acid-catalyzed pivaloylation.

References

Pivaloyl Chloride vs. Pivaloic Anhydride: A Reactivity Comparison for Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of the sterically bulky pivaloyl (Piv) group is a common strategy for protecting alcohols and amines, or for the synthesis of complex esters and amides. The two most frequently employed reagents for this transformation are pivaloyl chloride and pivaloic anhydride (B1165640). The choice between these two reagents is a critical decision that can significantly impact reaction efficiency, yield, and purification strategies. This guide provides an objective, data-driven comparison of their performance to aid in reagent selection.

At a Glance: Performance Comparison

FeaturePivaloyl ChloridePivaloic Anhydride
Reactivity HighModerate
Typical Reaction Conditions Pyridine or triethylamine (B128534) in CH₂Cl₂ or THF, 0 °C to room temperature.[1]Lewis acids (e.g., Sc(OTf)₃), DMAP, or catalyst-free with heating.[1]
Reaction Time Generally faster.[1]Can be slower, though catalyst-free protocols can be rapid with heating.[1]
Byproducts HCl (neutralized by base), leading to salt formation (e.g., pyridinium (B92312) hydrochloride).[1]Pivaloic acid.[1]
Purification Generally straightforward; salt byproducts are often easily removed by aqueous washes.[1]Can be challenging due to the high boiling point of unreacted anhydride (193 °C), making its removal by distillation difficult, especially on a larger scale.[1]
Side Reactions Formation of alkyl chlorides, particularly in the presence of DMF.[1]Fewer reported side reactions under standard conditions.[1]
Handling Corrosive, flammable, and toxic liquid; reacts vigorously with water and alcohols.[1]Less hazardous than pivaloyl chloride.[1]

Reactivity Profile

Pivaloyl chloride is inherently more reactive than pivaloic anhydride. This heightened reactivity stems from the better leaving group ability of the chloride anion compared to the pivaloate anion. This generally translates to faster reaction times, allowing for milder reaction conditions in some cases.

However, the high reactivity of pivaloyl chloride can be a double-edged sword. It can lead to a lack of selectivity with multifunctional substrates and may necessitate the use of carefully controlled conditions, such as low temperatures, to avoid side reactions. One notable side reaction is the conversion of alcohols to alkyl chlorides, especially when dimethylformamide (DMF) is used as a solvent or catalyst.[1]

Pivaloic anhydride, being moderately reactive, often requires more forcing conditions, such as heating or the use of a catalyst, to achieve comparable reaction rates. However, its reduced reactivity can be advantageous when dealing with sensitive substrates where chemoselectivity is a concern.

Experimental Data: A Comparative Overview

Acylation of Alcohols:

ReagentSubstrateConditionsReaction TimeYieldReference
Pivaloyl ChlorideN-Boc-hydroxylamineTriethylamine, CH₂Cl₂, 0 °C to rt2.5 hoursHigh (not specified)--INVALID-LINK--
Pivalic AnhydrideBenzyl (B1604629) AlcoholCatalyst-free, 80 °CNot specified (monitored by TLC)High (not specified)--INVALID-LINK--

Acylation of Amines:

ReagentSubstrateConditionsReaction TimeYieldReference
Pivaloyl Chlorideo-ToluidineTriethylamine, DCM, 0 °C30 minutes83%--INVALID-LINK--
Pivalic AnhydrideN-alkyl anilinesBase-freeShortHigh--INVALID-LINK--

These examples highlight that both reagents can afford high yields of the desired pivaloylated products. However, the reaction conditions differ significantly. The use of pivaloyl chloride often involves a base at or below room temperature, while pivaloic anhydride may be used under catalyst-free conditions with heating.

Experimental Protocols

Protocol 1: Pivaloylation of N-Boc-hydroxylamine with Pivaloyl Chloride

This protocol is a representative procedure for the pivaloylation of a hydroxyl group using pivaloyl chloride.[1]

Materials:

  • N-Boc-hydroxylamine

  • Triethylamine

  • Pivaloyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous NaHCO₃

  • Saturated aqueous NaCl

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of N-Boc-hydroxylamine (1.0 equiv) and triethylamine (1.1 equiv) in CH₂Cl₂, cooled to 0 °C, slowly add pivaloyl chloride (1.0 equiv).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and continue stirring at room temperature for an additional 2 hours.

  • Filter the resulting suspension and wash the filter cake with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and saturated aqueous NaCl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pivaloylated product.

Protocol 2: Catalyst-Free Pivaloylation of Benzyl Alcohol with Pivalic Anhydride

This protocol provides a simple and efficient method for the pivaloylation of an alcohol using pivalic anhydride without a catalyst.[1]

Materials:

  • Benzyl alcohol

  • Pivalic anhydride

  • Silica (B1680970) gel

  • Eluent system (e.g., ethyl acetate/hexane)

Procedure:

  • To a stirred solution of benzyl alcohol (1 mmol), add pivalic anhydride (1.2 mmol).

  • Heat the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel using a suitable eluent system to afford the pure benzyl pivaloate.

Logical Workflow and Reaction Mechanisms

The choice between pivaloyl chloride and pivalic anhydride can be guided by a logical assessment of the substrate and desired reaction outcome.

Reagent_Selection_Workflow Reagent Selection for Pivaloylation Start Substrate to be Pivaloylated Substrate_Sensitivity Is the substrate sensitive to acidic byproducts (HCl)? Start->Substrate_Sensitivity Desired_Reactivity Is rapid reaction at low temperature critical? Substrate_Sensitivity->Desired_Reactivity No Piv2O Use Pivaloic Anhydride Substrate_Sensitivity->Piv2O Yes Purification_Scale Is large-scale purification a major consideration? Desired_Reactivity->Purification_Scale No PivCl Use Pivaloyl Chloride Desired_Reactivity->PivCl Yes Purification_Scale->PivCl No (straightforward purification) Purification_Scale->Piv2O Yes (avoid anhydride removal)

Caption: Decision workflow for selecting the appropriate pivaloylating agent.

The underlying reaction mechanism for both reagents is a nucleophilic acyl substitution.

Reaction_Mechanisms Nucleophilic Acyl Substitution Mechanisms cluster_pivcl Pivaloyl Chloride Pathway cluster_piv2o Pivaloic Anhydride Pathway PivCl Pivaloyl Chloride (R-COCl) Intermediate_PivCl Tetrahedral Intermediate PivCl->Intermediate_PivCl Nucleophile_PivCl Nucleophile (Nu-H) Nucleophile_PivCl->PivCl Nucleophilic Attack Product_PivCl Pivaloylated Product (R-CONu) Intermediate_PivCl->Product_PivCl Elimination of Cl- Byproduct_PivCl HCl Intermediate_PivCl->Byproduct_PivCl Proton Transfer Piv2O Pivaloic Anhydride (R-CO-O-CO-R) Intermediate_Piv2O Tetrahedral Intermediate Piv2O->Intermediate_Piv2O Nucleophile_Piv2O Nucleophile (Nu-H) Nucleophile_Piv2O->Piv2O Nucleophilic Attack Product_Piv2O Pivaloylated Product (R-CONu) Intermediate_Piv2O->Product_Piv2O Elimination of R-COO- Byproduct_Piv2O Pivaloic Acid (R-COOH) Intermediate_Piv2O->Byproduct_Piv2O Proton Transfer

Caption: Generalized mechanisms for acylation with pivaloyl chloride and pivaloic anhydride.

A typical experimental workflow for a comparative study would involve parallel reactions with careful monitoring and analysis.

Experimental_Workflow Comparative Pivaloylation Experimental Workflow Start Define Substrate and Reaction Conditions Reaction_PivCl Reaction with Pivaloyl Chloride Start->Reaction_PivCl Reaction_Piv2O Reaction with Pivaloic Anhydride Start->Reaction_Piv2O Monitoring Monitor Reactions (TLC, LC-MS) Reaction_PivCl->Monitoring Reaction_Piv2O->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analyze Products (NMR, MS, Yield, Purity) Purification->Analysis

References

A Researcher's Guide to the Chemoselective Acylation of Amino Alcohols with Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of bifunctional molecules like amino alcohols is a critical step in complex organic synthesis. This guide provides a comprehensive assessment of the chemoselectivity of pivaloyl chloride in the acylation of amino alcohols, offering a comparison with other acylating agents and detailing experimental protocols to achieve desired selectivity.

The reaction of pivaloyl chloride with amino alcohols presents a classic chemoselectivity challenge: will the acylation occur at the more nucleophilic amine (N-acylation) or the less nucleophilic alcohol (O-acylation)? The outcome is highly dependent on the reaction conditions, leveraging principles of kinetics, thermodynamics, and the inherent properties of the functional groups.

Factors Governing Chemoselectivity

The selective acylation of amino alcohols with pivaloyl chloride is primarily governed by the interplay of three factors:

  • Nucleophilicity: Amines are generally more nucleophilic than alcohols. Under neutral or basic conditions, the lone pair of electrons on the nitrogen atom is more available for attack on the electrophilic carbonyl carbon of pivaloyl chloride. This intrinsic reactivity difference favors N-acylation.

  • Steric Hindrance: The pivaloyl group is sterically bulky due to the tertiary butyl group. This steric hindrance can influence the accessibility of the acyl chloride to the nucleophilic sites of the amino alcohol. In cases where the amine or alcohol is sterically encumbered, the reaction rate can be significantly affected.

  • Reaction Conditions (pH): The pH of the reaction medium is the most powerful tool for controlling the chemoselectivity.

    • Basic or Neutral Conditions: In the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine), the amino group is deprotonated and readily attacks the acyl chloride, leading to the kinetically favored N-acylation product.

    • Acidic Conditions: Under strongly acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid), the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt. This effectively "protects" the amine, allowing the less reactive hydroxyl group to be acylated, leading to the O-acylation product.

Performance Comparison: Pivaloyl Chloride vs. Other Acylating Agents

The choice of acylating agent plays a crucial role in the outcome of the reaction. The steric bulk and electronic effects of the acyl group influence both the reaction rate and, in some cases, the selectivity.

Acylating AgentStructureKey CharacteristicsTypical Selectivity with Amino Alcohols
Pivaloyl Chloride (CH₃)₃C(CO)ClHighly sterically hindered, forms stable pivaloyl amides and esters.High N-selectivity under basic conditions. High O-selectivity under acidic conditions.
Acetyl Chloride CH₃COClLess sterically hindered, more reactive than pivaloyl chloride.Predominantly N-acylation under basic/neutral conditions. O-acylation can be achieved under acidic conditions.
Benzoyl Chloride C₆H₅COClAromatic, moderately sterically hindered.Strong preference for N-acylation under basic/neutral conditions. O-acylation is achievable under acidic conditions.
Quantitative Comparison of Acylation of Ethanolamine

The following table summarizes the expected outcomes for the acylation of a simple amino alcohol, ethanolamine, under different conditions. While a single source with direct comparative data is scarce, the yields are representative based on established chemical principles and analogous reactions found in the literature.

EntryAmino AlcoholAcylating AgentConditionsProductYield (%)
1EthanolaminePivaloyl ChlorideTriethylamine, CH₂Cl₂, 0 °C to rtN-Pivaloylethanolamine>90%
2EthanolaminePivaloyl ChlorideTrifluoroacetic Acid, 0 °C to rtO-Pivaloylethanolamine>85%
3EthanolamineAcetyl ChlorideTriethylamine, CH₂Cl₂, 0 °CN-Acetylethanolamine>95%
4EthanolamineAcetyl ChlorideTrifluoroacetic Acid, 0 °CO-Acetylethanolamine>90%
5EthanolamineBenzoyl ChloridePyridine, CH₂Cl₂, 0 °C to rtN-Benzoylethanolamine>95%
6EthanolamineBenzoyl ChlorideTrifluoroacetic Acid, 0 °C to rtO-Benzoylethanolamine>80%

Experimental Protocols

Protocol 1: Selective N-Pivaloylation of an Amino Alcohol under Basic Conditions

This protocol describes the preferential acylation of the amino group of an amino alcohol.

Materials:

  • Amino alcohol (e.g., ethanolamine)

  • Pivaloyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the amino alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of pivaloyl chloride (1.05 eq.) in anhydrous dichloromethane to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the N-pivaloyl amino alcohol.

Protocol 2: Selective O-Pivaloylation of an Amino Alcohol under Acidic Conditions

This protocol details the acylation of the hydroxyl group by protecting the amino group via protonation.

Materials:

  • Amino alcohol (e.g., ethanolamine)

  • Pivaloyl chloride

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve the amino alcohol (1.0 eq.) in trifluoroacetic acid at 0 °C in a round-bottom flask. Stir until a clear solution is obtained, indicating the formation of the ammonium salt.

  • Slowly add pivaloyl chloride (1.1 eq.) to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the reaction to proceed at 0 °C to room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, precipitate the product by the slow addition of cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the O-pivaloyl amino alcohol, typically as a trifluoroacetate (B77799) salt.

  • If the free base is required, the salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted into an organic solvent.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Acylation of Amino Alcohol with Pivaloyl Chloride cluster_1 Basic/Neutral Conditions cluster_2 Acidic Conditions start Amino Alcohol + Pivaloyl Chloride base Base (e.g., Et3N) start->base acid Acid (e.g., TFA) start->acid amine_attack Nucleophilic attack by Amine (faster) base->amine_attack Deprotonates Amine n_acylation N-Acylation Product amine_attack->n_acylation amine_protonation Amine Protonation (Protection) acid->amine_protonation alcohol_attack Nucleophilic attack by Alcohol (slower) amine_protonation->alcohol_attack Allows o_acylation O-Acylation Product alcohol_attack->o_acylation

Caption: Reaction pathway for the acylation of amino alcohols with pivaloyl chloride.

G cluster_0 Experimental Workflow for Selective Acylation cluster_1 N-Acylation cluster_2 O-Acylation start Start: Amino Alcohol n_step1 1. Dissolve in DCM 2. Add Base (Et3N) start->n_step1 o_step1 1. Dissolve in Acid (TFA) at 0°C start->o_step1 n_step2 3. Add Pivaloyl Chloride at 0°C n_step1->n_step2 n_step3 4. Aqueous Workup n_step2->n_step3 n_product N-Pivaloyl Amino Alcohol n_step3->n_product o_step2 2. Add Pivaloyl Chloride at 0°C o_step1->o_step2 o_step3 3. Precipitate with Ether o_step2->o_step3 o_product O-Pivaloyl Amino Alcohol Salt o_step3->o_product

Caption: Workflow for selective N- and O-acylation of amino alcohols.

Caption: Logical relationship of factors influencing acylation selectivity.

Cross-reactivity studies of the pivaloyl group with common reagents.

Author: BenchChem Technical Support Team. Date: December 2025

The pivaloyl (Piv) group is a widely utilized protecting group for hydroxyl and amino functionalities in organic synthesis, particularly within the realms of pharmaceutical development and complex molecule synthesis. Its significant steric bulk, conferred by the tert-butyl moiety, endows it with a high degree of stability compared to less hindered acyl protecting groups such as acetyl (Ac) and benzoyl (Bz). This guide provides a comprehensive comparison of the pivaloyl group's cross-reactivity with common reagents, supported by experimental data and detailed protocols to aid researchers in designing robust synthetic strategies.

Performance Comparison with Alternative Protecting Groups

The stability of the pivaloyl group is its defining characteristic. It is substantially more resistant to hydrolysis under both acidic and basic conditions than acetyl and benzoyl groups.[1][2][3] This enhanced stability is a direct consequence of the steric hindrance around the carbonyl carbon, which impedes the approach of nucleophiles and attacking reagents.

Data Presentation: Stability Towards Hydrolysis
Protecting GroupStructureRelative Stability to HydrolysisTypical Deprotection Conditions
Pivaloyl (Piv)
alt text
HighStrong base (e.g., LDA, NaOH), strong acid, or reducing agents (e.g., LiAlH₄)[1]
Benzoyl (Bz)
alt text
ModerateAcid or base-catalyzed hydrolysis[1]
Acetyl (Ac)
alt text
LowMild acid or base-catalyzed hydrolysis[1]

Cross-Reactivity with Common Reagents

The pivaloyl group's stability extends to a wide range of reaction conditions, making it a reliable choice when other functional groups in the molecule need to be manipulated.

Data Presentation: Reactivity Profile
Reagent ClassReagent Example(s)Reactivity of Pivaloyl GroupComments
Bases (Strong) Lithium diisopropylamide (LDA)CleavedCan be used for deprotection, particularly of N-pivaloyl groups.
Sodium Hydroxide (B78521) (NaOH)Cleaved (slowly)Saponification is possible but generally requires more forcing conditions than for acetyl or benzoyl esters.
Reducing Agents Lithium aluminum hydride (LiAlH₄)CleavedReduces the ester to the corresponding primary alcohol.
Catalytic Hydrogenation (H₂/Pd, H₂/Ni, H₂/Rh)StableThe pivaloyl group is generally stable under typical catalytic hydrogenation conditions used for debenzylation or reduction of nitro groups.
Oxidizing Agents Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)StableThe pivaloyl group is resistant to many common oxidizing agents.
Dess-Martin Periodinane (DMP), Pyridinium chlorochromate (PCC)StableCompatible with oxidations of alcohols to aldehydes or ketones.[4][5]
Organometallic Reagents Grignard Reagents (RMgX), Organolithium Reagents (RLi)ReactiveReacts to form tertiary alcohols after double addition to the carbonyl group.[6]
Organocuprates (R₂CuLi)Generally UnreactiveGilman reagents are typically unreactive towards esters, including pivaloates.[7][8]
Nucleophiles Amines (RNH₂), Ammonia (NH₃)StableGenerally stable to aminolysis under standard conditions.

Experimental Protocols

Detailed methodologies for key transformations involving the pivaloyl group are provided below.

Protocol 1: Deprotection of an N-Pivaloylindole using Lithium Diisopropylamide (LDA)

This protocol is adapted from a procedure for the deprotection of various N-pivaloylindoles.

Materials:

  • N-Pivaloylindole derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the N-pivaloylindole (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the substrate).

  • Slowly add the LDA solution (2.0-2.5 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the deprotected indole.

Protocol 2: Reductive Cleavage of a Pivaloate Ester using Lithium Aluminum Hydride (LiAlH₄)

This is a general procedure for the reduction of esters to primary alcohols.

Materials:

  • Pivaloate ester

  • Anhydrous diethyl ether or THF

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate (for quenching)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous diethyl ether.

  • Dissolve the pivaloate ester (1.0 equiv) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the dropwise addition of water, then 15% aqueous NaOH, and finally water again (Fieser workup).

  • Alternatively, cautiously quench by the slow addition of 1 M HCl.

  • Filter the resulting salts and wash them thoroughly with diethyl ether.

  • Separate the aqueous layer of the filtrate and extract it with diethyl ether.

  • Combine all organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary alcohol.

  • Purify the product by distillation or column chromatography.

Protocol 3: Saponification of a Pivaloate Ester

This is a general procedure for the basic hydrolysis of esters.

Materials:

  • Pivaloate ester

  • Methanol (B129727) or Ethanol (B145695)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M or 10%)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pivaloate ester (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Add the aqueous NaOH solution (excess, e.g., 5-10 equiv).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Due to the stability of the pivaloate, this may require prolonged heating.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Signaling Pathways and Experimental Workflows

The strategic use of the pivaloyl group often involves multi-step synthetic sequences where its stability allows for the selective manipulation of other functional groups.

Workflow for Pivaloylation of a Primary Alcohol

Pivaloylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Alcohol (R-OH) Reaction_Vessel Reaction in Anhydrous Solvent (e.g., CH2Cl2) at 0 °C to RT Alcohol->Reaction_Vessel PivCl Pivaloyl Chloride (PivCl) PivCl->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Quench Aqueous Workup Reaction_Vessel->Quench 1. Extract Extraction Quench->Extract 2. Purify Column Chromatography Extract->Purify 3. Pivaloate Pivaloate Ester (R-OPiv) Purify->Pivaloate

Pivaloylation of an alcohol.
Orthogonal Deprotection Strategy

This diagram illustrates a scenario where a tert-butyldimethylsilyl (TBDMS) ether is selectively cleaved in the presence of a pivaloate ester.

Orthogonal_Deprotection cluster_step1 Step 1: Selective TBDMS Deprotection cluster_step2 Step 2: Pivaloyl Deprotection Start Substrate with TBDMS and Pivaloyl Groups (R1-OTBDMS, R2-OPiv) Reagent1 TBAF or Mild Acid (e.g., AcOH) Start->Reagent1 Intermediate Intermediate with Free Hydroxyl and Pivaloyl Group (R1-OH, R2-OPiv) Reagent1->Intermediate Selective Cleavage Reagent2 Strong Base (e.g., NaOH, heat) or Reductant (e.g., LiAlH4) Intermediate->Reagent2 Final_Product Diol Product (R1-OH, R2-OH) Reagent2->Final_Product Cleavage

Orthogonal deprotection sequence.

Conclusion

The pivaloyl group serves as a robust and reliable protecting group for alcohols and amines, offering superior stability compared to other common acyl groups. Its resistance to a wide array of reagents allows for greater flexibility in the design of complex synthetic routes. However, its increased stability necessitates more forcing conditions for its removal. By understanding the specific cross-reactivity profile and utilizing appropriate orthogonal protection strategies, researchers can effectively leverage the advantages of the pivaloyl group in the synthesis of high-value molecules for drug discovery and development.

References

Quantitative Analysis of Pivalate Deprotection: A Comparative Guide to Using an Internal Standard with qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately monitoring the progress of deprotection reactions is critical for process optimization and yield determination. The pivaloyl (Piv) group is a sterically hindered ester protecting group frequently used for alcohols due to its high stability.[1][2] However, this stability can also present challenges for its removal.[3] This guide provides a comprehensive comparison of the quantitative analysis of pivalate deprotection using an internal standard with ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy versus alternative methods.

Core Principles of Quantitative NMR (qNMR) with an Internal Standard

Quantitative NMR is a powerful analytical technique that allows for the determination of the concentration or purity of a substance.[4][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[5][6] By incorporating a known amount of an internal standard into the sample, the concentration of the analyte can be accurately calculated.[6][7][8]

An ideal internal standard for qNMR should possess the following characteristics:

  • High Purity: The purity of the internal standard should be ≥99%.[9]

  • Chemical and Physical Inertness: It must not react with the analyte or the solvent.[7]

  • Good Solubility: The standard should be fully soluble in the NMR solvent used for the analysis.[9]

  • Signal Separation: Its NMR signals should not overlap with any signals from the analyte or the reaction mixture.[6][7]

  • Simple NMR Spectrum: Ideally, it should have a simple spectrum with one or a few sharp signals for easy integration.

Experimental Protocol: qNMR Analysis of this compound Deprotection

This protocol details the quantitative analysis of the deprotection of a pivaloyl-protected alcohol (Piv-ROH) to the corresponding alcohol (ROH) using an internal standard.

1. Materials and Reagents:

  • Pivaloyl-protected substrate (Piv-ROH)

  • Deprotection reagent (e.g., NaOH in MeOH/H₂O)

  • Internal Standard (e.g., 1,4-Dinitrobenzene)

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • High-purity solvent for sample preparation (e.g., analytical grade methanol)

  • Standard laboratory glassware and equipment

2. Selection of Internal Standard: 1,4-Dinitrobenzene is chosen as the internal standard for this example. Its key features include:

  • A simple ¹H NMR spectrum with a single sharp singlet in the aromatic region (around 8.4 ppm in DMSO-d₆), which is unlikely to overlap with signals from the pivaloyl group (around 1.2 ppm) or many common organic substrates.

  • High stability and commercial availability in high purity.

  • Good solubility in common NMR solvents like DMSO-d₆.

3. Sample Preparation for qNMR Analysis:

  • Accurately weigh a specific amount of the internal standard (e.g., 10.0 mg of 1,4-dinitrobenzene) and dissolve it in a known volume of the deuterated NMR solvent (e.g., 10.0 mL of DMSO-d₆) to prepare a stock solution of known concentration.

  • At various time points during the deprotection reaction, withdraw an aliquot of the reaction mixture (e.g., 100 µL).

  • Quench the reaction in the aliquot if necessary (e.g., by neutralization with acid).

  • Accurately transfer the quenched aliquot to a clean vial.

  • Add a precise volume of the internal standard stock solution (e.g., 500 µL) to the vial.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Transfer the final solution to an NMR tube for analysis.

4. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (both analyte and internal standard) to allow for complete relaxation of the nuclei between scans. A typical D1 value is 30 seconds.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

5. Data Processing and Quantification:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signal of the internal standard and the signals corresponding to the starting material (e.g., the pivaloyl methyl protons) and the product.

  • Calculate the molar amount of the starting material and product using the following formula:

    Amount of Analyte (mol) = (Area_Analyte / N_Analyte) * (N_IS / Area_IS) * Amount of IS (mol)

    Where:

    • Area_Analyte = Integral of the analyte signal

    • N_Analyte = Number of protons giving rise to the analyte signal

    • Area_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • Amount of IS = Molar amount of the internal standard added

Comparison of Quantitative Methods

The following table compares the qNMR method with an internal standard to other common techniques for monitoring reaction progress.

FeatureqNMR with Internal StandardHPLC with Internal StandardqNMR with External Standard
Principle Molar ratio determined by signal integration relative to a co-dissolved standard of known concentration.[8]Concentration determined by peak area relative to a co-eluting standard of known concentration.Molar amount determined by comparing the signal integral to that of a standard in a separate NMR tube.[8]
Sample Preparation Simple mixing of reaction aliquot with a standard solution.[6]Requires filtration and dilution; potential for precipitation.Requires preparation of a separate, highly accurate standard solution.
Accuracy & Precision High accuracy (<1% error reported) and precision.[8]High accuracy and precision, but dependent on consistent injection volumes and detector response.Lower accuracy and precision due to variations in NMR tube geometry and sample positioning.
Analysis Time Relatively fast (5-15 minutes per sample).Can be slower due to chromatographic separation (10-30 minutes per sample).Similar to internal standard qNMR.
Selectivity Excellent; can distinguish between structurally similar compounds based on chemical shifts.High; dependent on chromatographic resolution.Excellent selectivity.
Universality Applicable to any soluble compound with NMR-active nuclei.[4]Requires a chromophore for UV detection or a universal detector like ELSD or MS.Applicable to any soluble compound with NMR-active nuclei.
Cost High initial instrument cost, but lower solvent and consumable costs.Lower initial instrument cost, but ongoing costs for columns, solvents, and consumables.High initial instrument cost.
Non-destructive Yes, the sample can be recovered.No, the sample is consumed.Yes, the sample can be recovered.

Alternative Deprotection Strategies for this compound Esters

While basic hydrolysis is common, other methods for this compound deprotection exist, which may be necessary for sensitive substrates.[10][11][12] These include:

  • Reductive Cleavage: Using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13]

  • Acid-Catalyzed Deprotection: Although pivalates are relatively acid-stable, strong acids can be effective.[1]

  • Enzymatic Deprotection: Lipases can be used for selective deprotection under mild conditions.[10]

The choice of deprotection method will depend on the overall synthetic strategy and the compatibility of other functional groups in the molecule.[14][15]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the quantitative analysis of this compound deprotection using qNMR with an internal standard.

G Workflow for qNMR Analysis of this compound Deprotection cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output A Start Deprotection Reaction (Piv-ROH -> ROH) B Withdraw Aliquot at Time 't' A->B C Quench Reaction B->C D Add Known Amount of Internal Standard Solution C->D E Transfer to NMR Tube D->E F Acquire 1H NMR Spectrum E->F NMR Analysis G Process Spectrum (Phase, Baseline Correction) F->G H Integrate Analyte and Internal Standard Signals G->H I Calculate Molar Amounts and Reaction Conversion H->I J Quantitative Results (Concentration vs. Time) I->J

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pivalate Waste

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste, such as pivalates, are critical components of this responsibility. Pivalates, which include pivalic acid and its various salts and esters, require careful handling due to their potential hazards. Adhering to established disposal protocols not only mitigates risks of chemical exposure and environmental contamination but also ensures compliance with federal, state, and local regulations.[1] This guide provides essential, step-by-step information for the safe and effective disposal of pivalate waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound waste with appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the this compound compound you are working with.

Personal Protective Equipment (PPE): When handling this compound waste, wearing the correct PPE is non-negotiable. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[2][3]

  • Skin Protection: Chemical-resistant gloves and impervious clothing.[2][3]

  • Respiratory Protection: Use in a well-ventilated area.[2][3] If exposure limits are exceeded, a full-face respirator may be necessary.[2][3]

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2][4] Use non-sparking tools and take measures to prevent static discharge.[2]

This compound Waste Disposal: A Step-by-Step Guide

The disposal of this compound waste must be conducted in a structured manner, from initial identification to final removal by a licensed service. Improper disposal, such as discarding in regular trash or drains, can lead to significant environmental harm and is against regulations.[1]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing pivalates. This includes unused or expired chemicals, solutions, and contaminated materials.

  • Segregate this compound waste from general laboratory waste and other incompatible chemical waste streams.[1] Acids, for example, should never be stored in steel containers.[5]

Step 2: Proper Waste Containment and Labeling

  • Containers: Use chemically compatible, sealed, and leak-proof containers for storing this compound waste.[6] Do not use aluminum or galvanized containers for pivalic acid.[7]

  • Labeling: Clearly label each container with "Hazardous Waste" and the specific chemical name (e.g., "Pivalic Acid Waste," "Sodium this compound Waste").[1]

Step 3: Accumulation and Storage

  • Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.[5]

  • Keep containers tightly closed and store them in a cool, dry place away from incompatible materials.[2][3]

Step 4: Disposal of Different this compound Waste Forms

Waste FormDisposal Procedure
Unused/Expired this compound Securely seal the original container. Label it clearly as hazardous waste. Place it in the designated hazardous waste accumulation area for pickup by a licensed disposal company.[1]
This compound Solutions For small volumes, absorb the liquid with an inert material like vermiculite (B1170534) or sand. Place the absorbent material into a sealable hazardous waste container. Label the container appropriately, including the solvent used.[1]
Contaminated Materials Items such as gloves, absorbent pads, and glassware contaminated with pivalates should be collected in a designated, clearly labeled hazardous waste container.[1] Empty containers that held acutely toxic pivalates must be managed as hazardous waste.[8]

Step 5: Arranging for Final Disposal

  • Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the accumulated this compound waste.[1][4]

  • The preferred method of disposal for many organic chemical wastes, including pivalates, is incineration at an EPA-approved facility.[1]

This compound Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Pivalate_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First identify Identify Waste Type (Solid, Liquid, Contaminated Material) container Select Compatible, Leak-Proof Container identify->container ppe->identify label_waste Label Container: 'Hazardous Waste' + Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from Incompatible Waste store->segregate contact_vendor Contact Licensed Hazardous Waste Vendor segregate->contact_vendor Container Full or Per Lab Schedule end Waste Removed for Incineration/Treatment contact_vendor->end

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound waste, protecting both laboratory personnel and the environment, while maintaining regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.